T4 DNA ligase
Description
Propriétés
Numéro CAS |
9015-85-4 |
|---|---|
Formule moléculaire |
C73H140N4O6S2 |
Poids moléculaire |
1234.0 g/mol |
Nom IUPAC |
2-[4-[2-[4-[bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate |
InChI |
InChI=1S/C73H140N4O6S2/c1-5-9-13-17-21-23-25-27-29-31-33-35-39-43-51-71(80)67-77(68-72(81)52-44-40-36-34-32-30-28-26-24-22-18-14-10-6-2)55-47-48-63-84-85-64-61-75-58-56-74(57-59-75)60-62-83-73(82)53-45-46-54-76(65-69(78)49-41-37-19-15-11-7-3)66-70(79)50-42-38-20-16-12-8-4/h21-24,27-30,69-72,78-81H,5-20,25-26,31-68H2,1-4H3 |
Clé InChI |
NWVNMPZABMFRQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CN(CCCCC(=O)OCCN1CCN(CC1)CCSSCCCCN(CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCCC)O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Dawn of Genetic Engineering: Unraveling the Discovery of T4 DNA Ligase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of T4 DNA ligase was a watershed moment in molecular biology, paving the way for the era of genetic engineering and recombinant DNA technology. This essential enzyme, capable of joining DNA fragments, became a cornerstone of the molecular biologist's toolkit. This technical guide delves into the history of its discovery, presenting the key experiments, quantitative data, and enzymatic mechanisms in a detailed format for today's researchers.
A Serendipitous Discovery in 1967: The Race to Find DNA's "Glue"
The mid-1960s was a period of intense research into the fundamental processes of DNA replication, repair, and recombination. Scientists had observed that linear bacteriophage DNA circularized upon entering a host bacterium and that genetic recombination involved the physical breakage and rejoining of DNA molecules.[1] These observations strongly suggested the existence of an enzyme capable of repairing breaks in the DNA backbone. In 1967, this enzymatic activity was independently discovered by five different laboratories: Gellert; Lehman; Richardson; Hurwitz; and Cozzarelli.[1] While some of these initial discoveries were made using E. coli extracts, the enzyme from bacteriophage T4-infected E. coli quickly became a focal point due to its robust activity.
The Key Experiments: From Observation to Isolation
The initial discovery of DNA ligase activity was based on the conversion of linear or nicked DNA into a covalently closed circular form, which could be detected by its altered sedimentation properties in alkaline sucrose gradients or its resistance to exonuclease digestion.
Experimental Protocol: Assay for DNA Ligase Activity (Based on Gellert, 1967)
This protocol describes a typical early assay used to detect DNA ligase activity through the conversion of hydrogen-bonded circles of bacteriophage λ DNA to a covalently closed form.
1. Substrate Preparation:
-
Bacteriophage λ DNA, with its cohesive "cos" sites, was used as the substrate. Heating the DNA to 75°C followed by slow cooling allowed the cohesive ends to anneal, forming hydrogen-bonded circular molecules.
2. Reaction Mixture:
-
A typical reaction mixture (total volume of 0.1 mL) contained:
-
0.5 µg of hydrogen-bonded circular λ DNA
-
10 µmoles of Tris-HCl, pH 7.6
-
1 µmole of MgCl₂
-
0.1 µmole of EDTA
-
10 mµmoles of ATP
-
An aliquot of the E. coli extract or purified enzyme fraction.
-
3. Incubation:
-
The reaction mixture was incubated at 30°C for a specified time (e.g., 20 minutes).
4. Analysis of Products:
-
The reaction was stopped by adding EDTA and heating.
-
The products were analyzed by sedimentation in an alkaline sucrose gradient (pH 12.5). Covalently closed circular DNA sediments significantly faster than linear or open-circular DNA under these conditions.
-
Fractions were collected and the radioactivity (if using radiolabeled DNA) or UV absorbance of each fraction was measured to determine the sedimentation profile.
Purification of this compound: The Early Protocols
The purification of this compound from T4-infected E. coli was a critical step in its characterization. The following is a summary of an early purification scheme, highlighting the key steps.
Experimental Protocol: Purification of this compound (Based on Weiss and Richardson, 1967)
1. Preparation of Crude Extract:
-
E. coli B was infected with a T4 bacteriophage mutant deficient in DNA degradation (to preserve the host DNA).
-
After a period of infection to allow for phage enzyme expression, the cells were harvested by centrifugation.
-
The cell pellet was resuspended in buffer and lysed, typically by sonication or with a French press, to release the cellular contents.
2. Streptomycin Sulfate Precipitation:
-
Streptomycin sulfate was added to the crude extract to precipitate nucleic acids, which were then removed by centrifugation.
3. Ammonium Sulfate Fractionation:
-
The supernatant was subjected to fractional precipitation with ammonium sulfate. The protein fraction containing the ligase activity was collected.
4. DEAE-Cellulose Chromatography:
-
The active fraction was dialyzed and applied to a DEAE-cellulose column.
-
Proteins were eluted with a linear gradient of NaCl. Fractions were collected and assayed for ligase activity.
5. Phosphocellulose Chromatography:
-
The pooled active fractions from the DEAE-cellulose column were applied to a phosphocellulose column.
-
The column was washed, and the enzyme was eluted with a salt gradient.
6. Hydroxylapatite Chromatography:
-
A final purification step using hydroxylapatite chromatography was often employed to achieve a higher degree of purity.
Quantitative Analysis of this compound Activity
The activity of this compound was quantified in various ways in the early studies. One of the standard units of activity, the "Weiss unit," is based on the ATP-PPi exchange reaction.
| Parameter | Value | Reference |
| Unit Definition (Weiss Unit) | 1 nmol of ³²P from pyrophosphate exchanged into ATP in 20 minutes at 37°C. | Weiss et al. (1968) J. Biol. Chem. |
| Specific Activity (Highly Purified) | ~70,000 units/mg | Weiss et al. (1968) J. Biol. Chem. |
| Molecular Weight | ~63,000 - 68,000 Da | [2] |
| Cofactor | ATP | [2] |
The Enzymatic Mechanism of this compound
The mechanism of this compound action was elucidated through a series of elegant experiments. It proceeds in three key steps:
-
Enzyme Adenylylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate (PPi). The AMP molecule is linked to a lysine residue in the active site of the enzyme.
-
AMP Transfer: The activated AMP moiety is then transferred from the ligase to the 5'-phosphate terminus of the DNA nick, forming a DNA-adenylate intermediate.
-
Nick Sealing: The 3'-hydroxyl group at the nick attacks the activated 5'-phosphate, forming a phosphodiester bond and sealing the nick. AMP is released in this final step.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow used in the initial characterization of this compound.
Conclusion: A Legacy of Discovery
The discovery of this compound was a triumph of biochemical investigation, driven by insightful observations of fundamental DNA processes. The meticulous experimental work of several independent research groups in 1967 not only identified and characterized this crucial enzyme but also laid the foundation for the revolutionary field of recombinant DNA technology. The protocols and quantitative data from these pioneering studies, as outlined in this guide, provide a valuable historical and technical perspective for today's scientists who continue to build upon this remarkable legacy.
References
The Discovery and Foundational Science of T4 DNA Ligase: A Technical Guide
Executive Summary
The discovery of DNA ligases in 1967 marked a pivotal moment in molecular biology, providing a critical tool for understanding and manipulating genetic material. Among these, T4 DNA ligase, isolated from bacteriophage T4-infected Escherichia coli, has become an indispensable enzyme in research and biotechnology. This guide delves into the seminal discovery of this compound, presenting the key scientists, the timeline of its characterization, detailed experimental protocols from the foundational studies, and a summary of its core biochemical properties. The enzymatic mechanism is also illustrated to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Historical Context and Discovery
The existence of an enzyme capable of repairing breaks in the phosphodiester backbone of DNA was first demonstrated in 1967 through the independent work of several research groups. The laboratories of Gellert, Lehman, Richardson, and Hurwitz all published findings on enzymes that could catalyze the formation of a phosphodiester bond in DNA.
Specifically, the initial characterization of the enzyme that would become known as this compound was reported by Bernard Weiss and Charles C. Richardson in their 1967 paper, "Enzymatic breakage and joining of deoxyribonucleic acid, I. Repair of single-strand breaks in DNA by an enzyme system from Escherichia coli infected with T4 bacteriophage".[1] This work, along with a subsequent, more detailed publication in 1968, laid the groundwork for understanding this vital enzyme.[2]
Further milestones in the elucidation of this compound include the cloning of its gene in 1979 by Wilson and Murray, and the determination of its primary structure and genetic organization in 1983 by Armstrong and coworkers. These advancements paved the way for the recombinant production and widespread use of this compound in molecular biology.
Core Biochemical Properties
This compound is an ATP-dependent enzyme that catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of duplex DNA, RNA, or DNA/RNA hybrids.[3] It is a monomeric protein with a molecular weight of approximately 68 kDa. The enzyme is essential for DNA replication and repair in the T4 bacteriophage. In laboratory settings, it is widely used for joining DNA fragments, such as in cloning and library construction.
| Property | Value | Reference |
| Molecular Weight | ~68 kDa | Thermo Fisher Scientific |
| Optimal pH | 7.2 - 7.8 | Thermo Fisher Scientific |
| Cofactor | ATP, Mg2+ | [4] |
| kcat (nick sealing) | 0.4 ± 0.1 s⁻¹ | [5] |
| Km (nicked DNA) | 4 ± 1 nM | [6] |
| kcat/Km (nicked DNA) | 150 ± 50 µM⁻¹s⁻¹ | [5] |
| Optimal Temperature | 16°C (for cohesive ends) | [4] |
| Heat Inactivation | 70°C for 15 minutes | [7] |
Enzymatic Mechanism of this compound
The catalytic mechanism of this compound proceeds through a series of three nucleotidyl transfer steps.[5][8]
-
Enzyme Adenylylation: The enzyme reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate.
-
AMP Transfer to DNA: The adenylate group is transferred from the enzyme to the 5'-phosphate terminus of the DNA substrate, creating a DNA-adenylate intermediate.
-
Nick Sealing: The 3'-hydroxyl group at the nick attacks the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.
This three-step process is essential for the repair of single-strand breaks in DNA.
Caption: The three-step catalytic mechanism of this compound.
Foundational Experimental Protocols
The following protocols are summarized from the seminal 1967 and 1968 publications by Weiss and Richardson, which first described the activity and purification of this compound.
Preparation of 32P-labeled Nicked DNA Substrate
-
DNA Source: DNA from bacteriophage T7 was used.
-
Introduction of Nicks: The T7 DNA was treated with pancreatic DNase I to introduce single-strand breaks (nicks), exposing 5'-hydroxyl and 3'-phosphate termini.
-
Dephosphorylation: The 3'-phosphate groups were removed using E. coli alkaline phosphatase.
-
Phosphorylation with 32P: The exposed 5'-hydroxyl groups were then phosphorylated using T4 polynucleotide kinase and [γ-³²P]ATP. This resulted in a DNA substrate with ³²P-labeled 5'-phosphate groups at the nicks.
Assay for this compound Activity
The assay measured the conversion of the ³²P-labeled 5'-phosphate at a nick to a phosphatase-resistant form, indicating the formation of a phosphodiester bond.
-
Reaction Mixture: The standard reaction mixture (0.1 mL) contained:
-
50 mM Tris-HCl, pH 7.6
-
5 mM MgCl₂
-
10 mM dithiothreitol
-
1 mM ATP
-
³²P-labeled nicked T7 DNA (containing approximately 1.5 pmol of 5'-termini)
-
Enzyme fraction
-
-
Incubation: The reaction was incubated at 37°C for a specified time (e.g., 20 minutes).
-
Termination and Phosphatase Treatment: The reaction was stopped by heating at 100°C for 2 minutes. After cooling, bacterial alkaline phosphatase was added to hydrolyze any remaining 5'-phosphomonoesters.
-
Quantification: The amount of ³²P remaining in the acid-insoluble fraction (ligated DNA) was determined by scintillation counting. One unit of enzyme activity was defined as the amount that converts 1 nmol of ³²P-labeled 5'-termini to a phosphatase-resistant form in 20 minutes under the standard assay conditions.
Purification of this compound from T4-infected E. coli
The purification procedure involved several chromatographic steps to isolate the enzyme from a crude cell lysate.
-
Cell Growth and Infection: E. coli B was grown in a large-scale fermenter and infected with bacteriophage T4 amN82.
-
Preparation of Crude Extract: The infected cells were harvested and lysed by sonication. The cell debris was removed by centrifugation.
-
Streptomycin Sulfate Precipitation: Nucleic acids were precipitated from the crude extract by the addition of streptomycin sulfate.
-
Ammonium Sulfate Fractionation: The supernatant was subjected to ammonium sulfate precipitation, and the fraction containing the ligase activity was collected.
-
Chromatography: The ammonium sulfate fraction was further purified by a series of column chromatography steps, including:
-
DEAE-cellulose chromatography
-
Phosphocellulose chromatography
-
Hydroxylapatite chromatography
-
DEAE-Sephadex chromatography
-
This multi-step purification process yielded a highly purified preparation of this compound.
Conclusion
The discovery of this compound by pioneers like Weiss and Richardson was a watershed moment in molecular biology. Their meticulous work in characterizing and purifying this enzyme provided the scientific community with a powerful tool that has been instrumental in the development of recombinant DNA technology and numerous other applications in genetics and biotechnology. Understanding the historical context, the fundamental biochemical properties, and the detailed enzymatic mechanism of this compound remains crucial for researchers leveraging this remarkable enzyme in their work.
References
- 1. Enzymatic breakage and joining of deoxyribonucleic acid, I. Repair of single-strand breaks in DNA by an enzyme system from Escherichia coli infected with T4 bacteriophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic breakage and joining of deoxyribonucleic acid. VI. Further purification and properties of polynucleotide ligase from Escherichia coli infected with bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. DNA ligase - Wikipedia [en.wikipedia.org]
- 5. Kinetic characterization of single strand break ligation in duplex DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. intactgenomics.com [intactgenomics.com]
- 8. goldbio.com [goldbio.com]
T4 DNA Ligase: A Comprehensive Technical Guide to its Enzymatic Mechanism
For Researchers, Scientists, and Drug Development Professionals
T4 DNA ligase, an enzyme isolated from the T4 bacteriophage, is an indispensable tool in molecular biology. It facilitates the joining of DNA fragments by catalyzing the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA/RNA hybrids.[1][2] This ATP-dependent enzyme is crucial for DNA replication, repair, and recombination processes in vivo and is widely utilized for applications such as gene cloning and library construction in vitro.[3][4][5]
Core Enzymatic Mechanism
The catalytic activity of this compound proceeds through a three-step nucleotidyl transfer reaction. This process is fundamental to its function in sealing nicks in double-stranded DNA and joining both cohesive ("sticky") and blunt-ended DNA fragments.[3][6]
Step 1: Enzyme Adenylation The reaction is initiated by the nucleophilic attack of a conserved lysine residue within the enzyme's active site on the α-phosphate of an ATP cofactor.[7][8] This results in the formation of a high-energy covalent ligase-adenylate (Enzyme-AMP) intermediate, with the AMP molecule linked to the lysine via a phosphoramidate bond.[6][7] This first step is accompanied by the release of pyrophosphate (PPi).[3][7]
Step 2: Adenylyl Group Transfer to DNA The activated adenylyl group (AMP) is then transferred from the enzyme to the 5'-phosphate terminus of the DNA strand at the site of a nick or break.[3][9][10] This creates an inverted pyrophosphate bridge structure, resulting in a DNA-adenylate intermediate (App-DNA).[6] The now deadenylated enzyme remains bound to the DNA substrate.[6][11]
Step 3: Phosphodiester Bond Formation In the final step, the 3'-hydroxyl group at the nick performs a nucleophilic attack on the phosphorus of the DNA-adenylate intermediate.[7][9] This reaction forms the covalent phosphodiester bond, thereby sealing the nick in the DNA backbone.[7] Concurrently, AMP is released, and the enzyme is freed to initiate another catalytic cycle.[3][6]
Caption: The three-step enzymatic mechanism of this compound.
Structural Basis of Ligation
The crystal structure of this compound reveals three distinct domains: an N-terminal DNA-binding domain (DBD), a central nucleotidyl-transferase (NTase) domain, and a C-terminal OB-fold domain.[4][12] Together, these domains form a compact structure that fully encircles the DNA substrate, a conformation essential for its catalytic activity.[4][12] The OB domain plays a critical role in the initial self-adenylation step and in positioning the nicked DNA for the subsequent transfer and sealing reactions.[4]
Research indicates that the enzyme establishes two different types of complexes with DNA: a transient "T-complex" when the adenylated enzyme scans for a suitable 5'-phosphorylated end, and a more stable "S-complex" formed by the deadenylated enzyme at the nick, which is crucial for blunt-end ligation.[6][13]
Quantitative Data
The efficiency and kinetics of this compound are influenced by the substrate type and reaction conditions.
Table 1: Kinetic Parameters of this compound
| Parameter | Substrate | Value | Reference |
|---|---|---|---|
| Km | Sticky End DNA | 0.6 µM | [14] |
| Blunt End DNA | 50 µM | [14] | |
| Kcat | Nicked dsDNA | 0.4 s⁻¹ | [14] |
| Kcat/Km | Nicked dsDNA | 1.5 x 10⁸ M⁻¹s⁻¹ | [14] |
| Kd (ATP) | ATP | <2 µM | [8] |
| Kd (PPi) | Pyrophosphate | 30 µM |[8] |
Table 2: Activation Energies for Ligation Steps
| Catalytic Step | Activation Energy (Ea) | Reference |
|---|---|---|
| Self-Adenylation | 16.2 kcal·mol⁻¹ | [15] |
| Transadenylation (AMP Transfer) | 0.9 kcal·mol⁻¹ | [15] |
| Nick Sealing | 16.3 - 18.8 kcal·mol⁻¹ |[15] |
Table 3: Standard Reaction Conditions
| Parameter | Optimal Value/Range | Reference |
|---|---|---|
| Temperature (Sticky Ends) | 16°C to Room Temperature (22-25°C) | [9][16][17] |
| Temperature (Blunt Ends) | 15°C to 20°C | [16] |
| pH | 7.5 - 8.0 | [2][18] |
| ATP Concentration | 1 mM | [2] |
| MgCl₂ Concentration | 10 mM | [2] |
| DTT Concentration | 10 mM |[2] |
Experimental Protocols
Detailed protocols are essential for the successful application of this compound in research.
Protocol 1: Standard DNA Ligation (Vector + Insert)
This protocol outlines the ligation of a DNA insert into a plasmid vector.
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube. It is recommended to add the ligase last.[17]
-
Vector DNA: 50-100 ng
-
Insert DNA: Molar ratio of 1:1 to 10:1 (Insert:Vector)
-
10X this compound Buffer: 2 µL (Final concentration 1X)
-
This compound: 1 µL (e.g., 400 units/µL)
-
Nuclease-Free Water: to a final volume of 20 µL
-
-
Mixing: Gently mix the reaction by pipetting up and down, then centrifuge briefly to collect the contents.[9][17]
-
Incubation:
-
Heat Inactivation: Inactivate the this compound by heating the reaction at 65-70°C for 10 minutes.[9][17][19]
-
Transformation: The ligation product is now ready for transformation into competent bacterial cells. Use 1-5 µL of the reaction mixture for 50 µL of competent cells.[17][20]
Caption: A typical experimental workflow for molecular cloning using this compound.
Protocol 2: Ligase Activity Assay using Lambda DNA
This protocol provides a quick method to verify enzyme activity.[9]
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Lambda DNA-HindIII Digest: 1 µL (~0.5 µg)
-
10X this compound Buffer: 2 µL
-
This compound: 1 unit
-
Nuclease-Free Water: to a final volume of 20 µL
-
-
Control: Prepare a negative control reaction with no this compound.
-
Incubation: Incubate both reactions at 22°C for 10-30 minutes.
-
Analysis: Load 10 µL of each reaction onto a 1% agarose gel alongside a DNA ladder.
-
Visualization: After electrophoresis, stain the gel with ethidium bromide or a similar DNA stain. An active ligase will show a distinct band of higher molecular weight (representing ligated fragments) compared to the control lane.[9]
Protocol 3: Quality Control - Endonuclease Contamination Assay
This protocol is used to test for unwanted nicking activity in the enzyme preparation.[16]
-
Reaction Setup:
-
Supercoiled Plasmid DNA (e.g., pGEM): 1 µg
-
10X this compound Buffer: 5 µL
-
This compound: 20 units (high concentration test)
-
Nuclease-Free Water: to a final volume of 50 µL
-
-
Incubation: Incubate the reaction at 37°C for 16 hours.
-
Analysis: Run the entire reaction on a 1% agarose gel.
-
Visualization: Stain the gel and visualize the DNA. A clean preparation will show no conversion of the supercoiled plasmid to nicked (circular) or linear forms.[16]
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. vivantechnologies.com [vivantechnologies.com]
- 3. Ligation of DNA with t(4) DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA Ligase, T4 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 8. pnas.org [pnas.org]
- 9. goldbio.com [goldbio.com]
- 10. neb.com [neb.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Functional characterization of the this compound: a new insight into the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
- 15. Kinetics and thermodynamics of nick sealing by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Ligation Protocol with this compound [protocols.io]
- 18. geneticeducation.co.in [geneticeducation.co.in]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assaygenie.com [assaygenie.com]
The Inner Workings of a Molecular Stapler: A Technical Guide to the T4 DNA Ligase Mechanism
For Immediate Release
[City, State] – [Date] – T4 DNA ligase stands as an indispensable tool in the molecular biologist's arsenal, critical for a vast array of applications ranging from routine cloning to the intricate construction of genomic libraries. For researchers, scientists, and drug development professionals, a granular understanding of its catalytic mechanism is paramount for optimizing experimental designs and troubleshooting ligation-based assays. This in-depth technical guide delineates the precise step-by-step mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.
The Core Mechanism: A Three-Act Play of Molecular Repair
The catalytic activity of this compound, an ATP-dependent enzyme, unfolds in a sequential, three-step process to form a phosphodiester bond, thereby sealing a nick in the sugar-phosphate backbone of double-stranded DNA.[1][2] This elegant mechanism involves two covalent intermediates.
Step 1: Enzyme Adenylylation
The ligation cascade commences with the activation of the this compound itself. The enzyme attacks the α-phosphate of an ATP molecule, leading to the formation of a covalent bond between an adenosine monophosphate (AMP) moiety and the ε-amino group of a specific lysine residue within the enzyme's active site (Lys159).[3] This reaction releases pyrophosphate (PPi) and results in an adenylylated ligase intermediate (Ligase-AMP).[4] This initial step is a prerequisite for the subsequent DNA binding and nick recognition.
Step 2: AMP Transfer to the 5' Phosphate
The adenylylated ligase then binds to the nicked DNA duplex. The activated AMP molecule is transferred from the ligase active site to the 5'-phosphate of the DNA strand at the nick.[3] This transfer forms a new pyrophosphate bond between the AMP and the DNA, creating a DNA-adenylate intermediate (AppDNA).[5][6] The enzyme remains associated with the DNA complex during this step.
Step 3: Phosphodiester Bond Formation
The final act of ligation is a nucleophilic attack on the DNA-adenylate intermediate. The free 3'-hydroxyl group at the adjacent DNA terminus attacks the phosphorus atom of the 5'-phosphate, displacing the AMP and forming the final phosphodiester bond.[4] This step seals the nick in the DNA backbone, and the de-adenylylated this compound is released from the DNA, ready to be adenylylated by another ATP molecule to initiate a new catalytic cycle.
Structural Insights into this compound Function
The high-resolution crystal structure of this compound in complex with DNA reveals a modular architecture that is essential for its function. The enzyme comprises three distinct domains: a DNA-binding domain (DBD), a nucleotidyl-transferase (NTase) domain, and an oligonucleotide-binding (OB-fold) domain.[5][7][8] Together, these domains completely encircle the DNA substrate.[5][7][8]
-
DNA-Binding Domain (DBD): Located at the N-terminus, the DBD is composed of a bundle of α-helices and is primarily responsible for the initial, non-specific binding to the DNA duplex.[5][6]
-
Nucleotidyl-Transferase (NTase) Domain: This central domain houses the active site, including the catalytic Lys159 residue.[5] It is responsible for both the self-adenylylation of the enzyme and the subsequent transfer of AMP to the 5'-phosphate of the DNA.[5]
-
Oligonucleotide-Binding (OB-fold) Domain: This C-terminal domain is crucial for recognizing and binding to the single-stranded character of the nick in the DNA, ensuring the precise positioning of the DNA termini for ligation.[5]
Key residues within the active site, beyond Lys159, play critical roles in coordinating the ATP and the DNA substrate, facilitating the chemical transformations of the ligation reaction.[5]
Quantitative Analysis of this compound Activity
The efficiency of this compound is influenced by several factors, including the concentration of ATP and DNA, temperature, and the nature of the DNA ends (cohesive or blunt). The following tables summarize key quantitative data regarding the enzyme's activity.
| Parameter | Value | Conditions | Reference |
| kcat | 0.4 ± 0.1 s⁻¹ | Nicked DNA substrate | [1] |
| kcat/Km | 150 ± 50 µM⁻¹s⁻¹ | Nicked DNA substrate | [1] |
| kcat (adenylylated substrate) | 0.64 ± 0.08 s⁻¹ | Preadenylylated DNA | [1] |
| kcat/Km (adenylylated substrate) | 240 ± 40 µM⁻¹s⁻¹ | Preadenylylated DNA | [1] |
| Km for DNA (75mer-ds-nDNA) | 4 ± 1 nM | 16°C | [9] |
| Specific Activity | 300,000 U/mg | Cohesive end ligation | [10] |
Table 1: Kinetic Parameters of this compound
| Component | Optimal Concentration | Notes | Reference |
| ATP | 0.1 - 1 mM | Essential cofactor | [4][11] |
| Mg²⁺ | 10 mM | Essential cofactor | [12] |
| DTT | 10 mM | Reducing agent to maintain enzyme activity | [11] |
| Temperature (Cohesive Ends) | 16°C - 25°C | Balances enzyme activity and annealing of ends | [13] |
| Temperature (Blunt Ends) | 16°C - 22°C | Lower temperatures favor ligation | [13] |
| pH | 7.5 - 7.8 | Optimal range for catalytic activity | [12] |
Table 2: Optimal Reaction Conditions for this compound
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful ligation experiments. The following sections provide methodologies for key assays related to this compound.
Protocol 1: Standard DNA Ligation (Cohesive Ends)
This protocol is a standard procedure for ligating DNA fragments with compatible cohesive ends into a plasmid vector.
Materials:
-
Purified, digested vector DNA
-
Purified insert DNA
-
This compound (e.g., 400,000 cohesive end units/ml)
-
10X this compound Reaction Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 10 mM ATP, 100 mM DTT, pH 7.5 @ 25°C)[11]
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube on ice, combine the following in the specified order:
-
Nuclease-free water to a final volume of 20 µl
-
2 µl of 10X this compound Reaction Buffer
-
Vector DNA (e.g., 50-100 ng)
-
Insert DNA (in a 3:1 molar ratio to the vector)
-
1 µl of this compound
-
-
Gently mix the reaction by pipetting up and down.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Incubate the reaction at 16°C overnight or at room temperature (22-25°C) for 1-2 hours.
-
(Optional) Heat inactivate the ligase by incubating at 65°C for 10 minutes.[11]
-
The ligation product is now ready for transformation into competent cells.
Protocol 2: this compound Activity Assay (Weiss Unit Definition)
The Weiss unit is a standard measure of this compound activity, based on the ATP-PPi exchange reaction.
Materials:
-
This compound
-
Assay Mixture: 66 mM Tris-HCl (pH 7.6), 6.6 mM MgCl₂, 0.066 mM ATP, 10 mM DTT, 3.3 µM [³²P]pyrophosphate ([³²PPi])[14]
-
Norit (activated charcoal) suspension
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare the assay mixture.
-
Add a defined amount of this compound to the assay mixture.
-
Incubate the reaction at 37°C for 20 minutes.[14]
-
Stop the reaction by adding TCA.
-
Add the Norit suspension to adsorb the [³²P]ATP formed.
-
Pellet the Norit by centrifugation and wash to remove unincorporated [³²PPi].
-
Quantify the amount of Norit-adsorbable radioactivity using a scintillation counter.
-
One Weiss unit is defined as the amount of enzyme that catalyzes the conversion of 1 nmol of [³²PPi] into a Norit-adsorbable form in 20 minutes at 37°C.[14][15]
Protocol 3: Self-Adenylylation Assay
This assay directly visualizes the formation of the Ligase-AMP intermediate.
Materials:
-
Purified this compound
-
[α-³²P]ATP
-
Adenylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-polyacrylamide gel
-
Autoradiography film or phosphorimager
Procedure:
-
Incubate a small amount (e.g., 0.1 µg) of purified this compound in the adenylation buffer.[16]
-
Add [α-³²P]ATP (e.g., 1 µCi) to the reaction mixture.[16]
-
Incubate at room temperature for 15-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
A radioactive band corresponding to the molecular weight of this compound indicates the formation of the covalent Ligase-[³²P]AMP intermediate.[16]
Visualizing the Molecular Cascade
To further elucidate the intricate mechanism of this compound, the following diagrams, generated using the DOT language, provide a visual representation of the catalytic cycle and a typical experimental workflow.
Caption: The three-step catalytic mechanism of this compound.
Caption: A typical experimental workflow for DNA ligation.
This comprehensive guide provides a detailed overview of the this compound mechanism, equipping researchers with the foundational knowledge to effectively utilize this powerful enzyme in their molecular biology endeavors. A thorough understanding of its catalytic cycle, structural basis, and reaction kinetics is essential for optimizing protocols and advancing research in genetics, drug discovery, and synthetic biology.
References
- 1. Kinetic characterization of single strand break ligation in duplex DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and thermodynamics of nick sealing by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] this compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction | Semantic Scholar [semanticscholar.org]
- 8. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biozym.com [biozym.com]
- 11. neb.com [neb.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. gdsbio.com [gdsbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
The Linchpin of Ligation: An In-depth Technical Guide to the Role of ATP in the T4 DNA Ligase Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the critical role of adenosine triphosphate (ATP) in the catalytic mechanism of T4 DNA ligase, an indispensable enzyme in molecular biology. We will delve into the core biochemical steps fueled by ATP hydrolysis, present key quantitative data, detail experimental protocols for studying this interaction, and visualize the underlying processes.
Core Principles: The Three-Act Drama of Ligation Fueled by ATP
The ligation of DNA by this compound is a multi-step process that is absolutely dependent on ATP as a cofactor.[1] The energy derived from the hydrolysis of ATP to adenosine monophosphate (AMP) and pyrophosphate (PPi) drives the formation of a phosphodiester bond, sealing nicks in double-stranded DNA. The reaction can be dissected into three principal stages:
-
Enzyme Adenylation: The process initiates with the this compound enzyme itself reacting with an ATP molecule. This results in the covalent attachment of an AMP moiety to a specific lysine residue within the active site of the ligase, releasing pyrophosphate.[2][3] This "activated" enzyme-adenylate intermediate is a high-energy complex poised for the subsequent steps.[3]
-
AMP Transfer to the 5' Phosphate: The activated ligase-AMP complex then binds to the nicked DNA. The AMP group is transferred from the enzyme's lysine residue to the 5'-phosphate group at the nick, forming a DNA-adenylate intermediate.[2][3]
-
Phosphodiester Bond Formation: In the final step, the 3'-hydroxyl group at the nick performs a nucleophilic attack on the activated 5'-adenylated phosphate. This attack results in the formation of a phosphodiester bond, sealing the nick in the DNA backbone, and releasing AMP.[2]
Quantitative Analysis of the this compound-ATP Interaction
The efficiency of the this compound reaction is intrinsically linked to the kinetics of its interaction with ATP. While a simple Michaelis-Menten constant (Km) for ATP is not always straightforward to define due to the multi-step nature of the reaction, various studies have characterized the binding affinity and kinetic parameters.
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) for ATP | < 150 nM | At 5 mM Mg²⁺ | [4] |
| Dissociation Constant (Kd) for ATP | < 2 µM | Not specified | [5] |
| ATP Binding Rate (k_on) | 0.87 µM⁻¹s⁻¹ | 20 °C | [6] |
| Enzyme Adenylation Rate (k₁) | 12.83 s⁻¹ | 20 °C | [6] |
| Activation Energy (Self-adenylation) | 16.2 kcal/mol | Not specified | [3] |
| Typical ATP Concentration in Reaction Buffer | 0.1 mM - 1 mM | Standard ligation protocols | [1][7] |
Visualizing the Molecular Machinery
To better understand the sequence of events and the flow of a typical experimental setup, the following diagrams have been generated using the DOT language.
Caption: The three-step catalytic mechanism of this compound highlighting the role of ATP.
Caption: A generalized experimental workflow for a DNA ligation reaction using this compound.
Experimental Protocols
Standard DNA Ligation Assay (Cohesive Ends)
This protocol is a general guideline for the ligation of DNA fragments with compatible cohesive ("sticky") ends into a plasmid vector.
Materials:
-
Purified vector DNA (linearized)
-
Purified insert DNA
-
This compound (e.g., 400,000 cohesive end units/ml)
-
10x this compound Reaction Buffer (typically 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM ATP, 100 mM DTT)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components. A common molar ratio of insert to vector is 3:1.
-
Vector DNA: ~50 ng
-
Insert DNA: (calculate for 3:1 molar ratio)
-
10x this compound Reaction Buffer: 2 µL
-
This compound: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Gently mix the reaction by pipetting up and down and briefly centrifuge to collect the contents at the bottom of the tube. Incubate the reaction at room temperature (~22°C) for 10-30 minutes or at 16°C overnight.
-
Heat Inactivation (Optional but Recommended): To stop the reaction, heat the mixture at 65°C for 10 minutes.
-
Transformation: Use 1-5 µL of the ligation mixture to transform competent E. coli cells.
ATP Binding Assay using Radiolabeled ATP
This assay is designed to quantify the self-adenylation of this compound, the first step in the ligation reaction.
Materials:
-
Purified this compound
-
[α-³²P]ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 10 µL reaction mixture containing:
-
Reaction Buffer: 1 µL of 10x stock
-
[α-³²P]ATP: 1 µCi
-
Purified this compound: 100 ng
-
Nuclease-free water: to 10 µL
-
-
Incubation: Incubate the reaction at room temperature for 20 minutes.
-
Stopping the Reaction: Add an equal volume of 2x SDS-PAGE loading buffer and boil the sample for 3 minutes to denature the protein.
-
Electrophoresis and Visualization:
-
Load the sample onto a 10% SDS-polyacrylamide gel and run the electrophoresis to separate the proteins.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
The extent of protein adenylation can be quantified by densitometry of the resulting autoradiogram.
-
Conclusion
ATP is not merely a passive cofactor but an active and essential driver of the this compound reaction. Its hydrolysis provides the necessary energy for the formation of a high-energy enzyme-adenylate intermediate, which is the cornerstone of the subsequent DNA ligation steps. A thorough understanding of the kinetics and mechanism of the ATP-dependent reaction is fundamental for optimizing molecular cloning workflows and for the development of novel therapeutic strategies that may target DNA repair pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetic characterization of single strand break ligation in duplex DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and thermodynamics of nick sealing by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Kinetic Characterization of Single Strand Break Ligation in Duplex DNA by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intactgenomics.com [intactgenomics.com]
T4 DNA ligase crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of T4 DNA Ligase
Introduction
Bacteriophage this compound is a pivotal enzyme in molecular biology, essential for DNA replication and repair.[1][2] It catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA/RNA hybrids.[3][4][5] This function is critical for joining DNA fragments with either cohesive (sticky) or blunt ends, making it an indispensable tool in gene cloning and other recombinant DNA technologies.[2][6] The determination of its crystal structure has provided profound insights into its catalytic mechanism and its interaction with DNA, paving the way for further functional studies and potential applications in drug development.
This guide provides a comprehensive overview of the crystal structure of this compound, detailed experimental protocols for its structural determination, and a summary of the key quantitative data.
Crystal Structure Analysis
The crystal structure of this compound, particularly in complex with a DNA intermediate, reveals a multi-domain architecture that completely encircles its DNA substrate.[7][8][9] This structural arrangement is crucial for its function in recognizing and repairing nicks in the DNA backbone.
Overall Structure
The this compound is a monomeric enzyme with a molecular weight of approximately 55.3 kDa.[5] Its structure is composed of three distinct domains:
-
DNA-Binding Domain (DBD): Located at the N-terminus (residues 1-129), this compact, α-helical domain is primarily responsible for binding to the DNA.[7][8]
-
Nucleotidyl-Transferase (NTase) Domain: This domain (residues 133-367) contains the active site, including the conserved lysine residue (Lys159) that is crucial for the adenylation step in the ligation reaction.[7][8][10] It also features a flexible loop that is responsible for a unique mode of interaction with the T4 sliding clamp, gp45.[7][9][11]
-
Oligonucleotide-Binding (OB) Fold Domain: Situated at the C-terminus (residues 370-487), this domain contributes to the overall structure that envelops the DNA.[7][8]
These three domains work in concert to encircle the DNA, with a salt bridge between Lys384 in the OB-fold domain and Asp112 in the DBD completing the encirclement.[12] The structure that has been solved represents a snapshot of the ligation reaction just before the final step of nick sealing, with an adenylate group attached to the 5'-terminus of the DNA at the nick.[8]
Quantitative Crystallographic Data
The following table summarizes the data collection and refinement statistics for the crystal structure of this compound complexed with a DNA intermediate, as deposited in the Protein Data Bank (PDB).
| Parameter | Value | PDB ID |
| Resolution (Å) | 2.75 | 6DT1 |
| R-Value Work | 0.170 | 6DT1 |
| R-Value Free | 0.219 | 6DT1 |
| Space Group | P 21 21 21 | 6DT1 |
| Unit Cell Dimensions (Å) | a=95.9, b=134.8, c=159.9 | 6DT1 |
| Macromolecules | This compound, DNA | 6DT1 |
| Total Structure Weight (kDa) | 143.64 | 6DT1 |
Data sourced from RCSB PDB entry 6DT1.[7][13]
Experimental Protocols
The determination of the this compound crystal structure involved several key experimental steps, from protein expression and purification to crystallization and X-ray diffraction analysis.
Protein Expression and Purification
-
Gene Cloning and Expression: The gene for this compound was cloned into an expression vector. For functional characterization studies, histidine-tagged versions of the protein and its mutants were created.[14]
-
Protein Over-expression: The recombinant protein was over-expressed in Escherichia coli. Expression was induced with 2 mM IPTG for 5 hours at 37°C.[14]
-
Cell Lysis and Purification:
-
Cells were harvested by centrifugation and resuspended in a lysis buffer (50 mM phosphate, pH 8.0, 300 mM NaCl) containing protease inhibitors and lysozyme.[14]
-
The resuspended cells were lysed by sonication and then centrifuged to remove cell debris.[14]
-
The supernatant containing the His-tagged protein was then purified using affinity chromatography.[14]
-
Crystallization
The this compound-DNA complex was crystallized using the hanging-drop vapor diffusion method.[8]
-
Complex Assembly: The purified this compound was mixed with an equimolar amount of a nicked double-stranded DNA substrate. The final protein concentration was approximately 12 mg/ml in a buffer containing 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM ATP, 10 mM DTT, 0.1 M NaCl, and 5% glycerol. The mixture was incubated at room temperature for 15 minutes.[8]
-
Crystallization Conditions: The this compound-DNA complex was crystallized by mixing 1 µl of the complex with 1 µl of a reservoir solution containing 0.1 M ammonium acetate and 17% polyethylene glycol (PEG) 10,000.[8]
-
Crystal Harvesting: Crystals were transferred to the reservoir solution supplemented with 25% glycerol and then flash-cooled in liquid nitrogen for data collection.[8]
Data Collection and Structure Determination
-
X-ray Diffraction Data Collection: X-ray diffraction data were collected at a synchrotron source. The data were integrated and scaled using software packages such as HKL2000 or XDS.[8]
-
Structure Solution: The structure of the this compound-DNA complex was solved by molecular replacement using the structures of the this compound N-terminal domain and the Chlorella virus ligase-DNA complex as search models.[8]
-
Structure Refinement: The model was refined using software such as PHENIX. The final refined model of the this compound-DNA complex includes the entire 21 bp DNA and the ligase polypeptide from residue 1 to 487, with the exception of a disordered loop.[12]
Visualizations
Mechanism of this compound Action
The ligation reaction catalyzed by this compound proceeds through a three-step mechanism.[1][14]
Caption: The three-step catalytic mechanism of this compound.
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the workflow used to determine the crystal structure of this compound.
Caption: Experimental workflow for this compound crystallography.
References
- 1. DNA Ligase, T4 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. goldbio.com [goldbio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ligation Protocol with this compound [protocols.io]
- 7. rcsb.org [rcsb.org]
- 8. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6dt1 - Crystal structure of the ligase from bacteriophage T4 complexed with DNA intermediate - Summary - Protein Data Bank Japan [pdbj.org]
- 10. Structural analysis of bacteriophage T4 DNA replication: a review in the Virology Journal series on bacteriophage T4 and its relatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. 6DT1: Crystal structure of the ligase from bacteriophage T4 complexed with DNA intermediate [ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
The Intricate Machinery of Viral Replication: A Technical Guide to Bacteriophage T4 Gene 30 and its Product, DNA Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and characteristics of gene 30 from bacteriophage T4, which encodes the indispensable enzyme T4 DNA ligase. This enzyme is a cornerstone of the phage's lifecycle, playing a critical role in DNA replication, repair, and recombination. Its robust and versatile nature has also made it an invaluable tool in the field of molecular biology. This document details the enzyme's mechanism of action, presents key quantitative data, and outlines experimental protocols for its study and application, offering a comprehensive resource for researchers and professionals in the life sciences.
Core Function of Gene 30 Product: this compound
The product of bacteriophage T4 gene 30 is this compound, an enzyme that catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA/RNA hybrids.[1] This sealing of breaks in the nucleic acid backbone is fundamental to several vital cellular processes.
Within the context of the T4 bacteriophage lifecycle, this compound is essential for:
-
DNA Replication: During lagging strand synthesis, DNA is synthesized in short, discontinuous segments known as Okazaki fragments. This compound is responsible for joining these fragments into a continuous strand, a crucial step in completing the replication of the phage genome.[2][3][4]
-
DNA Repair: The phage genome is susceptible to damage from various sources. This compound plays a key role in several DNA repair pathways by sealing nicks and breaks in the DNA backbone that arise during the repair process.[5][6]
-
Genetic Recombination: Bacteriophage T4 undergoes high rates of genetic recombination. This compound is involved in the final step of this process, ligating the newly recombined DNA strands.[6]
Beyond its biological role, this compound is one of the most widely used enzymes in molecular biology, facilitating the creation of recombinant DNA molecules by joining DNA fragments of interest.[1][7]
Enzymatic Mechanism of this compound
This compound utilizes ATP as a cofactor to catalyze the formation of a phosphodiester bond in a three-step nucleotidyl transfer reaction.[1][5][8][9]
Step 1: Enzyme Adenylation The reaction is initiated by the nucleophilic attack of a lysine residue within the active site of the ligase on the α-phosphate of ATP. This results in the formation of a covalent enzyme-AMP intermediate (adenylated ligase) and the release of pyrophosphate (PPi).[1][5][9]
Step 2: AMP Transfer to the 5'-Phosphate The activated AMP moiety is then transferred from the enzyme to the 5'-phosphate terminus of the DNA nick, creating a DNA-adenylate intermediate with a pyrophosphate bond.[1][5][9]
Step 3: Phosphodiester Bond Formation The final step involves a nucleophilic attack by the 3'-hydroxyl group at the nick on the DNA-adenylate intermediate. This attack displaces AMP and forms the phosphodiester bond, sealing the nick in the DNA backbone.[1][5][9]
This three-step mechanism is a conserved process among ATP-dependent DNA ligases.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the activity and characteristics of this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | ~55.3 kDa (monomer) | [10] |
| Optimal Temperature | 16°C for cohesive ends, 22°C for blunt ends | [1] |
| Heat Inactivation | 65°C for 10 minutes | [11] |
| Cofactor | ATP | [12] |
| Divalent Cation | Mg²⁺ | [13] |
Table 1: General Properties of this compound
| Substrate | kcat (s⁻¹) | Km (nM) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |
| Nicked duplex DNA (dC and 5'-phosphorylated dT) | 0.4 ± 0.1 | - | 150 ± 50 | [8] |
| Adenylylated nicked duplex DNA | 0.64 ± 0.08 | - | 240 ± 40 | [8] |
| 75mer-ds-nDNA | 0.44 ± 0.3 | 4 ± 1 | - | [9] |
Table 2: Kinetic Parameters of this compound
| Inhibitor | Concentration for Inhibition | Reference(s) |
| NaCl or KCl | Strongly inhibited at concentrations > 200 mM | [10] |
| ATP | 5 mM completely inhibits blunt-end ligation | [14] |
| Spermidine | 10 mM almost completely inhibits blunt-end ligation | [14] |
| Non-nicked dsDNA | Inhibition is dependent on total DNA concentration | [15] |
| Doxorubicin | Potent inhibitor | [16] |
Table 3: Inhibitors of this compound Activity
Signaling Pathways and Logical Relationships
The function of this compound is intricately linked to the broader processes of DNA replication and repair. The following diagrams illustrate these relationships.
Caption: The three-step enzymatic mechanism of this compound.
Caption: The role of this compound in Okazaki fragment maturation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Recombinant this compound Purification
This protocol describes the expression and purification of His-tagged this compound from E. coli.
1. Expression: a. Transform E. coli BL21(DE3) cells with an expression vector containing the T4 gene 30 fused to a polyhistidine tag (e.g., pET vector).[17] b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.[17] d. Harvest the cells by centrifugation.
2. Lysis: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed to pellet the cell debris.
3. Purification: a. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[17] b. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). d. Analyze the eluted fractions by SDS-PAGE to assess purity. e. (Optional) Further purify the enzyme using ion-exchange or size-exclusion chromatography if necessary. f. Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mM EDTA, 50% glycerol) and store at -20°C.[18]
DNA Ligation Assay
This protocol can be used to assess the activity of this compound on both cohesive (sticky) and blunt-ended DNA fragments.
1. Reaction Setup: a. In a microcentrifuge tube, prepare the ligation reaction mixture on ice. A typical 20 µL reaction includes:
- Vector DNA (e.g., 50 ng)
- Insert DNA (in a 1:1 to 10:1 molar ratio to the vector)[19]
- 2 µL of 10x this compound Buffer (containing ATP and Mg²⁺)
- 1 µL of this compound (1-5 units)
- Nuclease-free water to a final volume of 20 µL b. Gently mix the components by pipetting.
2. Incubation:
- For cohesive ends: Incubate at 16°C overnight or at room temperature (22-25°C) for 10-60 minutes.[13][20]
- For blunt ends: Incubate at 16°C overnight or at room temperature for 2-4 hours.[13][20]
3. Analysis: a. Heat inactivate the ligase at 65°C for 10 minutes. b. Analyze the ligation products by agarose gel electrophoresis. Successful ligation will result in the appearance of higher molecular weight bands corresponding to the ligated products. c. Alternatively, the ligation mixture can be used directly for transformation into competent E. coli cells for cloning applications.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of this compound to its DNA substrate.
1. Probe Preparation: a. Synthesize and anneal complementary oligonucleotides to create a short double-stranded DNA probe containing a nick. b. Label the 5' end of one of the oligonucleotides with a radioactive (e.g., ³²P) or fluorescent label.
2. Binding Reaction: a. In a small volume (e.g., 10-20 µL), combine the following on ice:
- Labeled DNA probe (at a low concentration, e.g., 1-10 nM)
- Purified this compound (at varying concentrations)
- Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
- (Optional) A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding. b. Incubate the reaction at room temperature for 20-30 minutes to allow for binding.
3. Electrophoresis: a. Add a loading dye (without SDS) to the binding reactions. b. Load the samples onto a non-denaturing polyacrylamide gel. c. Run the gel at a constant voltage in a cold room or with a cooling system.
4. Detection: a. If using a radioactive probe, dry the gel and expose it to a phosphor screen or X-ray film. b. If using a fluorescent probe, visualize the gel using an appropriate imaging system. c. A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-ligase complex.
This technical guide provides a foundational understanding of the bacteriophage T4 gene 30 product, this compound. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in molecular biology, genetic engineering, and the development of novel therapeutics targeting viral replication and DNA repair mechanisms.
References
- 1. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pepolska.pl [pepolska.pl]
- 3. microbenotes.com [microbenotes.com]
- 4. Step 4: Ligation of Okazaki fragments | DNA and Chromosome Structure - passel [passel2.unl.edu]
- 5. One-step assay for the quantification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] this compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction | Semantic Scholar [semanticscholar.org]
- 8. Kinetic characterization of single strand break ligation in duplex DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ulab360.com [ulab360.com]
- 12. academic.oup.com [academic.oup.com]
- 13. promega.com [promega.com]
- 14. Specific and reversible inhibition of the blunt end joining activity of the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound [wwwuser.gwdguser.de]
- 19. EXPRESSION AND PURIFICATION OF RECOMBINANT this compound IN E. COLI | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 20. Ligation Protocol with this compound [protocols.io]
T4 DNA Ligase: A Lynchpin in the Bacteriophage T4 Life Cycle and a Cornerstone of Molecular Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T4 DNA ligase, an enzyme encoded by gene 30 of the T4 bacteriophage, is a critical component in the phage's lytic life cycle, playing an indispensable role in DNA replication, repair, and recombination.[1][2][3] Its ability to catalyze the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA-RNA hybrids has also made it an invaluable tool in molecular biology.[4][5][6] This technical guide provides a comprehensive overview of this compound, detailing its function within the T4 bacteriophage life cycle, its enzymatic mechanism, and its wide-ranging applications in research and drug development. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to facilitate a deeper understanding of this pivotal enzyme.
The Role of this compound in the T4 Bacteriophage Life Cycle
The T4 bacteriophage exhibits a strictly lytic life cycle, a rapid and efficient process of viral replication that culminates in the destruction of its Escherichia coli host.[7][8][9] This cycle is critically dependent on the functions of this compound at several key stages.
DNA Replication
Following the injection of the phage's linear double-stranded DNA into the host cell, a complex program of gene expression is initiated.[7][10] this compound is synthesized during the early phase of infection and is essential for the replication of the phage genome.[2] The replication process generates Okazaki fragments on the lagging strand, and this compound is responsible for joining these fragments to create a continuous DNA strand.[11] Furthermore, T4 DNA replication proceeds via a recombination-dependent mechanism, where the enzyme is crucial for resolving and ligating branched DNA intermediates, leading to the formation of long, concatemeric DNA molecules that are subsequently packaged into new phage heads.[12][13][14][15]
DNA Repair and Recombination
The phage genome is susceptible to damage from host defense mechanisms and the intracellular environment. This compound plays a vital role in repairing single-stranded nicks and other forms of DNA damage, ensuring the integrity of the genetic material.[1][5][16] The enzyme's involvement in recombination is also crucial for the phage's viability, as recombination-dependent replication is the primary mode of DNA synthesis in the later stages of infection.[12][14][17] This process allows the phage to overcome the "end-replication problem" associated with linear genomes and facilitates the generation of genetic diversity.
The lytic life cycle of the T4 bacteriophage can be visualized as a series of coordinated steps:
Caption: The lytic life cycle of the T4 bacteriophage.
Enzymatic Mechanism of this compound
This compound is an ATP-dependent enzyme that catalyzes the formation of a phosphodiester bond in a three-step reaction.[1][3][16] This mechanism is fundamental to its biological function and its utility in molecular biology.
-
Enzyme Adenylation: The reaction is initiated by the nucleophilic attack of a conserved lysine residue in the active site of the ligase on the α-phosphate of ATP. This results in the formation of a covalent enzyme-adenylate intermediate (Ligase-AMP) and the release of pyrophosphate (PPi).[1][3]
-
AMP Transfer: The activated AMP moiety is then transferred from the enzyme to the 5'-phosphate terminus of the DNA nick, creating a DNA-adenylate intermediate.[3][16]
-
Nick Sealing: The final step involves a nucleophilic attack by the 3'-hydroxyl group at the nick on the activated 5'-phosphate, forming the phosphodiester bond and releasing AMP.[3][16]
This intricate process ensures the high fidelity of DNA ligation.
Caption: The three-step catalytic mechanism of this compound.
Quantitative Data and Optimal Reaction Conditions
The efficiency of this compound is influenced by several factors, including temperature, pH, and the concentration of cofactors. The following tables summarize key quantitative data for the in vitro use of this compound.
Table 1: Optimal Reaction Conditions
| Parameter | Optimal Value/Range | Notes |
| Temperature | 16°C (for cohesive ends) | Balances enzyme activity and stability of annealed ends.[16] |
| 20-25°C (for blunt ends) | Higher temperature can increase enzyme activity but may decrease ligation efficiency for sticky ends.[4][18][19] | |
| pH | 7.5 - 8.0 | |
| ATP Concentration | 0.1 - 1 mM | Essential cofactor.[4][19] |
| MgCl₂ Concentration | 10 mM | Required for enzyme activity.[4][19] |
| DTT Concentration | 10 mM | Reducing agent to maintain enzyme stability.[4][19] |
Table 2: Substrate Specificity and Efficiency
| Substrate | Ligation Efficiency | Incubation Time (at 16°C) |
| Cohesive (Sticky) Ends | High | 10 minutes to overnight[4][16] |
| Blunt Ends | Lower | 2 hours to overnight[4][16] |
| Nicked dsDNA | High | Efficiently repaired.[1][5] |
| Nicked dsRNA | Moderate | Can seal nicks in RNA duplexes.[5] |
| DNA/RNA Hybrids | Moderate | Can seal nicks in hybrid duplexes.[1][5][16] |
Table 3: Unit Definitions
| Unit Type | Definition |
| Weiss Unit | The amount of enzyme that catalyzes the exchange of 1 nmol of 32P from pyrophosphate to ATP in 20 minutes at 37°C.[20] |
| Cohesive End Unit | The amount of enzyme required to give 50% ligation of HindIII fragments of λ DNA (at a 5' termini concentration of 0.12 µM) in 30 minutes at 16°C.[4][19][21] |
Experimental Protocols
This compound is a cornerstone of molecular cloning. The following are generalized protocols for standard ligation reactions.
Ligation of Cohesive (Sticky) Ends
This protocol is for the ligation of a DNA insert into a plasmid vector with compatible cohesive ends.
Materials:
-
Purified vector DNA (linearized)
-
Purified insert DNA
-
This compound
-
10X this compound Buffer (containing ATP)
-
Nuclease-free water
Procedure:
-
Calculate Molar Ratio: For optimal ligation, a molar ratio of vector to insert of 1:1 to 1:3 is recommended.[18][22]
-
Set up the Reaction: In a sterile microcentrifuge tube on ice, combine the following:
-
Vector DNA (e.g., 50-100 ng)
-
Insert DNA (calculated amount for the desired molar ratio)
-
2 µL of 10X this compound Buffer
-
1 µL of this compound
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Gently mix the reaction and centrifuge briefly. Incubate at 16°C overnight or at room temperature (20-25°C) for 10 minutes to 2 hours.[4][16][23]
-
Heat Inactivation (Optional): Inactivate the ligase by heating at 65°C for 10 minutes.[4][22] This is recommended if the ligation mixture will be used for downstream applications other than transformation.[22]
-
Transformation: Use 1-5 µL of the ligation mixture to transform competent E. coli cells.
Ligation of Blunt Ends
Blunt-end ligations are less efficient than cohesive-end ligations and may require adjusted conditions.
Procedure:
-
Dephosphorylation of Vector: To prevent self-ligation of the vector, it is highly recommended to treat the linearized vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) prior to ligation.[22]
-
Calculate Molar Ratio: A higher molar ratio of insert to vector (e.g., 1:3 to 1:10) is often used for blunt-end ligations.[6][22]
-
Set up the Reaction: Follow the same setup as for cohesive ends, but with the adjusted molar ratio.
-
Incubation: Incubate at 16°C overnight or at room temperature (20-25°C) for at least 2 hours.[4][16][23]
-
Heat Inactivation and Transformation: Proceed as with cohesive-end ligation.
Caption: A typical experimental workflow for molecular cloning using this compound.
Applications in Research and Drug Development
The robust and versatile nature of this compound has led to its widespread use in numerous molecular biology applications, which are foundational to many areas of drug development.
-
Molecular Cloning: this compound is the standard enzyme for joining DNA fragments into vectors to create recombinant DNA molecules for gene expression, protein production, and genetic studies.[23][24]
-
Library Construction: It is essential for the construction of genomic and cDNA libraries, which are critical resources for gene discovery and functional genomics.
-
Next-Generation Sequencing (NGS): this compound is used to ligate adapters to DNA fragments during the preparation of sequencing libraries for various NGS platforms.[23]
-
Site-Directed Mutagenesis: The enzyme is used to circularize the newly synthesized, mutated plasmid in many site-directed mutagenesis protocols.
-
Ligase Chain Reaction (LCR) and Ligase Detection Reaction (LDR): These techniques utilize the specificity of DNA ligase to detect specific DNA sequences, including single nucleotide polymorphisms (SNPs), which is valuable in diagnostics and genetic screening.
-
DNA Repair Studies: this compound serves as a model enzyme for studying the mechanisms of DNA repair, which is a key area of research in cancer and other genetic diseases.[25][26]
Conclusion
This compound is a remarkable enzyme whose importance extends from the fundamental biology of bacteriophage replication to the cutting-edge of molecular biology and drug discovery. Its central role in the T4 life cycle, characterized by its involvement in DNA replication, repair, and recombination, highlights its evolutionary significance. For the scientific community, this compound remains an indispensable tool, enabling a vast array of techniques that continue to drive innovation in genetics, biotechnology, and medicine. A thorough understanding of its properties and applications, as detailed in this guide, is essential for researchers and professionals seeking to harness its full potential.
References
- 1. DNA Ligase, T4 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. uniprot.org [uniprot.org]
- 3. Ligation of DNA with t(4) DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. blog.alphalifetech.com [blog.alphalifetech.com]
- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 9. byjus.com [byjus.com]
- 10. T4 Bacteriophage: Structure, Life Cycle & Research [allen.in]
- 11. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombination and recombination-dependent DNA replication in bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early intermediates in bacteriophage T4 DNA replication and recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recombination-dependent DNA replication in phage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. goldbio.com [goldbio.com]
- 17. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 18. promega.com [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. gdsbio.com [gdsbio.com]
- 21. neb.com [neb.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. zellbio.eu [zellbio.eu]
- 24. Ligation Protocol with this compound [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. The phage this compound mediates bacterial chromosome DSBs repair as single component non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
T4 DNA Ligase Substrate Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T4 DNA Ligase is a ubiquitous and indispensable enzyme in molecular biology, renowned for its ability to catalyze the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of duplex DNA, RNA, or DNA/RNA hybrids.[1][2] Isolated from bacteriophage T4, this enzyme is a key component in a multitude of applications, including cloning, DNA repair, and library preparation for next-generation sequencing.[3][4] Its broad substrate specificity is a primary reason for its widespread use. This technical guide provides a comprehensive overview of the substrate specificity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to aid researchers in optimizing their experimental designs.
Core Mechanism of this compound
The ligation reaction catalyzed by this compound, an ATP-dependent process, occurs in three sequential nucleotidyl transfer steps.[1][5]
-
Enzyme Adenylylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate.[5]
-
AMP Transfer to the 5'-Phosphate: The activated adenylyl group is transferred from the ligase to the 5'-phosphate of the DNA donor strand, forming a DNA-adenylate intermediate.[5]
-
Phosphodiester Bond Formation: The 3'-hydroxyl group of the acceptor DNA strand attacks the activated 5'-phosphate of the donor strand, resulting in the formation of a phosphodiester bond and the release of AMP.[5]
Data Presentation: Quantitative Substrate Specificity
The efficiency of this compound is highly dependent on the nature of the substrate. The following tables summarize the available quantitative and semi-quantitative data for various substrates.
Table 1: Ligation of Different DNA End Types
| Substrate Type | Relative Ligation Efficiency | Typical Incubation Time | Notes |
| Cohesive Ends | High | 10 minutes to 1 hour at room temperature, or overnight at 16°C.[6] | The most efficient substrate for this compound. Ligation rates are significantly enhanced by the annealing of complementary overhangs. |
| Blunt Ends | Moderate to Low | 2 hours to overnight at room temperature, or overnight at 16°C.[6] | Less efficient than cohesive end ligation. Requires higher enzyme concentrations and the presence of molecular crowding agents like PEG can significantly enhance efficiency.[7] |
| Nicked DNA | Very High | Rapid | This compound is highly efficient at sealing single-stranded breaks in a DNA duplex. |
| Single-base overhangs | Low | 2 hours to overnight at room temperature, or overnight at 16°C.[6] | Ligation efficiency is generally low. |
Table 2: Kinetic Parameters for Nick Ligation
The kinetics of nick sealing by this compound have been studied in detail. The reaction proceeds through a multi-step process with product release being the likely rate-limiting step.[8]
| Parameter | Value | Substrate | Reference |
| kcat | 0.4 ± 0.1 s⁻¹ | Nicked duplex with 5'-phosphorylated dT | [8] |
| Km | 4 ± 1 nM | Nicked duplex with 5'-phosphorylated dT | [9] |
| Ki (substrate inhibition) | 590 ± 170 nM | Nicked duplex with 5'-phosphorylated dT | [9] |
| k (adenylyl transfer) | 5.3 s⁻¹ | Nicked duplex with 5'-phosphorylated dT | [8] |
| k (phosphodiester bond formation) | 38 s⁻¹ | Nicked duplex with 5'-phosphorylated dT | [8] |
Table 3: Ligation of Substrates with Mismatches
This compound can tolerate some mismatches near the ligation junction, although with reduced efficiency. This promiscuity is a key consideration in high-fidelity applications.[10]
| Mismatch Type | Relative Ligation Efficiency | Notes |
| Perfectly Matched | High | The preferred substrate. |
| Single Mismatch at 3'-OH terminus | Reduced | The type of mismatch influences the degree of inhibition. |
| Single Mismatch at 5'-PO4 terminus | Reduced | Ligation is generally less sensitive to mismatches at the 5' end compared to the 3' end. |
| Multiple Mismatches | Very Low to Undetectable | Efficiency decreases significantly with an increasing number of mismatches. A study showed that with five adjacent mismatches, the ligation rate is significantly reduced.[11] |
Table 4: Ligation of DNA/RNA Hybrids and Single-Stranded Substrates
This compound exhibits activity on a range of nucleic acid structures beyond double-stranded DNA.[2][5]
| Substrate | Ligation Efficiency | Notes |
| Nick in DNA/RNA Hybrid | Moderate | This compound can seal nicks in the DNA strand of a DNA/RNA hybrid.[5] |
| Ligation of ssDNA to ssRNA in a duplex | Low | The enzyme can join an RNA acceptor to a DNA donor within a DNA/RNA duplex.[3] |
| RNA-splinted ssDNA | Very Low | This is a notoriously poor substrate for this compound, often resulting in the formation of 5'-adenylylated DNA instead of the ligated product.[12] |
| Single-Stranded DNA (template-independent) | Extremely Low | Ligation occurs at a very low yield and is generally insignificant in most applications.[13] |
Experimental Protocols
Protocol 1: Standard Ligation of Cohesive or Blunt-Ended DNA for Cloning
This protocol is a general guideline for ligating a DNA insert into a plasmid vector.
Materials:
-
Purified, digested vector and insert DNA
-
This compound (with 10X reaction buffer)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components:
-
Vector DNA (e.g., 50 ng)
-
Insert DNA (use a 3:1 molar ratio of insert to vector)
-
10X this compound Buffer (2 µL)
-
This compound (1 µL, typically 400 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation:
-
Heat Inactivation (Optional): Inactivate the ligase by heating at 65°C for 10 minutes. This step is recommended if the ligation mixture will be used for downstream enzymatic reactions.
-
Transformation: Use 1-5 µL of the ligation mixture to transform competent E. coli cells.
Protocol 2: Assay for this compound Activity using Gel Electrophoresis
This protocol allows for a qualitative or semi-quantitative assessment of ligase activity.
Materials:
-
Lambda DNA digested with HindIII (or other suitable DNA substrate)
-
This compound (with 10X reaction buffer)
-
Nuclease-free water
-
Agarose gel electrophoresis system
-
DNA loading dye containing SDS (0.1-0.2% final concentration)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare a 20 µL reaction mixture:
-
Lambda DNA/HindIII fragments (e.g., 0.5 µg)
-
10X this compound Buffer (2 µL)
-
This compound (1 unit)
-
Nuclease-free water to 20 µL
-
-
Control Reaction: Prepare a negative control reaction without the this compound.
-
Incubation: Incubate both reactions at 22°C for 10 minutes.[5]
-
Sample Preparation for Electrophoresis: Add DNA loading dye containing SDS to each reaction. The SDS helps to dissociate the ligase from the DNA, preventing band shifting artifacts.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Active ligase will produce higher molecular weight bands corresponding to the ligation of the DNA fragments, which will be absent in the negative control.[14]
Conclusion
This compound is a powerful and versatile enzyme with a broad range of substrate specificities. While it is most efficient in ligating cohesive-ended DNA, it also possesses significant activity on blunt-ended DNA, nicks, and to a lesser extent, on substrates containing mismatches or RNA components. Understanding the quantitative and qualitative aspects of its substrate specificity is crucial for researchers to design and troubleshoot experiments effectively. The protocols and data presented in this guide serve as a valuable resource for optimizing ligation reactions in various molecular biology applications, from routine cloning to more complex genomic manipulations.
References
- 1. DNA Ligase, T4 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. promega.com [promega.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. goldbio.com [goldbio.com]
- 6. Ligation Protocol with this compound [protocols.io]
- 7. idtdna.com [idtdna.com]
- 8. Kinetic characterization of single strand break ligation in duplex DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Inhibitory Effect of Non-Substrate and Substrate DNA on the Ligation and Self-Adenylylation Reactions Catalyzed by this compound | PLOS One [journals.plos.org]
- 10. neb.com [neb.com]
- 11. Kinetics and thermodynamics of nick sealing by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient DNA ligation in DNA–RNA hybrid helices by Chlorella virus DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Checking Your this compound Activity | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to the Cofactor Requirements of T4 DNA Ligase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential cofactor requirements for the optimal activity of T4 DNA ligase, a critical enzyme in molecular biology. Understanding these requirements is paramount for the success of various applications, including cloning, library construction, and DNA repair assays.
Core Cofactors and Reaction Components
This compound catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of double-stranded DNA, RNA, or DNA/RNA hybrids.[1][2][3] This enzymatic activity is critically dependent on specific cofactors and buffer conditions. The primary cofactor is Adenosine Triphosphate (ATP) , which provides the energy for the ligation reaction.[2][4] The enzyme also has an absolute requirement for a divalent cation, most effectively Magnesium (Mg²⁺) .[5][6] Additionally, a reducing agent, typically Dithiothreitol (DTT) , is included in the reaction buffer to maintain the enzyme in an active state.[5]
Adenosine Triphosphate (ATP)
ATP is the exclusive energy source for this compound; it cannot be substituted with other nucleotides like dATP or NAD+, the latter being the cofactor for E. coli DNA ligase.[2][4][7] The ligation reaction proceeds through a three-step mechanism initiated by the adenylation of a lysine residue in the active site of the enzyme, with the release of pyrophosphate.[8][9] The integrity of ATP is crucial for ligase activity, and repeated freeze-thaw cycles of the reaction buffer should be avoided to prevent its degradation.[10][11]
Divalent Cations: The Role of Magnesium (Mg²⁺)
This compound requires a divalent cation for its catalytic activity.[6] The optimal cofactor is Mg²⁺, typically used at a final concentration of 10 mM.[5][12] While Manganese (Mn²⁺) can substitute for Mg²⁺, the efficiency of the ligation reaction is reduced to approximately 25% of that observed with Mg²⁺.[5]
Reducing Agents: Maintaining Enzyme Activity
A reducing agent, most commonly DTT, is a standard component of this compound reaction buffers.[12][13] DTT helps to maintain the enzyme's cysteine residues in a reduced state, which is essential for its catalytic activity. The recommended concentration of DTT in the final reaction mixture is typically 10 mM.[12]
Quantitative Summary of Reaction Components
The concentrations of this compound, its cofactors, and other buffer components are critical for optimal performance. The following tables summarize the recommended concentrations from various suppliers.
Table 1: Standard 1X this compound Reaction Buffer Composition
| Component | Promega[5][14] | Thermo Fisher Scientific[3][13] | New England Biolabs (NEB)[4][12][15] |
| Tris-HCl (pH 7.5-7.8) | 30 mM (pH 7.8) | 40-50 mM (pH 7.6-7.8) | 50 mM (pH 7.5) |
| MgCl₂ | 10 mM | 10 mM | 10 mM |
| DTT | 10 mM | 10 mM | 10 mM |
| ATP | 1 mM | 0.5-1 mM | 1 mM |
Table 2: Influence of Other Components on this compound Activity
| Component | Effect | Concentration |
| Inhibitors | ||
| NaCl | 50% inhibition | >150 mM[5] |
| Strong inhibition | >200 mM[3][16][17] | |
| KCl | Strong inhibition | >200 mM[3][16][17] |
| K⁺, Cs⁺, Li⁺, NH₄⁺ | Inhibition | 0.2 M[5] |
| Spermine | Inhibition | 1 mM[5] |
| Enhancers | ||
| Polyethylene Glycol (PEG) | Promotes blunt-end ligation | 5% (w/v) PEG 8000[13][17] |
Enzymatic Mechanism of this compound
The ligation of a nick in a DNA duplex by this compound is a multi-step process that is dependent on the presence of ATP and Mg²⁺.
Caption: The three-step mechanism of this compound.
The reaction is initiated by the adenylation of the enzyme, followed by the transfer of AMP to the 5'-phosphate of the nicked DNA, and culminates in the nucleophilic attack by the 3'-hydroxyl group, forming a phosphodiester bond and releasing AMP.[8][9]
Experimental Protocols
Standard DNA Ligation Protocol (Cohesive Ends)
This protocol is a general guideline for ligating cohesive-ended DNA fragments into a plasmid vector.
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube:
-
Vector DNA: 100-200 ng
-
Insert DNA: Use a 1:1 to 3:1 molar ratio of vector to insert.[5]
-
10X this compound Buffer: 2 µL
-
This compound (400,000 cohesive end units/ml): 1 µL[4]
-
Nuclease-Free Water: to a final volume of 20 µL
Note: this compound should be added last.[18]
-
-
Incubation: Gently mix the reaction by pipetting. Incubate at room temperature (22-25°C) for 10 minutes to 3 hours, or at 16°C overnight.[4][5][18] For blunt ends, incubation at room temperature for 2 hours or 16°C overnight is recommended.[18]
-
Heat Inactivation: Inactivate the ligase by heating the reaction at 65°C for 10 minutes.[4][19]
-
Transformation: The ligation product is now ready for transformation into competent cells. Use 1-5 µL of the ligation mixture for every 50 µL of competent cells.[18]
This compound Activity Assay
This protocol can be used to determine the activity of a this compound preparation.
-
Substrate Preparation: Use HindIII-digested Lambda DNA as the substrate. The final concentration of 5' DNA termini should be approximately 0.12 µM (300 µg/ml).[4]
-
Reaction Setup: In a total volume of 20 µL, combine:
-
Incubation: Incubate the reaction at 16°C for 30 minutes.[4]
-
Analysis: Stop the reaction by adding a gel loading dye containing a DNA intercalating agent (e.g., SYBR Green). Analyze the ligation products by agarose gel electrophoresis. An active ligase will produce higher molecular weight bands corresponding to the ligated DNA fragments compared to a no-ligase control.[8] One unit of this compound is typically defined as the amount of enzyme required to give 50% ligation of the HindIII fragments of λ DNA under these conditions.[4]
Conclusion
The efficiency and success of experiments involving this compound are intrinsically linked to the careful consideration of its cofactor and buffer requirements. The presence of ATP as an energy source and Mg²⁺ as a divalent cation are absolute prerequisites for its function. Maintaining a reducing environment with DTT and avoiding inhibitory substances are also crucial for optimal performance. Adherence to the established protocols and a clear understanding of the enzymatic mechanism will enable researchers to effectively utilize this indispensable tool in molecular biology.
References
- 1. assaygenie.com [assaygenie.com]
- 2. DNA ligase - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. neb.com [neb.com]
- 5. promega.com [promega.com]
- 6. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Use of ATP, dATP and their alpha-thio derivatives to study DNA ligase adenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. This compound | Ligase | DNA Ligation [promega.com]
- 15. neb.com [neb.com]
- 16. This compound – Tinzyme [tinzyme.com]
- 17. en.best-enzymes.com [en.best-enzymes.com]
- 18. Ligation Protocol with this compound [protocols.io]
- 19. static.igem.org [static.igem.org]
The Cornerstone of Molecular Cloning: A Technical Guide to the Foundational Principles of DNA Ligation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug development, the ability to precisely join DNA fragments is a fundamental prerequisite for a vast array of applications, from gene cloning and protein expression to the construction of sophisticated therapeutic vectors. This in-depth technical guide delineates the core principles of DNA ligation, providing a comprehensive overview of the enzymatic process, critical reaction parameters, and detailed experimental methodologies.
The Enzymatic Heart of Ligation: DNA Ligase
DNA ligation is the enzymatic process of forming a phosphodiester bond between the 3'-hydroxyl terminus of one nucleotide and the 5'-phosphoryl terminus of another, effectively joining two DNA fragments.[1][2] This crucial reaction is catalyzed by DNA ligase, an essential enzyme in all living organisms for processes like DNA replication, repair, and recombination.[3][4][5] In the laboratory, DNA ligases are indispensable tools for creating recombinant DNA molecules.[4][6]
The mechanism of DNA ligase action is a three-step process:[3][7][8][9]
-
Adenylation of the Ligase: The ligase enzyme attacks an ATP or NAD+ cofactor, forming a covalent ligase-AMP intermediate and releasing pyrophosphate (PPi) or nicotinamide mononucleotide (NMN).[3][7][8]
-
Activation of the 5' Phosphate: The activated AMP molecule is transferred from the ligase to the 5'-phosphate of the donor DNA strand, creating a DNA-adenylate intermediate.[3][7][8]
-
Phosphodiester Bond Formation: The 3'-hydroxyl group of the acceptor DNA strand attacks the activated 5'-phosphate of the donor strand, forming a covalent phosphodiester bond and releasing AMP.[3][8][10]
Types of DNA Ligases
Several types of DNA ligases are utilized in molecular biology, each with distinct properties and cofactors.
| DNA Ligase Type | Source | Cofactor | Key Features | Primary Applications |
| T4 DNA Ligase | Bacteriophage T4 | ATP | Most commonly used ligase; joins both cohesive (sticky) and blunt ends of DNA, as well as RNA and DNA/RNA hybrids.[2][3][4][9] | Molecular cloning, library construction.[3][6] |
| E. coli DNA Ligase | Escherichia coli | NAD+ | Primarily ligates cohesive ends; inefficient at joining blunt ends and does not act on RNA or RNA-DNA hybrids.[3][5] | Specific cloning applications requiring high fidelity at cohesive ends. |
| Thermostable DNA Ligase (e.g., Taq DNA Ligase) | Thermophilic bacteria | NAD+ | Stable and active at high temperatures.[5][7][9] | Ligase chain reaction (LCR), mutation detection.[9] |
| Mammalian DNA Ligases (I, II, III, IV) | Mammalian cells | ATP | Involved in cellular processes like DNA replication and repair.[2][4][7] Ligase I joins Okazaki fragments, Ligase III is involved in excision repair, and Ligase IV participates in non-homologous end joining.[4] | Research on DNA repair mechanisms and genetic diseases. |
Cohesive vs. Blunt-End Ligation: A Matter of Efficiency
The nature of the DNA ends to be joined significantly impacts the efficiency and strategy of the ligation reaction.
-
Cohesive-End (Sticky-End) Ligation: This method involves joining DNA fragments with complementary single-stranded overhangs.[11][12] These overhangs are typically generated by restriction enzymes that cut the DNA in a staggered manner.[6][13] The hydrogen bonding between the complementary bases of the sticky ends transiently holds the fragments together, greatly increasing the efficiency of the ligation reaction, which can be up to 100 times more efficient than blunt-end ligation.[1][14]
-
Blunt-End Ligation: This process joins DNA fragments that have no nucleotide overhangs.[7][11] While more versatile as any two blunt ends can be joined, this method is significantly less efficient due to the lack of stabilizing hydrogen bonds.[1][15] Successful blunt-end ligation often requires higher concentrations of both DNA and ligase, as well as longer incubation times.[1]
Optimizing Ligation Reactions: Key Parameters and Quantitative Data
The success of a DNA ligation experiment hinges on the careful optimization of several reaction parameters.
| Parameter | Optimal Range/Condition | Rationale and Considerations |
| Temperature | 4°C to 25°C | A compromise is often necessary. The optimal temperature for this compound activity is 25°C, but lower temperatures (4-16°C) favor the annealing of cohesive ends.[16][17] Blunt-end ligations are often performed at room temperature as annealing is not a factor.[18] |
| Incubation Time | 1 hour to overnight | Shorter times (e.g., 1 hour at room temperature) can be sufficient for sticky-end ligations.[19] Longer incubations (e.g., overnight at 4°C or 16°C) are often used to increase the number of ligation products, especially for blunt-end ligations.[16][17][20] |
| DNA Concentration | Total DNA < 10 µg/mL | High DNA concentrations favor intermolecular ligation (joining of different DNA molecules), while low concentrations favor intramolecular ligation (circularization of a single molecule).[1][21] The insert-to-vector molar ratio is also critical. |
| Insert:Vector Molar Ratio | 1:1 to 10:1 | A molar ratio of 3:1 (insert:vector) is a common starting point to increase the probability of the insert being ligated into the vector.[6] This ratio may need to be optimized for different insert and vector sizes.[22][23] |
| Ligase Concentration | 0.1 to 1 Weiss unit per reaction | The amount of ligase should be optimized. Blunt-end ligations typically require 10-fold or more ligase than sticky-end ligations.[1][18] |
| Buffer Composition | pH 7.6-8.0, presence of ATP and Mg2+ | The ligation buffer provides the necessary cofactors for ligase activity.[16][24] ATP is essential for this compound and can degrade with multiple freeze-thaw cycles.[17][22] Mg2+ is a required cofactor for the catalytic reaction.[25] High concentrations of monovalent cations (>200 mM) can inhibit ligation.[25] |
| Additives (e.g., PEG) | 5-15% | Polyethylene glycol (PEG) is a molecular crowding agent that increases the effective concentration of DNA and ligase, thereby enhancing ligation efficiency, particularly for blunt-end ligations.[16][26] However, high concentrations of PEG can reduce transformation efficiency.[16] |
Experimental Protocol: Standard T4 DNA Ligation
This protocol provides a general framework for a standard cohesive-end ligation reaction.
Materials:
-
Purified, restriction-digested vector DNA
-
Purified, restriction-digested insert DNA
-
This compound (with 10X Ligation Buffer)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Ice
Procedure:
-
Thaw Reagents: Thaw the this compound buffer, vector DNA, and insert DNA on ice. Keep the this compound enzyme in the freezer until immediately before use.[19][20]
-
Calculate DNA Amounts: Determine the required volumes of vector and insert DNA to achieve the desired molar ratio (e.g., 1:3 vector to insert). The total amount of vector is typically in the range of 50-100 ng.
-
Set up the Ligation Reaction: In a sterile microcentrifuge tube on ice, add the following components in the specified order:[20]
-
Nuclease-free water to a final volume of 10-20 µL
-
1-2 µL of 10X this compound Buffer
-
Calculated volume of vector DNA
-
Calculated volume of insert DNA
-
0.5-1 µL of this compound
-
-
Mix and Incubate: Gently mix the reaction by pipetting up and down or by flicking the tube.[19][20] Incubate the reaction at the desired temperature and for the appropriate duration (e.g., 1 hour at room temperature or overnight at 16°C).[19]
-
Heat Inactivation (Optional): The ligation reaction can be terminated by heating at 65°C for 10-20 minutes.[20][26] This step is not always necessary before transformation.
-
Transformation: Proceed to transform competent E. coli cells with the ligation product.[19][20]
Controls:
-
Vector Only + Ligase: To assess the level of vector self-ligation. This is particularly important if the vector was digested with a single restriction enzyme and not dephosphorylated.[20]
-
Vector Only (No Ligase): To check for undigested vector plasmid.
-
Insert Only + Ligase: To check for insert concatemers.[22]
-
Positive Control: A known ligation reaction to ensure the ligase and buffer are active.[26]
Applications in Research and Drug Development
DNA ligation is a cornerstone technique with wide-ranging applications:
-
Molecular Cloning: The most common application involves inserting a gene of interest into a plasmid vector for subsequent replication in a host organism.[6][7]
-
Next-Generation Sequencing (NGS) Library Preparation: DNA ligases are used to attach specific adapters to DNA fragments, which are necessary for sequencing on various platforms.[3][16]
-
Gene Synthesis and Assembly: During synthetic gene construction, DNA ligase is used to join shorter synthetic oligonucleotides into a full-length gene.[7]
-
Site-Directed Mutagenesis: Ligation is a key step in many protocols for introducing specific mutations into a DNA sequence.
-
Therapeutic Vector Construction: In drug development, ligation is essential for constructing viral and non-viral vectors for gene therapy and vaccine development.
Conclusion
A thorough understanding of the principles of DNA ligation is paramount for any researcher engaged in molecular biology. By carefully considering the choice of ligase, the nature of the DNA ends, and the optimization of reaction conditions, scientists can achieve high efficiency and accuracy in their cloning and DNA assembly experiments. This mastery is fundamental to advancing research and developing novel therapeutics in an era of precision medicine.
References
- 1. Ligation (molecular biology) - Wikipedia [en.wikipedia.org]
- 2. DNA Ligation: Joining DNA Fragments for Cloning • Food Safety Institute [foodsafety.institute]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. DNA ligase - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Video: DNA Ligation Reactions: Principle, Procedure, and Applications [jove.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. DNA Ligases: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Ligase | MB [molecular.mlsascp.com]
- 10. What is the mechanism of DNA ligase? | AAT Bioquest [aatbio.com]
- 11. cohesive and blunt end ligation | PPTX [slideshare.net]
- 12. Sticky and blunt ends - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. eu.idtdna.com [eu.idtdna.com]
- 15. Blunt vs Sticky End Ligation: Key Differences Explained [vedantu.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. CoreGenomics: Troubleshooting DNA ligation in NGS library prep [core-genomics.blogspot.com]
- 18. Ligation of DNA [qiagen.com]
- 19. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 20. genscript.com [genscript.com]
- 21. DNA Ligation | PDF [slideshare.net]
- 22. neb.com [neb.com]
- 23. neb.com [neb.com]
- 24. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 25. mybiosource.com [mybiosource.com]
- 26. DNA Ligation Protocol [sigmaaldrich.com]
The Catalytic Core of T2 DNA Ligase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T4 DNA Ligase is a quintessential enzyme in the molecular biologist's toolkit, indispensable for a vast array of applications ranging from routine cloning to the construction of complex DNA libraries for next-generation sequencing. This enzyme, derived from the T4 bacteriophage, catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of double-stranded DNA, RNA, or DNA/RNA hybrids.[1][2] Its robust activity on both cohesive (sticky) and blunt-ended DNA substrates makes it a versatile and powerful tool for DNA manipulation.[3][4] This in-depth technical guide explores the core catalytic activity of this compound, providing detailed experimental protocols, quantitative kinetic data, and visualizations of its mechanism and biological roles to empower researchers in their scientific endeavors.
Catalytic Mechanism and Kinetics
The catalytic activity of this compound proceeds through a well-defined three-step mechanism, requiring ATP as a cofactor and Mg²⁺ as a divalent cation for optimal function.[3][5]
-
Enzyme Adenylation: In the first step, the ligase attacks the α-phosphate of ATP, forming a covalent enzyme-AMP intermediate and releasing pyrophosphate (PPi).[3]
-
AMP Transfer: The activated AMP molecule is then transferred from the enzyme to the 5'-phosphate of the DNA substrate, creating a DNA-adenylate intermediate.[3]
-
Phosphodiester Bond Formation: The final step involves a nucleophilic attack by the 3'-hydroxyl group on the DNA-adenylate, resulting in the formation of a phosphodiester bond and the release of AMP.[3]
The efficiency of this process is influenced by the nature of the DNA ends. Cohesive-ended ligations are generally more efficient due to the transient hydrogen bonding between the complementary overhangs, which holds the DNA fragments in proximity.[6] Blunt-ended ligations are inherently less efficient and often require higher enzyme concentrations or the inclusion of molecular crowding agents like polyethylene glycol (PEG) to increase the effective concentration of DNA ends.[7][8]
Quantitative Kinetic Data
The catalytic efficiency of this compound has been characterized by determining its Michaelis-Menten kinetic parameters, Km and kcat, for various substrates. These parameters provide insights into the enzyme's affinity for its substrate and its turnover rate.
| Substrate Type | Km | kcat | kcat/Km (M-1s-1) | Conditions | Reference |
| Nicked dsDNA | ~2.5 nM | 0.4 s-1 | 1.5 x 108 | 16°C | [8][9] |
| Nicked dsDNA (adenylylated) | - | 0.64 s-1 | 2.4 x 108 | 16°C | [10] |
| 75mer ds-nDNA | 4 nM ± 1 nM | 0.44 s-1 ± 0.3 s-1 | - | 16°C | [11][12] |
| Blunt-ended DNA | Higher Km than nicked DNA | - | - | - | [8] |
Experimental Protocols
Accurate measurement of this compound activity is crucial for quality control and for optimizing experimental conditions. Below are detailed protocols for common assays.
Gel Electrophoresis-Based Ligation Assay
This is a straightforward and widely used method to qualitatively or semi-quantitatively assess ligase activity by observing the shift in molecular weight of DNA fragments upon ligation.
Materials:
-
DNA substrate (e.g., Lambda DNA pre-digested with HindIII)
-
This compound
-
10x this compound Buffer (containing ATP and MgCl₂)
-
Nuclease-free water
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator or gel documentation system
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture:
-
Lambda DNA/HindIII fragments (0.5 - 1 µg)
-
2 µL 10x this compound Buffer
-
1 unit this compound
-
Nuclease-free water to a final volume of 20 µL
-
Control: Prepare a parallel reaction without this compound.
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 22°C for 10-30 minutes for cohesive ends, or 1-2 hours for blunt ends.[6][13] For maximal ligation, especially for blunt ends, overnight incubation at 16°C is recommended.[13]
-
Reaction Termination: Stop the reaction by adding DNA loading dye containing a final concentration of 0.2% SDS or by heat inactivation at 65°C for 10 minutes.[14]
-
Agarose Gel Electrophoresis:
-
Prepare a 0.8-1.0% agarose gel in TAE or TBE buffer containing a DNA stain.
-
Load 10 µL of the ligation reaction and the no-ligase control into separate wells.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization: Visualize the DNA bands under UV light. Successful ligation is indicated by the appearance of higher molecular weight bands and a decrease in the intensity of the initial DNA fragments compared to the no-ligase control.[15]
Fluorescence-Based Ligation Assay (FRET)
This method offers a more quantitative and real-time measurement of ligase activity based on Förster Resonance Energy Transfer (FRET). A DNA substrate is designed with a fluorophore and a quencher on opposite sides of a nick. Upon ligation, the DNA becomes more flexible, leading to a change in the distance between the fluorophore and quencher, and thus a change in FRET signal.[10]
Materials:
-
Custom-synthesized oligonucleotide substrate with a nick, a 5'-phosphate, and labeled with a FRET pair (e.g., Cy3 and Cy5) on either side of the nick.
-
This compound
-
10x this compound Buffer
-
Nuclease-free water
-
Fluorometer or plate reader capable of measuring FRET.
Protocol:
-
Substrate Preparation: Anneal the fluorescently labeled oligonucleotides to a complementary template strand to form the nicked DNA substrate.
-
Reaction Setup: In a suitable reaction vessel (e.g., a microplate well or cuvette), combine:
-
Nicked fluorescent DNA substrate (at a concentration appropriate for the instrument)
-
1x this compound Buffer
-
Nuclease-free water
-
-
Initiate Reaction: Add this compound to the reaction mixture and immediately begin monitoring the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the rate of ligation. The initial velocity of the reaction can be calculated from the linear phase of the fluorescence change.
Signaling Pathways and Biological Roles
This compound is a fundamental enzyme in DNA replication and repair, playing a critical role in maintaining genome integrity.
Okazaki Fragment Maturation
During DNA replication, the lagging strand is synthesized discontinuously as short Okazaki fragments. This compound (and its eukaryotic counterparts) is responsible for joining these fragments to create a continuous DNA strand.[4][16]
Caption: Workflow of Okazaki fragment maturation on the lagging strand.
Base Excision Repair (BER)
In the Base Excision Repair pathway, which corrects damaged or modified DNA bases, this compound performs the final step of sealing the nick in the DNA backbone after the damaged base has been removed and replaced.[17][18]
Caption: The role of this compound in the Base Excision Repair pathway.
Experimental Workflow Visualization
A typical experimental workflow for a standard DNA ligation experiment is depicted below.
Caption: A generalized workflow for a typical DNA ligation experiment.
Conclusion
This compound remains a cornerstone of molecular biology due to its high efficiency and versatility. A thorough understanding of its catalytic mechanism, kinetic properties, and the factors that influence its activity is paramount for its successful application in research and development. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for scientists and professionals seeking to harness the full potential of this powerful enzymatic tool. By carefully optimizing reaction conditions and employing appropriate analytical methods, researchers can ensure reliable and reproducible results in their DNA manipulation experiments.
References
- 1. inspiralis.com [inspiralis.com]
- 2. assaygenie.com [assaygenie.com]
- 3. goldbio.com [goldbio.com]
- 4. Step 4: Ligation of Okazaki fragments | DNA and Chromosome Structure - passel [passel2.unl.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Ligation Protocol with this compound [protocols.io]
- 7. bitesizebio.com [bitesizebio.com]
- 8. guidechem.com [guidechem.com]
- 9. Kinetic Characterization of Single Strand Break Ligation in Duplex DNA by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Inhibitory Effect of Non-Substrate and Substrate DNA on the Ligation and Self-Adenylylation Reactions Catalyzed by this compound | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. zellbio.eu [zellbio.eu]
- 14. Insights into Okazaki Fragment Synthesis by the T4 Replisome: THE FATE OF LAGGING-STRAND HOLOENZYME COMPONENTS AND THEIR INFLUENCE ON OKAZAKI FRAGMENT SIZE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Okazaki fragments - Wikipedia [en.wikipedia.org]
- 17. Base excision repair - Wikipedia [en.wikipedia.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Core Reaction Kinetics of T4 DNA Ligase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental reaction kinetics of T4 DNA ligase, a critical enzyme in molecular biology. It delves into the enzyme's mechanism of action, kinetic parameters, and the experimental methodologies used to determine them, offering valuable insights for researchers in drug development and various scientific disciplines.
Core Principles of this compound Function
This compound, derived from bacteriophage T4, catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of double-stranded DNA, single-stranded DNA, or RNA. This enzymatic reaction is fundamental to DNA replication, repair, and recombination. In laboratory settings, it is an indispensable tool for molecular cloning, enabling the joining of DNA fragments with either cohesive (sticky) or blunt ends.[1][2]
The Three-Step Catalytic Mechanism
The ligation reaction proceeds through a well-defined three-step mechanism, requiring ATP as a cofactor.[3][4]
-
Enzyme Adenylation: The reaction is initiated by the nucleophilic attack of a lysine residue within the active site of the this compound on the α-phosphate of ATP. This results in the formation of a covalent enzyme-AMP intermediate and the release of pyrophosphate (PPi).[3]
-
AMP Transfer to DNA: The activated AMP molecule is then transferred from the enzyme to the 5'-phosphate terminus of the DNA substrate, creating a DNA-adenylate intermediate.[4]
-
Phosphodiester Bond Formation: The final step involves a nucleophilic attack by the 3'-hydroxyl group of the adjacent DNA strand on the DNA-adenylate intermediate. This attack forms the phosphodiester bond, sealing the nick in the DNA backbone and releasing AMP.[4]
Caption: The three-step catalytic mechanism of this compound.
Quantitative Kinetic Parameters
The efficiency of this compound is substrate-dependent, with notable differences in its kinetic parameters for nicked, cohesive-ended, and blunt-ended DNA.
| Parameter | Nicked DNA | Cohesive End DNA | Blunt End DNA | Reference(s) |
| Km | ~2.5 - 4 nM | 0.6 µM | 50 µM | [3][5] |
| kcat | 0.4 - 0.44 s⁻¹ | Not explicitly found | Not explicitly found | [3][5] |
| kcat/Km | 1.5 x 10⁸ M⁻¹s⁻¹ | Not explicitly found | Not explicitly found | [3] |
| Substrate Inhibition (Ki) | 590 nM | Not explicitly found | Not explicitly found | [5] |
Note: Kinetic parameters can vary depending on the specific substrate sequence, buffer conditions, and temperature.
The significantly lower Km value for nicked DNA compared to cohesive and blunt ends indicates a much higher affinity of the enzyme for single-strand breaks.[3] The approximately 83-fold higher Km for blunt ends compared to cohesive ends highlights the enzymatic preference for substrates with complementary overhangs that facilitate transient annealing.[3] High concentrations of nicked DNA substrate have been shown to cause uncompetitive substrate inhibition.[5]
Factors Influencing Reaction Kinetics
Several factors critically influence the rate and efficiency of the this compound reaction.
-
Temperature: The optimal temperature for this compound activity is a balance between the enzyme's catalytic optimum (around 25-37°C) and the melting temperature (Tm) of the DNA ends.[4][6] For cohesive ends, lower temperatures (e.g., 16°C) are often used to maintain the stability of the annealed overhangs.[4] Blunt-end ligations are less dependent on low temperatures for annealing and can be performed at room temperature.[1]
-
ATP Concentration: ATP is an essential cofactor. While standard protocols use 1 mM ATP, kinetic studies have shown that ATP concentration can influence reaction dynamics.[7] High concentrations of ATP (5 mM and higher) can specifically inhibit the joining of blunt-ended DNA with only a minor effect on cohesive-end ligation.[8]
-
DNA End Structure: As indicated by the kinetic parameters, the structure of the DNA ends is a major determinant of ligation efficiency. Cohesive ends are ligated more efficiently than blunt ends due to the transient base pairing that brings the 3'-OH and 5'-PO4 termini into proximity.[2]
-
Macromolecular Crowding Agents: Agents like polyethylene glycol (PEG) can significantly increase the ligation efficiency, particularly for blunt-ended DNA, by increasing the effective concentration of DNA and the enzyme.[9] However, high concentrations of PEG can reduce transformation efficiency.[2]
-
Inhibitors: this compound activity is inhibited by high concentrations of monovalent cations (e.g., >50 mM KCl or NaCl), metal chelators (e.g., EDTA), and phosphate and ammonium ions.[10]
Experimental Protocols for Kinetic Analysis
A variety of assays are employed to determine the kinetic parameters of this compound.
General Experimental Workflow for Kinetic Assays
The following diagram illustrates a generalized workflow for measuring this compound kinetics.
Caption: A generalized workflow for determining this compound kinetic parameters.
Detailed Methodologies
This method is commonly used to assess the activity of this compound and can be adapted for semi-quantitative analysis.
-
Objective: To visualize the conversion of substrate DNA fragments into higher molecular weight ligated products.
-
Materials:
-
DNA substrate (e.g., Lambda DNA digested with HindIII for cohesive ends, or a linearized plasmid for blunt ends)
-
This compound and 10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 100 mM DTT, 10 mM ATP)
-
Nuclease-free water
-
Loading dye containing SDS (final concentration of 0.2%)
-
Agarose gel and electrophoresis apparatus
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel documentation system
-
-
Protocol:
-
Prepare a reaction mixture containing the DNA substrate (e.g., 0.5 µg of Lambda DNA/HindIII), 2 µL of 10x this compound buffer, and nuclease-free water to a final volume of 19 µL.[11]
-
Add 1 unit of this compound to the mixture. A control reaction without ligase should also be prepared.
-
Mix gently and incubate at 22°C for 10-30 minutes for cohesive ends, or up to 2 hours for blunt ends.[1][11]
-
Stop the reaction by adding loading dye containing SDS. The SDS helps to dissociate the ligase from the DNA, preventing band shifting.[11]
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel and visualize the DNA bands. Successful ligation is indicated by the appearance of higher molecular weight bands and a decrease in the intensity of the substrate bands compared to the no-ligase control.[11]
-
-
Data Analysis: The extent of ligation can be estimated by quantifying the relative intensity of the substrate and product bands using gel analysis software.
This is a continuous, real-time assay suitable for high-throughput screening and detailed kinetic studies.
-
Objective: To measure the rate of ligation by detecting the change in FRET signal upon the joining of two fluorescently labeled DNA oligonucleotides.
-
Principle: Two DNA oligonucleotides, one labeled with a donor fluorophore and the other with an acceptor fluorophore, are annealed to a complementary template strand. Upon ligation, the donor and acceptor are brought into close proximity, resulting in an increase in the FRET signal.
-
Materials:
-
Custom-synthesized DNA oligonucleotides: a donor-labeled oligo (e.g., with FAM), an acceptor-labeled oligo (e.g., with TAMRA), and a longer complementary template strand. The acceptor oligo should have a 5'-phosphate group.
-
This compound and reaction buffer.
-
A fluorescence plate reader or spectrophotometer capable of measuring FRET.
-
-
Protocol:
-
Anneal the labeled oligonucleotides to the template strand to form the nicked DNA substrate.
-
Prepare reaction mixtures in a microplate containing the DNA substrate at various concentrations for Km determination.
-
Initiate the reaction by adding a fixed, low concentration of this compound.
-
Monitor the increase in fluorescence emission of the acceptor fluorophore (e.g., at 595 nm) upon excitation of the donor fluorophore (e.g., at 485 nm) over time.[12]
-
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. These velocities are then plotted against the substrate concentration to determine Km and Vmax using the Michaelis-Menten equation.[13]
RQF allows for the study of pre-steady-state kinetics, providing insights into the individual steps of the ligation reaction.
-
Objective: To measure the rates of the chemical steps of ligation on a millisecond timescale.
-
Principle: The enzyme and substrate are rapidly mixed, and the reaction is allowed to proceed for a very short, defined period before being quenched with a chemical denaturant. The amount of product formed is then quantified.
-
Materials:
-
Rapid quench-flow instrument.
-
Radiolabeled DNA substrate (e.g., 5'-³²P-labeled) or a substrate that can be quantified by capillary electrophoresis.
-
This compound and reaction buffer.
-
Quenching solution (e.g., 1 M H₂SO₄ with 0.25% SDS).[14]
-
Neutralization buffer (e.g., 100 mM Tris pH 8.0, 10 mM EDTA).[14]
-
-
Protocol:
-
Load the enzyme and substrate solutions into separate syringes of the RQF instrument.
-
The instrument rapidly mixes the reactants, initiating the ligation reaction.
-
After a specific time delay (milliseconds to seconds), a quenching solution is added to stop the reaction.[14]
-
The quenched samples are collected, neutralized, and desalted.
-
The amount of ligated product is quantified, typically by phosphorimaging of a denaturing polyacrylamide gel or by capillary electrophoresis.[14]
-
-
Data Analysis: A time course of product formation is generated, and the data are fitted to kinetic models to determine the rate constants for individual steps of the reaction, such as adenylyl transfer and phosphodiester bond formation.[14]
This technique is used to monitor rapid changes in fluorescence, often to study the binding kinetics between the ligase and DNA.
-
Objective: To measure the kinetics of this compound binding to DNA in real-time.
-
Principle: The binding of this compound to a fluorescently labeled DNA substrate can cause a change in the fluorescence signal (intensity or anisotropy). By rapidly mixing the enzyme and DNA and monitoring this change, the association and dissociation rate constants can be determined.[15]
-
Materials:
-
Stopped-flow instrument with fluorescence detection.
-
Fluorescently labeled DNA substrate (e.g., with fluorescein).[15]
-
This compound and reaction buffer.
-
-
Protocol:
-
Load the this compound and the fluorescently labeled DNA substrate into separate syringes of the stopped-flow instrument.
-
The solutions are rapidly mixed, and the change in fluorescence is monitored over time (milliseconds to seconds).[16]
-
-
Data Analysis: The resulting kinetic traces are fitted to binding models to extract association and dissociation rate constants, providing insights into the dynamics of the enzyme-substrate interaction.[15]
Conclusion
The reaction kinetics of this compound are multifaceted, with significant variations dependent on the nature of the DNA substrate and the reaction conditions. A thorough understanding of these kinetics, from the fundamental three-step mechanism to the specific Michaelis-Menten parameters for different substrates, is crucial for optimizing its use in molecular biology applications and for the development of potential inhibitors in a therapeutic context. The experimental methodologies outlined provide a framework for the precise characterization of this vital enzyme.
References
- 1. static.igem.org [static.igem.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. guidechem.com [guidechem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Specific and reversible inhibition of the blunt end joining activity of the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymer-stimulated ligation: enhanced blunt- or cohesive-end ligation of DNA or deoxyribooligonucleotides by this compound in polymer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. intactgenomics.com [intactgenomics.com]
- 11. Checking Your this compound Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Characterization of Single Strand Break Ligation in Duplex DNA by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Time Scale Analysis of this compound-DNA Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stopped Flow FAQs [photophysics.com]
Methodological & Application
Application Notes and Protocols for T-4 DNA Ligase in Sticky End Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing sticky end DNA ligation using T4 DNA Ligase. The protocols outlined below are intended to serve as a foundational methodology, which can be optimized to suit specific experimental requirements.
This compound catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini in duplex DNA. This activity is crucial for joining DNA fragments with complementary cohesive or "sticky" ends, a fundamental step in molecular cloning.
Key Considerations for Optimal Ligation
Successful ligation of DNA fragments is dependent on several factors, including the purity of the DNA, the molar ratio of insert to vector, the concentration of ATP in the reaction buffer, and the incubation temperature and time. For sticky end ligation, the annealing of the complementary overhangs is a critical prerequisite for the enzymatic reaction.
Quantitative Data Summary
For reproducible results, careful preparation of the ligation reaction is essential. The following tables summarize the key quantitative parameters for setting up a sticky end ligation reaction.
Table 1: this compound Reaction Buffer Composition (10X Stock)
The composition of the 10X reaction buffer can vary slightly between suppliers, but the core components remain consistent. It is recommended to use the buffer supplied with the enzyme.
| Component | Promega Concentration[1][2] | NEB Concentration[3][4] | Thermo Fisher Scientific Concentration[5] |
| Tris-HCl (pH 7.5-7.8) | 300 mM (pH 7.8) | 500 mM (pH 7.5) | 250 mM (pH 7.6) |
| MgCl₂ | 100 mM | 100 mM | 50 mM |
| Dithiothreitol (DTT) | 100 mM | 100 mM | 5 mM |
| ATP | 10 mM | 10 mM | 5 mM |
| Polyethylene Glycol (PEG-8000) | Not Included | Not Included | 25% (w/v) |
Note: The presence of PEG can increase ligation efficiency, particularly for blunt-ended fragments, but is not always necessary for sticky end ligations.[1]
Table 2: Recommended Reaction Setup for Sticky End Ligation
This table provides a general template for a 20 µL ligation reaction. The amount of vector and insert DNA should be optimized based on their respective sizes to achieve the desired molar ratio.
| Component | Volume/Amount | Key Consideration |
| Vector DNA | 20-100 ng | Purified, completely digested, and dephosphorylated if necessary. |
| Insert DNA | Variable | Calculate for a 1:1 to 5:1 molar ratio of insert to vector.[6] |
| 10X this compound Buffer | 2 µL | Thaw completely and vortex before use to ensure homogeneity.[5][7] |
| This compound | 1 µL (typically 1-5 units) | Add last to the reaction mixture. |
| Nuclease-Free Water | To a final volume of 20 µL | --- |
Experimental Protocol: Sticky End DNA Ligation
This protocol details the steps for ligating a DNA insert into a plasmid vector with compatible sticky ends.
Materials:
-
Purified, digested, and dephosphorylated vector DNA
-
Purified and digested insert DNA
-
This compound with 10X Reaction Buffer
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Ice
-
Water bath or thermal cycler
Methodology:
-
Calculate the required amount of insert DNA: To determine the optimal amount of insert DNA, use the following formula to achieve the desired molar ratio (e.g., 3:1 insert:vector):
ng of insert = (ng of vector × size of insert in kb) / size of vector in kb × molar ratio of insert:vector
-
Set up the ligation reaction: On ice, combine the following components in a sterile microcentrifuge tube in the order listed:
-
Nuclease-free water
-
10X this compound Buffer (2 µL for a 20 µL reaction)
-
Vector DNA (e.g., 50 ng)
-
Calculated amount of insert DNA
-
This compound (1 µL)[8]
-
-
Mix and incubate: Gently mix the reaction by pipetting up and down. Briefly centrifuge the tube to collect the contents at the bottom.[8] For sticky end ligation, incubate the reaction under one of the following conditions:
-
Heat inactivate the ligase (optional but recommended for transformation): Before transforming competent cells, heat inactivate the this compound by incubating the reaction at 65°C for 10 minutes.[7][8]
-
Transformation: Proceed with the transformation of competent bacterial cells using 1-5 µL of the ligation mixture.[7][8] The volume of the ligation reaction should not exceed 10% of the competent cell volume for chemical transformation.[11]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in sticky end ligation.
References
- 1. promega.com [promega.com]
- 2. This compound | Ligase | DNA Ligation [promega.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. static.igem.org [static.igem.org]
- 7. Ligation Protocol with this compound [protocols.io]
- 8. neb.com [neb.com]
- 9. Ligation Protocol with this compound (M0202) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
Application Notes and Protocols for Blunt-End Ligation Using T4 DNA Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blunt-end ligation is a fundamental technique in molecular cloning, enabling the joining of DNA fragments with no nucleotide overhangs. This method is versatile as it does not require specific restriction sites to be present on the DNA ends. The reaction is catalyzed by T4 DNA ligase, an enzyme that forms a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA. While inherently less efficient than cohesive-end ligation, optimizing reaction conditions can significantly improve the success rate of blunt-end cloning. These application notes provide a detailed protocol and key considerations for achieving efficient blunt-end ligation.
Key Principles
This compound catalyzes the formation of a phosphodiester bond, a reaction that requires ATP as a cofactor and Mg2+ as a divalent cation.[1][2] The optimal temperature for this compound activity is 25°C, however, for ligation, a balance must be struck between enzyme activity and the stability of the DNA ends associating.[3] For blunt-end ligation, this often necessitates longer incubation times or lower temperatures to favor the transient association of the DNA termini.[3][4]
Several factors influence the efficiency of blunt-end ligation:
-
DNA End Preparation: For successful ligation, the vector should be dephosphorylated to prevent self-ligation, and the insert must be phosphorylated at the 5' ends.[5][6] PCR products generated by proofreading polymerases often lack a 5'-phosphate and require treatment with T4 polynucleotide kinase (PNK).[1]
-
Molar Ratio of Insert to Vector: A higher molar ratio of insert to vector is generally recommended for blunt-end ligation to increase the probability of the insert being ligated into the vector.[1] Ratios typically range from 3:1 to 10:1.[1][7]
-
Crowding Agents: The addition of macromolecular crowding agents like Polyethylene Glycol (PEG) can significantly enhance the efficiency of blunt-end ligation by increasing the effective concentration of DNA molecules in the reaction.[1][3][5][6]
Experimental Protocol: Blunt-End Ligation
This protocol provides a general guideline for the blunt-end ligation of a DNA insert into a plasmid vector.
1. Preparation of Vector and Insert DNA
-
Vector Preparation:
-
Linearize the plasmid vector using restriction enzymes that generate blunt ends or by PCR.
-
To prevent vector self-ligation, treat the linearized vector with a phosphatase, such as Calf Intestinal Alkaline Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP), to remove the 5'-phosphate groups.[5]
-
Heat-inactivate the phosphatase according to the manufacturer's instructions.
-
Purify the linearized, dephosphorylated vector using a gel purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Insert Preparation:
-
Generate the DNA insert by PCR using a high-fidelity DNA polymerase that produces blunt ends (e.g., Pfu or Phusion polymerase).[4]
-
If the PCR primers are not phosphorylated, treat the purified PCR product with T4 Polynucleotide Kinase (PNK) to add 5'-phosphate groups. This step is crucial for ligation.[1][6]
-
Purify the phosphorylated insert DNA.
-
2. Ligation Reaction Setup
It is recommended to set up the ligation reaction on ice.
| Component | Volume | Final Concentration |
| 10X this compound Buffer | 2 µL | 1X |
| Linearized Vector DNA (e.g., 50 ng) | X µL | 1-10 µg/mL total DNA[8] |
| Insert DNA | Y µL | 3:1 to 10:1 molar ratio (Insert:Vector)[1] |
| This compound (Standard Concentration) | 1 µL | ~1-3 units |
| Nuclease-Free Water | to 20 µL | - |
Note: The this compound should be the last component added to the reaction mixture.[9][10] Gently mix the components by pipetting up and down.
3. Incubation
Incubate the ligation reaction at one of the following conditions:
Longer incubation times at lower temperatures generally increase ligation efficiency.[2][5]
4. Heat Inactivation
After incubation, heat inactivate the this compound by incubating the reaction at 65°C for 10 minutes.[9][10][11][13]
5. Transformation
Proceed with the transformation of competent E. coli cells using 1-5 µL of the ligation mixture.[8][9][10]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Buffer (1X) | 50 mM Tris-HCl (pH 7.5-7.8), 10 mM MgCl₂, 1 mM ATP, 10 mM DTT | Composition may vary slightly between manufacturers.[3][11][14] ATP is crucial and can degrade with multiple freeze-thaw cycles.[8][15] |
| Total DNA Concentration | 1-10 µg/mL | Higher concentrations can lead to the formation of concatemers.[8] |
| Vector:Insert Molar Ratio | 1:3 to 1:10 | Higher ratios favor the insertion of the insert into the vector.[1] |
| This compound Concentration | 1-3 Weiss units per 20 µL reaction | Higher concentrations can improve efficiency for blunt-end ligation.[4] |
| Incubation Temperature | 16°C to 25°C | A balance between enzyme activity and DNA end stability.[2][3][11] |
| Incubation Time | 2 hours to overnight (18 hours) | Longer incubation times are generally required for blunt-end ligation compared to sticky-end ligation.[3][5][13] |
| PEG (Optional) | 5% (w/v) final concentration | Can significantly increase ligation efficiency by macromolecular crowding.[3][14][16] |
Experimental Workflow
References
- 1. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. promega.com [promega.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Blunt-end cloning: Ultimate guide - Sharebiology [sharebiology.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. neb.com [neb.com]
- 9. Protocols · Benchling [benchling.com]
- 10. static.igem.org [static.igem.org]
- 11. neb.com [neb.com]
- 12. ulab360.com [ulab360.com]
- 13. Ligation Protocol with this compound [protocols.io]
- 14. iranlabexpo.ir [iranlabexpo.ir]
- 15. neb.com [neb.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Utilizing T4 DNA Ligase in Gibson Assembly Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibson assembly is a powerful and widely adopted molecular cloning method that facilitates the seamless joining of multiple DNA fragments in a single, isothermal reaction. The standard Gibson assembly master mix typically contains a 5' exonuclease, a DNA polymerase, and a DNA ligase. While Taq DNA ligase is commonly used due to its thermostability, T4 DNA ligase presents a cost-effective and readily available alternative.[1] This document provides detailed application notes and protocols for the successful integration of this compound into the Gibson assembly workflow, including considerations for optimizing reaction conditions and troubleshooting potential issues.
Principle of Gibson Assembly
The Gibson assembly method relies on the coordinated action of three key enzymes to join DNA fragments with homologous overlapping ends (typically 20-40 base pairs).
-
Exonuclease Activity : A 5' exonuclease, such as T5 exonuclease, chews back the 5' ends of the DNA fragments, creating 3' single-stranded overhangs.
-
Annealing : The complementary single-stranded regions of adjacent DNA fragments anneal to each other.
-
DNA Synthesis : A DNA polymerase fills in any gaps in the annealed DNA.
-
Ligation : A DNA ligase seals the nicks in the sugar-phosphate backbone, creating a contiguous, double-stranded DNA molecule.[2][3]
Using this compound in Gibson Assembly: A Comparative Overview
While Taq DNA ligase is often the default choice for commercial Gibson assembly kits due to its high thermal stability, this compound can be effectively used, particularly in homemade master mixes. Understanding the key differences between these two ligases is crucial for adapting the protocol and achieving high assembly efficiency.
| Feature | This compound | Taq DNA Ligase | Key Considerations for Gibson Assembly |
| Cofactor | ATP (Adenosine Triphosphate) | NAD+ (Nicotinamide Adenine Dinucleotide) | The master mix buffer must contain the appropriate cofactor for the chosen ligase.[4] |
| Optimal Temperature | 16-25°C for extended ligations; can be active up to 37°C.[5] | 45-65°C | The standard 50°C Gibson assembly temperature may be suboptimal for this compound and can lead to its inactivation over time.[4] |
| Thermal Stability | Lower; significantly reduced activity above 45°C and is heat-inactivated at 65°C. | High; stable at the 50°C incubation temperature of Gibson assembly.[4] | A lower incubation temperature or a two-step temperature profile may be necessary when using this compound. |
| Substrate Specificity | Ligates both cohesive (sticky) and blunt ends. | Primarily ligates nicks; does not efficiently ligate blunt or short cohesive ends.[6][7] | This compound's broader substrate specificity is advantageous for sealing the nicks in the assembled DNA. |
| Fidelity | Generally lower fidelity than Taq DNA ligase; can ligate some mismatched base pairs.[6][7] | Higher fidelity; less tolerant of mismatches at the nick site.[7] | For applications requiring high fidelity, careful sequence design and verification are recommended when using this compound. |
| Cost-Effectiveness | Generally more economical, especially for laboratories preparing their own reagents.[1] | Often more expensive, particularly in commercial master mixes. | A significant driver for using this compound in homemade Gibson assembly mixes. |
Visualizing the Gibson Assembly Workflow
The following diagrams illustrate the key steps in the Gibson assembly process.
References
The Pivotal Role of T4 DNA Ligase in Golden Gate Cloning: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golden Gate cloning has emerged as a powerful and versatile method for the seamless assembly of multiple DNA fragments in a single reaction. This efficiency is achieved through the coordinated action of a Type IIS restriction enzyme and a DNA ligase. This document provides detailed application notes and protocols focusing on the critical role of T4 DNA ligase in the Golden Gate cloning workflow. We will delve into the enzymatic mechanism, provide optimized reaction conditions, and present detailed experimental protocols for achieving high-fidelity DNA assembly.
Introduction to Golden Gate Cloning and the Function of this compound
Golden Gate assembly facilitates the directional and seamless joining of DNA fragments.[1] The methodology uniquely employs Type IIS restriction enzymes, which cleave DNA outside of their recognition sequences, thereby generating non-palindromic overhangs.[2] This allows for the orderly assembly of multiple fragments into a final construct.
The role of this compound in this process is to catalyze the formation of phosphodiester bonds between the 3'-hydroxyl and 5'-phosphate termini of adjacent DNA fragments that have been annealed via their complementary overhangs. This ligation step is essential for creating a stable, covalently linked final DNA construct. The entire process, including digestion by the Type IIS enzyme and ligation by this compound, occurs in a single tube, often through cycles of varying temperatures to optimize the activity of each enzyme.[2][3]
Enzymatic Mechanism and Workflow
The Golden Gate assembly process is a cyclical reaction driven by the interplay between the Type IIS restriction enzyme and this compound. The final assembled product lacks the Type IIS recognition sites, rendering the ligation irreversible and driving the reaction towards the desired product.[2]
The Golden Gate Assembly Cycle
The reaction typically cycles between two key temperatures:
-
37°C: The optimal temperature for most Type IIS restriction enzymes (e.g., BsaI) to cleave the DNA fragments and the destination vector.[2]
-
16°C: The optimal temperature for this compound to efficiently join the DNA fragments with compatible overhangs.[2]
This cycling ensures that any incorrectly ligated products or re-ligated original plasmids are re-digested, while the correctly assembled, scarless product accumulates over time.
Caption: Golden Gate Cloning Workflow Diagram.
Mechanism of this compound
This compound catalyzes the formation of a phosphodiester bond in a three-step process:
-
Adenylation of the Ligase: The enzyme reacts with ATP to form a covalent ligase-AMP intermediate.
-
Transfer of AMP: The AMP moiety is transferred to the 5'-phosphate of the DNA donor strand.
-
Nick Sealing: The 3'-hydroxyl of the acceptor DNA strand attacks the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.
References
Application Notes: T4 DNA Ligase for Adapter Ligation in NGS Library Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
T4 DNA Ligase is a critical enzyme in molecular biology, indispensable for the preparation of high-quality Next-Generation Sequencing (NGS) libraries. It catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of DNA, effectively joining DNA fragments. In NGS library preparation, its primary role is to ligate synthetic adapters to the ends of fragmented DNA. This step is crucial as adapters contain sequences necessary for amplification, sequencing, and indexing of the library fragments. This document provides a detailed overview of the this compound mechanism, comprehensive protocols for its use in adapter ligation, performance data, and troubleshooting guidelines to ensure optimal library construction.
Principle and Mechanism of Action
This compound, derived from the T4 bacteriophage, is an ATP-dependent ligase that joins double-stranded DNA with cohesive (sticky) or blunt ends.[1][2][3] It can also repair nicks in duplex DNA, RNA, or DNA/RNA hybrids.[4][5] The ligation reaction proceeds through a three-step nucleotidyl transfer mechanism that requires ATP as a cofactor.[4][6][7][8][9]
The three essential steps are:
-
Enzyme Adenylylation: The ligase reacts with ATP, forming a covalent enzyme-AMP intermediate through a phosphamide bond to a lysine residue in the active site, releasing pyrophosphate (PPi).[6][7][9]
-
AMP Transfer: The activated AMP molecule is transferred from the ligase to the 5'-phosphate terminus of the DNA fragment, creating a DNA-adenylate intermediate.[4][6][7][9]
-
Nick Sealing (Phosphodiester Bond Formation): The 3'-hydroxyl end of an adjacent DNA strand attacks the DNA-adenylate, forming the final phosphodiester bond and releasing AMP.[4][7] This seals the nick in the DNA backbone.
Application: Adapter Ligation in NGS Library Preparation
Adapter ligation is a cornerstone of NGS library preparation.[10] After DNA fragmentation and end-repair/A-tailing, adapters are attached to both ends of the DNA fragments. This compound is the enzyme of choice for this reaction due to its robustness and ability to ligate both blunt and cohesive ends.
The typical workflow is as follows:
-
DNA Fragmentation: Genomic DNA is fragmented into a desired size range (e.g., 150-500 bp) by mechanical or enzymatic methods.
-
End-Repair and A-tailing: The fragmented DNA ends are repaired to create blunt ends, and a single adenosine (A) is added to the 3' ends. This "A-tail" prevents fragment self-ligation and provides a complementary overhang for adapters with a thymidine (T) overhang.
-
Adapter Ligation: this compound is used to covalently join the T-overhang adapters to the A-tailed DNA fragments.
-
Size Selection: The ligated library is purified to remove unligated adapters and select a specific size range of fragments.
-
PCR Amplification (Optional): If the initial DNA input is low, the library is amplified by PCR to generate sufficient material for sequencing.
Performance Data and Reaction Conditions
The efficiency of adapter ligation is influenced by several factors, including temperature, incubation time, DNA end type (blunt vs. cohesive), and the molar ratio of adapter to insert DNA.
Table 1: Recommended Reaction Conditions for this compound
| Parameter | Cohesive (Sticky) Ends | Blunt Ends | Reference(s) |
| Temperature | 16°C or 20-25°C (Room Temp) | 16°C or 20-25°C (Room Temp) | [4][5][11][12] |
| Incubation Time | 10-30 minutes at 25°C; Overnight at 16°C | 2 hours at 25°C; Overnight at 16°C | [4][5][11] |
| Rationale | 16°C is a compromise between enzyme activity (optimal at 25°C) and the stability of annealed sticky ends.[12][13] Room temperature is often sufficient for short incubations. | Blunt-end ligation is less efficient and requires longer incubation times or higher enzyme concentrations to succeed.[14] |
Table 2: Factors Influencing Ligation Efficiency
| Factor | Recommendation | Impact on Efficiency | Reference(s) |
| Adapter:Insert Molar Ratio | 10:1 to 100:1 | A high ratio ensures most DNA fragments are ligated to adapters but can increase adapter-dimer formation. Titration is recommended for low DNA inputs. | [12][15][16] |
| ATP Concentration | 0.5 - 1 mM | ATP is an essential cofactor; its degradation from repeated freeze-thaw cycles will inhibit the reaction. Use fresh or properly aliquoted buffer. | [1][5][12] |
| Polyethylene Glycol (PEG) | 5-15% (w/v) | Acts as a molecular crowding agent, increasing the effective concentration of DNA ends and promoting ligation, especially for blunt ends. | [17][18][19] |
| Input DNA Quality | High purity; free of inhibitors | Contaminants like EDTA, high salt concentrations (>200 mM KCl/NaCl), phenol, or chloroform can inhibit this compound. | [20][21] |
Detailed Protocol for Adapter Ligation
This protocol is a general guideline for ligating adapters to end-repaired and A-tailed DNA fragments in a total reaction volume of 50 µL.
5.1. Reagents and Equipment
-
End-repaired, A-tailed DNA (≤ 45 µL)
-
NGS Adapters (specific to the sequencing platform)
-
This compound (e.g., NEB M0202 or equivalent)[5]
-
10X this compound Buffer (containing ATP)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Thermocycler or heat block
-
Magnetic beads (e.g., AMPure XP) for cleanup
5.2. Reaction Setup
-
Thaw the this compound buffer at room temperature, vortex to mix, and then place on ice. Keep the this compound enzyme in the freezer until ready to use.
-
In a sterile microcentrifuge tube on ice, combine the following components in order:
| Component | Volume | Final Concentration |
| End-repaired, A-tailed DNA (10-500 ng) | up to 41 µL | 1X |
| NGS Adapter (e.g., 15 µM stock) | 2 µL | ~0.6 µM |
| 10X this compound Buffer | 5 µL | 1X |
| This compound (400 U/µL) | 2 µL | 800 units |
| Total Volume | 50 µL |
-
Mix the reaction gently by pipetting up and down. Do not vortex.
-
Briefly centrifuge the tube to collect the contents at the bottom.
5.3. Incubation
-
Incubate the reaction at 20°C for 15-30 minutes .
-
Proceed immediately to cleanup. Do not heat-inactivate the ligase before cleanup with magnetic beads, as this can denature the DNA and reduce yield.
5.4. Post-Ligation Cleanup
-
Perform a magnetic bead-based cleanup to remove adapter dimers and inactive enzymes. A bead ratio of 0.8X to 1.0X is typically sufficient to remove adapter-dimers, which appear as a sharp peak around 120-170 bp on an electropherogram.[22]
-
Elute the purified, adapter-ligated library in a low-salt buffer or nuclease-free water.
-
The library is now ready for optional PCR amplification or for quantification and sequencing.
Troubleshooting
Table 3: Common Issues and Solutions in Adapter Ligation
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Library Yield | 1. Inactive this compound or degraded ATP in buffer.2. Poor quality input DNA (inhibitors present).3. Insufficient adapter:insert ratio. | 1. Use fresh buffer and ensure enzyme has been stored correctly at -20°C. Avoid multiple freeze-thaw cycles of the buffer.[1][12]2. Re-purify input DNA. Ensure final elution is in a low-salt buffer or water.[12]3. Increase the molar ratio of adapters, especially for low DNA inputs. | |
| High Adapter-Dimer Content | 1. Excessively high adapter:insert molar ratio.2. Low amount or poor quality of input DNA.3. Inefficient bead cleanup post-ligation. | 1. Titrate adapter concentration to find the optimal ratio for your input amount.[16][23]2. Ensure accurate quantification of input DNA using a fluorometric method (e.g., Qubit).[22]3. Perform an additional bead cleanup step. A 0.8X ratio is often effective at removing dimers.[22][24] | |
| No Ligation Product | 1. Incorrect adapter type (e.g., blunt-end adapter used with A-tailed DNA).2. Failure of the preceding end-repair/A-tailing step.3. Omission of ATP from the reaction buffer. | 1. Verify that adapters have a 3'-T overhang to ligate to A-tailed fragments.2. Run a quality control check after the end-repair step.3. Ensure the 10X buffer contains ATP and is not expired.[5][21] |
Conclusion
This compound is a robust and essential enzyme for the successful ligation of adapters in NGS library preparation. Optimal results are achieved by using high-quality input DNA, maintaining the correct molar ratio of adapters to inserts, and using appropriate reaction conditions. By following the detailed protocols and troubleshooting guides presented here, researchers can significantly improve the efficiency of library construction, leading to higher quality sequencing data.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. ulab360.com [ulab360.com]
- 4. goldbio.com [goldbio.com]
- 5. neb.com [neb.com]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA Ligase, T4 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 8. Ligation of DNA with t(4) DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 11. dispendix.com [dispendix.com]
- 12. CoreGenomics: Troubleshooting DNA ligation in NGS library prep [core-genomics.blogspot.com]
- 13. Troubleshooting DNA ligation in NGS library prep - Enseqlopedia [enseqlopedia.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. knowledge.singulargenomics.com [knowledge.singulargenomics.com]
- 16. [Blog] Maximizing Library Preparation Efficiency through Adapter Dilution | Celemics, Inc. [celemics.com]
- 17. promega.com [promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. twistbioscience.com [twistbioscience.com]
- 20. 8 Tips for Improving Your NGS Libraries | Technology Networks [technologynetworks.com]
- 21. neb.com [neb.com]
- 22. knowledge.illumina.com [knowledge.illumina.com]
- 23. neb.com [neb.com]
- 24. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
Application Notes and Protocols for TA Cloning with T4 DNA Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
TA cloning is a simple, rapid, and efficient method for cloning PCR products. This technique leverages the non-template-dependent terminal transferase activity of certain DNA polymerases, such as Taq polymerase, which adds a single deoxyadenosine (A) to the 3' ends of the amplified fragments.[1][2] These PCR products can then be directly ligated into a linearized vector that has been engineered to contain single 3'-terminal thymidine (T) overhangs. The complementary A-T overhangs increase the efficiency of ligation by preventing vector self-ligation and providing compatible ends for the PCR insert.[1] T4 DNA ligase is a highly efficient enzyme that catalyzes the formation of a phosphodiester bond between the 5'-phosphate of the T-overhang in the vector and the 3'-hydroxyl group of the A-overhang on the PCR product, making it a cornerstone of this cloning technique.[3][4][5] This document provides detailed protocols and application notes for performing TA cloning using this compound.
Principle of TA Cloning
The TA cloning strategy is based on the complementary base pairing between the single 3'-A overhangs on a PCR product and the single 3'-T overhangs on a cloning vector. This transient association is stabilized by the formation of a covalent phosphodiester bond by this compound, which requires ATP as a cofactor.[3][6] Many commercially available TA cloning vectors also incorporate a blue-white screening system, typically using the lacZα gene, to allow for easy identification of recombinant clones.[1][3]
Experimental Protocols
Preparation of PCR Insert
Successful TA cloning begins with the generation of high-quality PCR products with 3'-A overhangs.
Protocol:
-
Primer Design: For optimal results, design PCR primers with a guanine (G) at the 5' end, as this can enhance the addition of the terminal adenosine by Taq polymerase.[7]
-
PCR Amplification: Perform PCR using a non-proofreading DNA polymerase like Taq polymerase that possesses terminal transferase activity. To ensure the addition of the 3'-A overhangs, include a final extension step of 10-30 minutes at 72°C at the end of the PCR cycle.[7][8]
-
PCR Product Purification: It is crucial to purify the PCR product to remove primers, dNTPs, and polymerase, as these can inhibit the ligation reaction.[8] Use a commercial PCR purification kit or gel extraction for this purpose.[7][9] If multiple bands are present, gel purification is necessary to isolate the desired fragment.[7]
-
Quantification: Quantify the concentration of the purified PCR product using a spectrophotometer or by analyzing an aliquot on an agarose gel alongside a DNA mass ladder.[7]
Ligation of PCR Insert into a T-Vector
The ligation reaction is a critical step where the PCR product is inserted into the T-vector using this compound. The molar ratio of insert to vector is a key parameter for successful ligation.[6][7]
Calculating Insert Amount:
To achieve the optimal insert-to-vector molar ratio, use the following formula:
ng of insert = [ng of vector x size of insert (kb) / size of vector (kb)] x (molar ratio of insert / vector)
Ligation Reaction Setup:
The following tables provide recommended component volumes for setting up a standard 10 µL ligation reaction.[7]
Table 1: Ligation Reaction Components
| Component | Volume | Final Concentration |
| T-Vector (e.g., 50 ng/µL) | 1 µL | 50 ng |
| Purified PCR Product | X µL | 3:1 molar ratio (insert:vector) |
| 10X this compound Buffer | 1 µL | 1X |
| This compound (1-3 U/µL) | 1 µL | 1-3 Units |
| Nuclease-Free Water | to 10 µL | - |
Table 2: Ligation Incubation Conditions
| Ligation Method | Incubation Temperature | Incubation Time |
| Standard Ligation | 16°C | Overnight |
| Standard Ligation | 4°C | Overnight |
| Rapid Ligation | Room Temperature (~22-25°C) | 1-3 hours |
Protocol:
-
On ice, combine the T-vector, purified PCR product, and nuclease-free water in a sterile microcentrifuge tube.
-
Add the 10X this compound Buffer and this compound. If the buffer appears to have precipitated, warm it briefly at 37°C and vortex to redissolve the components.[7]
-
Mix the reaction gently by pipetting up and down.
-
Incubate the reaction at the desired temperature for the specified time as indicated in Table 2.
-
After incubation, the ligation reaction can be stored at -20°C or used immediately for transformation.
Transformation of Competent Cells
The ligation mixture containing the recombinant plasmids is introduced into competent E. coli cells, which are then plated on selective media.
Protocol:
-
Thaw a 50-100 µL aliquot of chemically competent E. coli cells on ice.
-
Add 1-5 µL of the ligation reaction to the competent cells. Mix gently by tapping the tube.[7]
-
Incubate the mixture on ice for 30 minutes.
-
Perform a heat shock by placing the tube in a 42°C water bath for 30-90 seconds.[10]
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-900 µL of SOC medium and incubate at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of the antibiotic resistance gene.[7][10]
-
Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic (e.g., ampicillin), IPTG, and X-Gal for blue-white screening.[7]
-
Incubate the plates overnight at 37°C.
Screening and Verification of Recombinant Clones
Blue-White Screening:
Colonies containing the vector with the inserted PCR product will be white, as the insertion disrupts the lacZα gene. Blue colonies contain the re-ligated, non-recombinant vector.[11]
Verification:
-
Pick several white colonies and inoculate them into liquid LB medium with the appropriate antibiotic for overnight culture.
-
Isolate plasmid DNA from the overnight cultures using a miniprep kit.
-
Verify the presence and orientation of the insert by:
-
Restriction Digestion: Digest the plasmid DNA with restriction enzymes that flank the cloning site.
-
Colony PCR: Perform PCR directly from the colony using primers that anneal to the vector and/or the insert.
-
Sanger Sequencing: Sequence the insert to confirm its identity and integrity.
-
Data Presentation
Table 3: Recommended Molar Ratios for Ligation
| Application | Vector:Insert Molar Ratio |
| Single Insert Cloning | 1:1 to 1:3 |
| Short Adaptor Ligation | 1:10 to 1:20 |
Table 4: Troubleshooting TA Cloning
| Problem | Possible Cause | Recommendation |
| No or few colonies | Inefficient ligation | Verify the activity of this compound. Use fresh ligation buffer as ATP can degrade with multiple freeze-thaw cycles.[12][13] Purify DNA to remove inhibitors like salts and EDTA.[12][13] |
| Inefficient transformation | Use highly competent cells. Perform a control transformation with a known plasmid. Ensure the volume of the ligation reaction does not exceed 10% of the competent cell volume.[12] | |
| High background of blue colonies | Vector self-ligation | Ensure the T-vector has high-quality T-overhangs. Consider dephosphorylating the vector if self-ligation is a persistent issue. |
| White colonies with no insert | Primer-dimers cloned | Gel purify the PCR product to remove primer-dimers. |
| Undesirable mutations in lacZα | This can occur during plasmid propagation.[3] |
Visualizations
Caption: Workflow of the TA cloning protocol.
References
- 1. PCR Cloning | T-Vector Cloning | TA Cloning [worldwide.promega.com]
- 2. columbia.edu [columbia.edu]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. zellbio.eu [zellbio.eu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. TA cloning: Ultimate guide - Sharebiology [sharebiology.com]
- 7. TA cloning [science.umd.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. T-A cloning Vectors — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 10. assaygenie.com [assaygenie.com]
- 11. promega.com [promega.com]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
Application Notes: Site-Directed Mutagenesis Utilizing T4 DNA Ligase
References
- 1. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 2. Top Site-Directed Mutagenesis Kits for Accurate Gene Editing [synapse.patsnap.com]
- 3. Site-directed mutagenesis using Pfu DNA polymerase and this compound. | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Circularizing Linear DNA using T4 DNA Ligase
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
T4 DNA Ligase is a robust enzyme widely utilized in molecular biology to catalyze the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of double-stranded DNA or RNA.[1][2] This activity is crucial for repairing single-stranded nicks in duplex DNA and for joining DNA fragments with either cohesive (sticky) or blunt ends.[1] One of the key applications of this compound is the circularization of linear DNA fragments, a fundamental step in the construction of plasmids, viral vectors, and other circular DNA molecules essential for genetic engineering and therapeutic development.
This document provides detailed application notes and protocols for the efficient circularization of linear DNA using this compound. It includes a comprehensive overview of the enzymatic mechanism, a comparison of reaction components, and optimized protocols for achieving high-yield intramolecular ligation.
II. Mechanism of this compound Action
The ligation reaction catalyzed by this compound involves a three-step mechanism that requires ATP as a cofactor.[3]
-
Adenylation of the Ligase: The lysine residue in the active site of this compound attacks the α-phosphate of ATP, leading to the formation of a covalent enzyme-AMP intermediate and the release of pyrophosphate.[4]
-
Transfer of AMP to the 5'-Phosphate Terminus: The activated AMP molecule is transferred from the ligase to the 5'-phosphate terminus of the DNA, creating a DNA-adenylate intermediate.
-
Phosphodiester Bond Formation: The 3'-hydroxyl group at the other end of the DNA molecule attacks the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.[3]
III. Key Considerations for DNA Circularization
The successful circularization of linear DNA is a balance between intramolecular (circularization) and intermolecular (formation of concatemers) ligation events. Several factors influence the outcome of the ligation reaction.
DNA Concentration: To favor intramolecular ligation and promote the formation of circular monomers, it is critical to perform the reaction at a low DNA concentration.[5][6] High DNA concentrations increase the likelihood of intermolecular ligation, resulting in the formation of linear concatemers.[5][6]
Buffer Composition: The reaction buffer provides the necessary components for optimal ligase activity, including a buffering agent (Tris-HCl), MgCl₂, DTT, and ATP.[7][8] The concentrations of these components can vary slightly between manufacturers.
Temperature and Incubation Time: The optimal temperature for this compound activity is 25°C, however, the ideal temperature for ligation is a compromise between enzyme activity and the stability of the annealed DNA ends.[9] For cohesive ends, lower temperatures (4-16°C) stabilize the hydrogen bonds between the complementary overhangs.[9] Blunt-end ligations are typically less efficient and may require longer incubation times or higher enzyme concentrations.[10]
IV. Data Presentation: Comparison of Reaction Components
Table 1: Comparison of 10X this compound Reaction Buffer Compositions from Various Manufacturers
| Component | Promega[7] | NEB[8] | Thermo Fisher Scientific[10] | GenScript |
| Tris-HCl (pH 7.5-7.8) | 300 mM (pH 7.8) | 500 mM (pH 7.5) | 400 mM (pH 7.8) | 500 mM (pH 7.5) |
| MgCl₂ | 100 mM | 100 mM | 100 mM | 100 mM |
| DTT | 100 mM | 100 mM | 100 mM | 100 mM |
| ATP | 10 mM | 10 mM | 5 mM | 5 mM |
| Other | - | - | - | 250 µg/ml BSA |
Table 2: Recommended Reaction Conditions for Linear DNA Circularization
| Parameter | Cohesive End Ligation | Blunt End Ligation |
| DNA Concentration | 1-10 ng/µl[8] | 1-10 ng/µl[8] |
| Linear DNA Amount | 10-50 ng[7][10] | 10-50 ng[7][10] |
| This compound | 1-5 units | 5-10 units |
| Incubation Temperature | 16°C or Room Temperature (~22°C)[10] | Room Temperature (~22°C)[10] |
| Incubation Time | 10 minutes - 1 hour (Room Temp) or Overnight (16°C)[10] | 1-2 hours (Room Temp) or Overnight (16°C)[10] |
| Heat Inactivation | 65°C for 10 minutes[10] | 65°C for 10 minutes[10] |
V. Experimental Workflow and Signaling Pathways
The experimental workflow for circularizing linear DNA using this compound is a straightforward process involving preparation of the linear DNA, setting up the ligation reaction, incubation, and subsequent analysis or use of the circularized product.
Figure 1. Workflow for the circularization of linear DNA using this compound.
VI. Experimental Protocols
Protocol 1: Circularization of Linear DNA with Cohesive Ends
This protocol is optimized for the circularization of linear DNA fragments possessing compatible cohesive (sticky) ends.
Materials:
-
Purified linear DNA with cohesive ends (1-10 ng/µl)
-
This compound (e.g., 1-5 units/µl)
-
10X this compound Reaction Buffer
-
Nuclease-free water
-
Microcentrifuge tubes
-
Thermocycler or water bath
Procedure:
-
On ice, set up the following ligation reaction in a sterile microcentrifuge tube:
-
Linear DNA: 10-50 ng
-
10X this compound Buffer: 2 µl
-
This compound: 1 µl (1-5 units)
-
Nuclease-free water: to a final volume of 20 µl
-
-
Gently mix the reaction by pipetting up and down.
-
Centrifuge the tube briefly to collect the contents at the bottom.
-
Incubate the reaction. Choose one of the following options:
-
For rapid ligation: Incubate at room temperature (20-22°C) for 10 minutes to 1 hour.[10]
-
For higher efficiency: Incubate at 16°C overnight.
-
-
(Optional) Heat inactivate the this compound by incubating the reaction at 65°C for 10 minutes.[10] This step is recommended if the ligation product will be used for downstream enzymatic reactions but may not be necessary for transformation into chemically competent cells.[3]
-
The circularized DNA is now ready for analysis by agarose gel electrophoresis or for transformation into competent cells. For transformation, use 1-5 µl of the ligation mixture per 50 µl of competent cells.[8]
Protocol 2: Circularization of Linear DNA with Blunt Ends
This protocol is adapted for the less efficient circularization of linear DNA fragments with blunt ends.
Materials:
-
Purified linear DNA with blunt ends (1-10 ng/µl)
-
High-concentration this compound (e.g., 5 units/µl or higher)
-
10X this compound Reaction Buffer
-
(Optional) 50% (w/v) PEG 4000
-
Nuclease-free water
-
Microcentrifuge tubes
-
Thermocycler or water bath
Procedure:
-
On ice, set up the following ligation reaction in a sterile microcentrifuge tube:
-
Linear DNA: 10-50 ng
-
10X this compound Buffer: 2 µl
-
(Optional) 50% PEG 4000: 2 µl (for a final concentration of 5%)[10]
-
This compound: 1 µl (at least 5 units)
-
Nuclease-free water: to a final volume of 20 µl
-
-
Gently mix the reaction by pipetting up and down.
-
Centrifuge the tube briefly to collect the contents.
-
Incubate the reaction at room temperature (20-22°C) for 1-2 hours.[10] For difficult ligations, the incubation can be extended to overnight at 16°C.
-
(Optional) Heat inactivate the this compound at 65°C for 10 minutes.[10] Note that heat inactivation is not recommended if PEG is included in the reaction mixture, as it can inhibit subsequent transformation.[11] In such cases, purification of the DNA is advised before transformation.
-
The circularized DNA can be analyzed by agarose gel electrophoresis or used for transformation. If PEG was used, it is recommended to purify the DNA before electroporation. For chemical transformation, use 1-5 µl of the ligation mixture.
VII. Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low or no circularization | Inactive this compound | Test ligase activity with a control DNA (e.g., HindIII-digested lambda DNA). |
| Inactive ATP in buffer | Use fresh buffer or supplement with 1 mM ATP. Avoid repeated freeze-thaw cycles of the buffer.[3] | |
| Presence of inhibitors (e.g., high salt, EDTA) | Purify the linear DNA prior to ligation. | |
| Incorrect DNA concentration | Ensure the final DNA concentration is within the optimal range (1-10 ng/µl) to favor intramolecular ligation.[8] | |
| 5'-phosphates are missing | If the linear DNA was generated by PCR with certain polymerases, the 5' ends may not be phosphorylated. Treat the DNA with T4 Polynucleotide Kinase (PNK) before ligation. | |
| High amount of linear DNA remaining | Insufficient incubation time or enzyme | Increase incubation time or the amount of this compound. |
| Formation of high molecular weight concatemers | DNA concentration is too high | Decrease the amount of linear DNA in the reaction to favor circularization.[5] |
VIII. Conclusion
The circularization of linear DNA using this compound is a fundamental technique in molecular biology. By carefully controlling key parameters such as DNA concentration, buffer composition, and reaction temperature, researchers can significantly enhance the efficiency of intramolecular ligation to produce high yields of circular DNA molecules for a wide range of downstream applications in research, diagnostics, and drug development.
References
- 1. One-step assay for the quantification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Checking Your this compound Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Effect of histone H1, poly(ethyleneglycol) and DNA concentration on intermolecular and intramolecular ligation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. neb.com [neb.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - IN [thermofisher.com]
T4 DNA Ligase: Application Notes and Protocols for Linker and Adapter Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T4 DNA Ligase is a robust and versatile enzyme essential for molecular cloning, serving as a molecular "glue" to join DNA fragments.[1] Isolated from bacteriophage T4, this enzyme catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA/RNA hybrids.[2][3] Its utility extends to the ligation of both cohesive ("sticky") and blunt-ended DNA fragments, making it an indispensable tool for a wide array of applications, including the insertion of DNA fragments into vectors and the crucial step of attaching synthetic linkers and adapters to DNA ends.[4][5] This is particularly relevant in the construction of libraries for next-generation sequencing (NGS) and in subcloning workflows.[2][6]
This document provides detailed application notes and protocols for the effective use of this compound in linker and adapter ligation, tailored for researchers, scientists, and professionals in drug development.
Biochemical Properties and Reaction Mechanism
This compound facilitates the joining of DNA fragments in a three-step ATP-dependent reaction.[1][7] First, the enzyme is adenylated through a reaction with ATP, forming a covalent enzyme-AMP intermediate.[8] In the second step, the AMP moiety is transferred to the 5'-phosphate of one DNA strand.[1] Finally, the enzyme catalyzes a nucleophilic attack by the 3'-hydroxyl group of the adjacent DNA strand on the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.[1][8]
For successful ligation, at least one of the DNA ends must possess a 5'-phosphate group.[9][10] While DNA fragments generated by restriction enzyme digestion typically have this modification, PCR products generated by proofreading DNA polymerases often lack it and require phosphorylation using an enzyme like T4 polynucleotide kinase (PNK).[9]
Application Notes
Optimizing Ligation Reactions
Several factors influence the efficiency of linker and adapter ligation reactions. Careful optimization of these parameters is critical for successful outcomes.
-
Molar Ratios: The molar ratio of adapter/linker to DNA insert is a critical parameter. For attaching short adapters, a higher molar ratio, ranging from 10:1 to as high as 100:1, is often recommended to drive the reaction towards the desired product and minimize the formation of insert concatemers.[8][11]
-
DNA Concentration: The total DNA concentration in the ligation reaction should be kept between 1-10 µg/ml to favor the formation of desired ligation products and avoid the generation of linear concatemers.[11][12]
-
Temperature and Incubation Time: The optimal temperature for this compound activity is around 25°C.[8][13] However, a compromise is often necessary to ensure the stability of annealed cohesive ends. For sticky ends, incubations at 16°C overnight or at room temperature (20-25°C) for as short as 10 minutes can be effective.[14][15] Blunt-end ligations are less efficient and generally require longer incubation times, such as 2 hours at room temperature or overnight at 16°C.[14][15]
-
Buffer Composition: The reaction buffer is crucial for ligase activity. A typical 1X this compound buffer contains 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP, and 10 mM DTT (pH 7.5 @ 25°C).[16] ATP is an essential cofactor and can degrade with multiple freeze-thaw cycles, so using fresh buffer is recommended.[10][11] The presence of polyethylene glycol (PEG) can enhance the ligation of blunt-ended fragments through macromolecular crowding.[13]
-
Enzyme Concentration: For difficult ligations, such as those involving single-base overhangs or blunt ends, using a higher concentration of this compound can improve efficiency.[10][16]
Troubleshooting Common Ligation Issues
| Problem | Potential Cause | Recommended Solution |
| No or few colonies after transformation | Inefficient ligation | Verify the presence of 5'-phosphates on at least one DNA end. Optimize the molar ratio of adapter to insert.[9][10] |
| Inactive ligase or ATP | Use fresh this compound buffer. Test the ligase activity with a control DNA.[10][12] | |
| Presence of inhibitors (e.g., EDTA, high salt) | Purify the DNA fragments before ligation.[10][12] | |
| High background of vector-only colonies | Incomplete vector digestion or vector re-ligation | Treat the vector with a phosphatase (e.g., CIP, SAP) to remove 5'-phosphates.[17] |
| Incorrect insert size or multiple inserts | Inappropriate molar ratio | Optimize the vector:insert molar ratio. For single insertions, ratios between 1:1 and 1:10 are often optimal.[11] |
Experimental Protocols
Protocol 1: Ligation of Adapters to DNA Fragments for NGS Library Preparation
This protocol is a general guideline for ligating adapters to end-repaired and A-tailed DNA fragments, a common step in NGS library construction.
Materials:
-
End-repaired, A-tailed DNA fragments
-
NGS Adapters with 3'-T overhangs
-
This compound (e.g., high concentration formulation)
-
10X this compound Reaction Buffer
-
Nuclease-free water
Procedure:
-
On ice, set up the following reaction in a microcentrifuge tube:
Component Volume Final Concentration End-repaired, A-tailed DNA X µl (e.g., 100 ng) - NGS Adapters Y µl (e.g., 10-fold molar excess) - 10X this compound Reaction Buffer 2 µl 1X This compound 1 µl - | Nuclease-free water | to 20 µl | - |
-
Gently mix the reaction by pipetting up and down and briefly centrifuge.
-
Incubate the reaction at 20-25°C for 15-30 minutes. For low-input samples, the incubation time can be extended, or the temperature lowered to 16°C for an overnight incubation.[6][8]
-
Heat inactivate the ligase at 65°C for 10 minutes.[14]
-
Proceed to the cleanup step to remove excess adapters and adapter-dimers, typically using magnetic beads.[6]
Protocol 2: Ligation of Phosphorylated Linkers to Blunt-Ended DNA
This protocol describes the addition of synthetic linkers to blunt-ended DNA fragments, often to introduce a restriction site.
Materials:
-
Blunt-ended DNA fragment
-
Phosphorylated synthetic linkers
-
This compound
-
10X this compound Reaction Buffer
-
PEG-4000 solution (50% w/v), optional
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, prepare the following reaction mix on ice:
Component Volume Final Concentration Blunt-ended DNA X µl (e.g., 100 ng) - Phosphorylated Linkers Y µl (e.g., 100-fold molar excess) - 10X this compound Reaction Buffer 2 µl 1X PEG-4000 (50%) (optional) 2 µl 5% This compound 1 µl - | Nuclease-free water | to 20 µl | - |
-
Mix the components thoroughly by gentle pipetting and spin down briefly.
-
Incubate the reaction for 1-2 hours at 22°C.[18] Alternatively, for higher efficiency, incubate at 16°C overnight.[14]
-
Inactivate the this compound by heating at 65°C for 10 minutes or 70°C for 5 minutes.[18]
-
The ligated product can then be purified to remove excess linkers, for example, by column chromatography or gel electrophoresis, followed by digestion with the restriction enzyme corresponding to the site within the linker.[17]
Visualizations
Caption: Enzymatic mechanism of this compound.
Caption: Workflow for adapter ligation in NGS library preparation.
References
- 1. goldbio.com [goldbio.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. genscript.com [genscript.com]
- 4. zellbio.eu [zellbio.eu]
- 5. researchgate.net [researchgate.net]
- 6. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 7. DNA Ligase, T4 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 8. Troubleshooting DNA ligation in NGS library prep - Enseqlopedia [enseqlopedia.com]
- 9. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. promega.com [promega.com]
- 14. Protocols · Benchling [benchling.com]
- 15. static.igem.org [static.igem.org]
- 16. neb.com [neb.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scribd.com [scribd.com]
Application Notes: Creating a Genomic DNA Library with T4 DNA ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of a high-quality genomic DNA (gDNA) library is a cornerstone of modern molecular biology, underpinning applications from whole-genome sequencing to gene discovery and functional genomics. A critical enzymatic step in this process is the ligation of prepared gDNA fragments into a vector or the attachment of adapters for next-generation sequencing (NGS). T4 DNA Ligase is the workhorse enzyme for this application, catalyzing the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of double-stranded DNA.[1][2][3] This document provides detailed protocols and application notes for the effective use of this compound in the creation of genomic DNA libraries.
Principle of this compound in Library Construction
This compound, derived from bacteriophage T4-infected E. coli, facilitates the joining of DNA fragments by creating a phosphodiester bond.[1][2][3] This activity is essential for repairing single-stranded nicks in duplex DNA and for joining DNA fragments with either cohesive (sticky) or blunt ends.[3][4] The enzyme requires ATP as a cofactor and magnesium ions (Mg2+) for its catalytic activity.[2][4] In the context of genomic library construction, this compound is used to ligate fragmented genomic DNA into a linearized vector or to attach sequencing adapters to the ends of DNA fragments.[5]
Key Considerations for Optimal Ligation
Several factors influence the efficiency of the ligation reaction and the quality of the resulting genomic DNA library:
-
DNA Quality: The starting genomic DNA should be of high quality, intact, and free from contaminants such as proteins, phenol, and ethanol that can inhibit this compound.[6][7][8]
-
DNA Ends: The nature of the DNA ends (blunt or cohesive) dictates the optimal reaction conditions. Cohesive-end ligations are generally more efficient and can be performed under less demanding conditions than blunt-end ligations.[9][10]
-
Molar Ratio of Insert to Vector/Adapter: The molar ratio of the gDNA fragments (insert) to the vector or adapters is a critical parameter. For single insertions into a vector, a molar ratio of 1:1 to 10:1 (insert:vector) is often optimal.[8][11] For adapter ligation in NGS library preparation, a higher molar excess of adapters is typically used.[12]
-
ATP Concentration: ATP is an essential cofactor for this compound and its degradation can lead to ligation failure.[4][8] It is crucial to use a buffer with the correct ATP concentration and to avoid repeated freeze-thaw cycles of the buffer.[11][13]
-
Temperature: The optimal temperature for ligation is a balance between the enzyme's activity and the stability of the annealed DNA ends.[1] While this compound has optimal activity at 25°C, lower temperatures (e.g., 16°C) are often used for cohesive-end ligations to maintain the hydrogen bonds between the overhangs.[13]
Experimental Workflow for Genomic DNA Library Construction
The following diagram illustrates the typical workflow for creating a genomic DNA library.
Caption: Workflow for Genomic DNA Library Construction.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful genomic DNA library construction using this compound.
Table 1: this compound Reaction Conditions
| Parameter | Cohesive (Sticky) Ends | Blunt Ends / Single Base Overhangs | Reference(s) |
| Incubation Temperature | 16°C or Room Temperature (20-25°C) | 16°C or Room Temperature (20-25°C) | [4][9] |
| Incubation Time | 10 minutes (Room Temp) or Overnight (16°C) | 2 hours (Room Temp) or Overnight (16°C) | [4][9] |
| This compound Concentration | 1 µl of standard concentration per 20 µl reaction | 1 µl of standard or high concentration per 20 µl reaction | [4][14] |
Table 2: Recommended DNA and Adapter Concentrations
| Component | Recommended Concentration/Ratio | Reference(s) |
| Total DNA Concentration | 1-10 µg/ml | [11][15] |
| Vector:Insert Molar Ratio (for cloning) | 1:1 to 1:10 | [8][11] |
| Adapter:Insert Molar Ratio (for NGS) | 5- to 10-fold molar excess of adapters | [12] |
Table 3: Standard 1X this compound Reaction Buffer Composition
| Component | Concentration | Reference(s) |
| Tris-HCl (pH 7.5 @ 25°C) | 50 mM | [4][14] |
| MgCl₂ | 10 mM | [4][14] |
| ATP | 1 mM | [4][14] |
| DTT | 10 mM | [4][14] |
Experimental Protocols
Protocol 1: Preparation of Genomic DNA Fragments
-
Genomic DNA Extraction: Isolate high-purity genomic DNA from the source of interest using a suitable extraction kit or protocol. Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.[6][7] The DNA should appear as a high molecular weight band with minimal degradation.[6]
-
DNA Fragmentation: Fragment the genomic DNA to the desired size range. This can be achieved through mechanical methods (e.g., sonication) or enzymatic digestion.
-
End-Repair and Phosphorylation: To ensure that the DNA fragments have blunt ends and 5'-phosphates required for ligation, perform an end-repair reaction. This is typically done using a combination of T4 DNA Polymerase to fill in 5' overhangs and remove 3' overhangs, and T4 Polynucleotide Kinase (PNK) to phosphorylate the 5' ends.[5][16]
-
3' A-Tailing (for TA Cloning/NGS): For ligation of adapters with a 3'-T overhang, add a single deoxyadenosine (A) to the 3' ends of the blunt-ended DNA fragments using a non-proofreading DNA polymerase like Taq polymerase.[5][16]
Protocol 2: Ligation of Adapters to Genomic DNA Fragments (for NGS)
-
Thaw Reagents: Thaw the 10X this compound Reaction Buffer at room temperature and place it on ice.[9][11] Keep the this compound on ice.
-
Set up the Ligation Reaction: In a microcentrifuge tube on ice, assemble the following components. Add the this compound last.[9]
| Component | Volume (for a 20 µl reaction) |
| End-repaired and A-tailed gDNA | X µl (e.g., 50 ng) |
| Sequencing Adapters | Y µl (achieve desired molar excess) |
| 10X this compound Reaction Buffer | 2 µl |
| This compound | 1 µl |
| Nuclease-free water | to 20 µl |
-
Incubation: Gently mix the reaction by pipetting up and down, and briefly centrifuge.[9] Incubate the reaction at room temperature (20-25°C) for 10-15 minutes or at 16°C overnight for cohesive ends.[4][9] For blunt-ended ligation, incubate at room temperature for 2 hours or 16°C overnight.[4][9]
-
Heat Inactivation: Inactivate the this compound by heating the reaction at 65°C for 10 minutes.[4][9]
Protocol 3: Post-Ligation Cleanup and Quality Control
-
Size Selection: Remove unligated adapters and adapter-dimers, and select for the desired library fragment size. This is commonly performed using magnetic beads (e.g., AMPure XP) or agarose gel electrophoresis.[5]
-
Library Amplification: If the amount of library is insufficient for the downstream application, perform a limited number of PCR cycles to amplify the adapter-ligated fragments.[16]
-
Final Library Quality Control: Assess the quality, quantity, and size distribution of the final genomic DNA library.[6][7] This can be done using automated electrophoresis systems (e.g., Agilent Bioanalyzer or TapeStation) and qPCR to quantify the number of amplifiable library molecules.[17]
Troubleshooting Common Ligation Problems
The following diagram outlines common issues in this compound-mediated ligation and their potential solutions.
Caption: Troubleshooting Guide for T4 DNA Ligation.
Conclusion
The successful creation of a genomic DNA library is highly dependent on the efficiency of the ligation step. By understanding the principles of this compound function and carefully optimizing reaction conditions, researchers can generate high-quality libraries suitable for a wide range of downstream applications. Adherence to detailed protocols and rigorous quality control at each stage of the workflow are paramount to achieving reliable and reproducible results.
References
- 1. promega.com [promega.com]
- 2. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 3. intactgenomics.com [intactgenomics.com]
- 4. neb.com [neb.com]
- 5. NGS library preparation [qiagen.com]
- 6. 3billion.io [3billion.io]
- 7. agilent.com [agilent.com]
- 8. neb.com [neb.com]
- 9. Protocols · Benchling [benchling.com]
- 10. Plasmid Library Construction From Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 13. Troubleshooting DNA ligation in NGS library prep - Enseqlopedia [enseqlopedia.com]
- 14. static.igem.org [static.igem.org]
- 15. neb.com [neb.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Library QC for NGS [qiagen.com]
Application of T4 DNA Ligase in DNA Repair Assays: Principles, Protocols, and Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
T4 DNA ligase is a robust and versatile enzyme essential for a multitude of molecular biology applications, including its critical role in studying DNA repair pathways.[1][2][3][4] This enzyme catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA/RNA hybrids.[5][6][7][8][9] Its ability to join both cohesive (sticky) and blunt ends makes it an invaluable tool for in vitro modeling and analysis of various DNA repair mechanisms, such as Non-Homologous End Joining (NHEJ), Base Excision Repair (BER), and single-strand break repair.[6][10][11] These assays are fundamental for understanding the etiology of diseases linked to genomic instability, including cancer, and for the development of novel therapeutic agents that target DNA repair processes.
This document provides detailed application notes and protocols for utilizing this compound in key DNA repair assays. It includes quantitative data summaries for easy comparison of experimental parameters and visual diagrams to elucidate complex pathways and workflows.
Principles of this compound-Based DNA Repair Assays
DNA repair pathways are crucial for maintaining genomic integrity by correcting DNA damage caused by endogenous and exogenous agents.[10][12] this compound-based assays are designed to mimic and measure the efficiency of the final ligation step in these repair processes. The fundamental principle involves creating a defined DNA substrate with a specific type of damage (e.g., a double-strand break, a nick, or a gap). This substrate is then incubated with a source of repair activity, which can be a purified protein, a cell extract, or a potential therapeutic compound. This compound is often used as a positive control for ligation or as a component in assays where the cellular ligase activity is being investigated or supplemented.[10] The extent of repair, manifested as the formation of a ligated product, is then quantified.
Several detection methods can be employed, ranging from traditional radioactive labeling and gel electrophoresis to more modern fluorescence-based techniques that offer higher throughput and non-radioactive alternatives.[13][14][15][16][17]
Key Applications and Experimental Protocols
In Vitro Non-Homologous End-Joining (NHEJ) Assay
The NHEJ pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs) in higher eukaryotes.[10][12] This in vitro assay measures the ability of a cell extract or purified factors to join two linear DNA fragments.
The general workflow for an in vitro NHEJ assay involves the preparation of a linear DNA substrate, incubation with a source of NHEJ activity, and subsequent analysis of the ligated products.
Caption: Workflow for an in vitro Non-Homologous End-Joining (NHEJ) assay.
This protocol is adapted from an assay using defined duplex oligonucleotides.[10]
-
Substrate Preparation:
-
Synthesize two complementary oligonucleotides, one of which is 5'-radiolabeled with ³²P using T4 polynucleotide kinase.
-
Anneal the oligonucleotides to form a linear duplex DNA substrate with defined ends (e.g., 5' overhangs).
-
-
Reaction Setup:
-
Prepare a master mix on ice containing the reaction buffer, dithiothreitol (DTT), and ATP.
-
In individual tubes, combine the reaction mix with the radiolabeled DNA substrate.
-
Add the cell extract or purified proteins being tested.
-
For a positive control, add this compound (e.g., 1 unit per reaction) instead of the cell extract.[10]
-
For a negative control, add sterile water in place of the cell extract.
-
-
Incubation:
-
Incubate the reactions at a temperature optimized for the cell extract's activity (e.g., 17°C) for a specified time (e.g., up to 16 hours).[10]
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA bands by autoradiography. The formation of higher molecular weight bands (dimers, trimers, etc.) indicates successful end-joining.
-
| Parameter | Value/Range | Reference |
| Reaction Buffer (5x) | 500 mM Tris-HCl (pH 7.6), 25 mM MgCl₂, 5 mM ATP, 5 mM DTT, 25% PEG 8000 | [10] |
| This compound (Positive Control) | 1 Unit/reaction | [10] |
| Incubation Temperature | 17°C - 37°C (17°C optimal for WCEs) | [10] |
| Incubation Time | Up to 16 hours or longer | [10] |
Fluorescence-Based Nick Ligation Assay
This high-throughput assay is suitable for screening inhibitors of DNA ligases and for studying single-strand break repair. It utilizes a fluorogenic DNA substrate.
The principle of this assay relies on the change in fluorescence upon ligation of a nicked substrate. A common approach uses a hairpin DNA substrate with a fluorophore and a quencher in close proximity. Ligation alters the conformation, separating the fluorophore and quencher, leading to an increase in fluorescence. A simpler method uses a single fluorophore whose quantum yield is altered by the local environment, which changes upon ligation.[13]
Caption: Principle of a fluorescence-based nick ligation assay.
This protocol is based on a fluorescence resonance energy transfer (FRET) assay.[14]
-
Substrate Preparation:
-
Synthesize three oligonucleotides. Two of the oligonucleotides are labeled with a FRET pair (e.g., a donor fluorophore like FAM and an acceptor like TAMRA) at their 5' and 3' ends, respectively. The third oligonucleotide is complementary to the other two, creating a nicked duplex when annealed.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the DNA substrate, reaction buffer, NAD⁺ (if studying NAD⁺-dependent ligases) or ATP, and MgCl₂.
-
Add the this compound or the sample to be tested.
-
-
Incubation and Measurement:
-
Incubate the reaction at a specific temperature (e.g., 25°C).
-
Measure the fluorescence of the donor and acceptor at various time points. Ligation brings the donor and acceptor into close proximity, resulting in an increase in FRET.
-
-
Analysis:
-
Calculate the fraction of ligated product from the change in the ratio of acceptor to donor fluorescence.
-
| Parameter | Value/Range | Reference |
| Reaction Buffer | 50 mM MOPS-NaOH (pH 7.5), 10 mM DTT, 30 mM (NH₄)₂SO₄, 30 mM KCl, 20% (v/v) glycerol, 1 mM EDTA, 0.002% Brij-35, 100 nM BSA | [14] |
| DNA Substrate Concentration | 40 nM | [14] |
| ATP/NAD⁺ Concentration | 1 µM | [14] |
| MgCl₂ Concentration | 15 mM | [14] |
| This compound Concentration | 25 to 400 pM | [14] |
Base Excision Repair (BER) Assay
The BER pathway corrects small, non-helix-distorting base lesions. This compound can be used in in vitro BER assays to facilitate the final ligation step, especially when studying the preceding enzymatic activities.
The BER pathway involves a series of enzymatic steps: recognition and excision of the damaged base by a DNA glycosylase, incision of the abasic site by an AP endonuclease, DNA synthesis to fill the gap by a DNA polymerase, and finally, sealing of the nick by a DNA ligase.
Caption: Simplified overview of the Base Excision Repair (BER) pathway.
This protocol describes a fluorescence-based assay to measure BER enzyme activity.[13]
-
Substrate Preparation:
-
Design a hairpin DNA substrate containing a specific lesion (e.g., 8-oxo-dG or an abasic site).
-
A fluorophore is placed near the 3' end, where its fluorescence is quenched.
-
-
Reaction Setup:
-
Incubate the fluorogenic substrate with the BER enzymes being assayed (e.g., FPG, hOGG1, APE1) and this compound.
-
-
Incubation and Measurement:
-
The BER enzymes will process the damage, leading to the excision of a short fragment containing the fluorophore.
-
The release of this fragment results in a significant increase in fluorescence.
-
Monitor the fluorescence intensity over time.
-
-
Analysis:
-
The rate of fluorescence increase is proportional to the activity of the BER enzymes.
-
| Parameter | Value/Range | Reference |
| Fluorescence Increase (Ligation) | ~4-fold | [13] |
| Fluorescence Increase (BER) | >20-fold | [13] |
Conclusion
This compound is an indispensable tool for the in vitro investigation of DNA repair pathways. The assays described herein, from traditional radioactive methods to modern high-throughput fluorescence-based approaches, provide robust platforms for elucidating the mechanisms of DNA repair, screening for potential therapeutic inhibitors, and assessing the DNA repair capacity of cells and tissues. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals in the field of genome maintenance and targeted therapy.
References
- 1. goldbio.com [goldbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. polarismarketresearch.com [polarismarketresearch.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. promega.com [promega.com]
- 6. watchmakergenomics.com [watchmakergenomics.com]
- 7. intactgenomics.com [intactgenomics.com]
- 8. genscript.com [genscript.com]
- 9. bioneer.co.kr [bioneer.co.kr]
- 10. An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneticeducation.co.in [geneticeducation.co.in]
- 12. An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 13. Fluorogenic DNA ligase and base excision repair enzyme assays using substrates labeled with single fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of a nonradioactive DNA ligation assay and its applications in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Sheds Light on DNA Damage, DNA Repair, and Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Probes of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligating PCR Products with T4 DNA Ligase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ligation of PCR products into a vector is a fundamental technique in molecular cloning, essential for a wide array of applications including gene expression, protein function studies, and sequencing. This process involves the enzymatic joining of a PCR-amplified DNA insert and a linearized vector plasmid using T4 DNA ligase. This compound catalyzes the formation of a phosphodiester bond between the 5'-phosphate of one DNA strand and the 3'-hydroxyl group of another, effectively "pasting" the insert into the vector.[1][2][3] The success of this procedure is contingent upon several factors, including the nature of the DNA ends (blunt or cohesive), the molar ratio of insert to vector, and the specific reaction conditions. These notes provide a detailed protocol for the ligation of PCR products using this compound, covering both sticky-end and blunt-end ligation strategies.
Key Considerations for PCR Product Ligation
1. Nature of PCR Product Ends:
The type of DNA polymerase used for PCR determines the nature of the resulting DNA ends.
-
Taq DNA Polymerase: This enzyme adds a single deoxyadenosine (dA) to the 3' ends of the PCR product, creating "A-tailed" ends.[1] These can be ligated into vectors with complementary single thymidine (T) overhangs, a technique known as TA cloning.[1]
-
Proofreading DNA Polymerases (e.g., Pfu, Phusion): These polymerases have 3' to 5' exonuclease activity and produce blunt-ended PCR products.[4]
2. Phosphorylation of PCR Products:
This compound requires a 5' phosphate group on the DNA strands to be joined.
-
Restriction Enzyme Digested Inserts: If the PCR product is subsequently digested with restriction enzymes, the resulting fragments will have the necessary 5' phosphate groups.[1]
-
Direct PCR Product Ligation: PCR products generated using standard primers will lack a 5' phosphate. For blunt-end ligation, it is crucial to phosphorylate the 5' ends of the PCR product using T4 Polynucleotide Kinase (PNK) prior to ligation.[1] This step is generally not required for TA cloning as the vector is typically supplied pre-phosphorylated.
3. Vector Preparation:
The vector must be linearized, typically by restriction enzyme digestion. To prevent self-ligation of the vector, which would lead to a high background of empty clones, it is advisable to dephosphorylate the vector using an alkaline phosphatase (e.g., Calf Intestinal Alkaline Phosphatase - CIP or Shrimp Alkaline Phosphatase - SAP).
Experimental Protocols
I. Preparation of PCR Product and Vector
A. PCR Product Purification:
It is essential to purify the PCR product to remove primers, dNTPs, and polymerase, as these can inhibit the ligation reaction.[5] Use a commercial PCR purification kit or standard phenol:chloroform extraction followed by ethanol precipitation.
B. (Optional) 5' Phosphorylation of Blunt-Ended PCR Products:
For blunt-ended PCR products that are not subsequently digested with restriction enzymes, perform the following phosphorylation step:
| Component | Volume/Amount |
| Purified PCR Product | X µL (up to 1 µg) |
| 10X this compound Buffer | 2 µL |
| T4 Polynucleotide Kinase (PNK) | 1 µL (10 units) |
| Nuclease-free water | to 20 µL |
Incubate at 37°C for 30 minutes. Heat inactivate the PNK at 65°C for 20 minutes.
C. Vector Linearization and Dephosphorylation:
-
Digest 1-2 µg of the vector plasmid with the appropriate restriction enzyme(s).
-
Following digestion, add 1 µL of alkaline phosphatase (e.g., SAP) and the corresponding buffer.
-
Incubate at 37°C for 30-60 minutes.
-
Heat inactivate the phosphatase (and restriction enzyme if heat-labile) according to the manufacturer's instructions (e.g., 65°C for 15 minutes).
-
Purify the linearized, dephosphorylated vector using a gel extraction kit or PCR purification kit.
II. Ligation Reaction Setup
The molar ratio of insert to vector is a critical parameter for successful ligation. A molar ratio of 3:1 (insert:vector) is a common starting point for sticky-end ligations, while higher ratios (e.g., 5:1 or 10:1) are often used for less efficient blunt-end ligations.[5][6][7]
Calculating Molar Ratio:
The amount of insert required can be calculated using the following formula:
ng of insert = (ng of vector x size of insert in kb / size of vector in kb) x (molar ratio of insert / molar ratio of vector)[8]
Example Calculation: For a 3 kb vector and a 0.5 kb insert, to achieve a 3:1 molar ratio with 100 ng of vector: ng of insert = (100 ng x 0.5 kb / 3.0 kb) x (3 / 1) = 50 ng[8]
Reaction Mixtures:
Set up the ligation reactions on ice.[2][9]
Table 1: Reaction Setup for Sticky-End Ligation
| Component | Volume/Amount | Final Concentration |
| Linearized Vector | X µL (e.g., 50-100 ng) | - |
| PCR Product Insert | Y µL (for 3:1 molar ratio) | - |
| 10X this compound Buffer | 2 µL | 1X |
| This compound | 1 µL (e.g., 400 units) | - |
| Nuclease-free water | to 20 µL | - |
Table 2: Reaction Setup for Blunt-End Ligation
| Component | Volume/Amount | Final Concentration |
| Linearized Vector | X µL (e.g., 50-100 ng) | - |
| 5'-Phosphorylated PCR Product Insert | Y µL (for 5:1 or 10:1 molar ratio) | - |
| 10X this compound Buffer | 2 µL | 1X |
| This compound (high concentration) | 1 µL (e.g., 2,000 units) | - |
| (Optional) 50% PEG 4000 | 2 µL | 5% |
| Nuclease-free water | to 20 µL | - |
Note on PEG: The addition of Polyethylene Glycol (PEG) can increase the efficiency of blunt-end ligation by promoting molecular crowding.[10][11]
III. Incubation Conditions
The optimal incubation temperature and time depend on the nature of the DNA ends.
Table 3: Recommended Incubation Conditions
| End Type | Temperature | Incubation Time |
| Cohesive (Sticky) Ends | Room Temperature (~22-25°C) | 10 minutes - 1 hour[2][9][12] |
| 16°C | 4 hours to overnight[9][10] | |
| 4°C | Overnight[10] | |
| Blunt Ends | Room Temperature (~22-25°C) | 2 hours to overnight[9][12] |
| 16°C | 4 hours to overnight[9][10] |
Note: While the optimal temperature for this compound activity is 25°C, lower temperatures (4-16°C) are often used to stabilize the annealing of cohesive ends.[10]
IV. Heat Inactivation and Transformation
-
(Optional but recommended) Heat inactivate the this compound by incubating the reaction at 65°C for 10 minutes.[12] This can improve transformation efficiency, especially for electroporation.[11][13]
-
Transform 1-5 µL of the ligation mixture into 50 µL of competent E. coli cells.
-
Plate the transformation on selective agar plates and incubate overnight at 37°C.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for ligating PCR products with this compound.
Caption: Mechanism of action of this compound in sealing a DNA nick.
References
- 1. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Ligation Protocol with this compound [protocols.io]
- 3. byjus.com [byjus.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. This compound (5 U/μL) - FAQs [thermofisher.com]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. zellbio.eu [zellbio.eu]
- 10. promega.com [promega.com]
- 11. static.igem.org [static.igem.org]
- 12. ulab360.com [ulab360.com]
- 13. goldbio.com [goldbio.com]
T4 DNA Ligase: Application Notes and Protocols for Joining Diverse DNA Fragments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing T4 DNA ligase for the covalent joining of double-stranded DNA fragments with varying end structures. Detailed protocols for the ligation of cohesive (sticky), blunt, and incompatible ends are presented, along with quantitative data to inform experimental design and optimization.
Introduction
This compound is a robust and versatile enzyme essential for molecular cloning and other recombinant DNA technologies.[1][2] It catalyzes the formation of a phosphodiester bond between the 5'-phosphate of one DNA strand and the 3'-hydroxyl of another, effectively joining DNA fragments.[1][2][3] This enzyme is highly efficient in ligating both cohesive (sticky) and blunt-ended DNA fragments, making it an indispensable tool in the laboratory.[4][5]
Mechanism of Action
The catalytic activity of this compound proceeds through a three-step mechanism:
-
Enzyme Adenylylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate.
-
AMP Transfer: The activated AMP molecule is transferred from the ligase to the 5'-phosphate of the DNA donor strand.
-
Phosphodiester Bond Formation: The 3'-hydroxyl of the DNA acceptor strand attacks the adenylylated 5'-phosphate of the donor strand, forming a phosphodiester bond and releasing AMP.
Caption: The three-step catalytic mechanism of this compound.
Data Presentation: Ligation Efficiency
The efficiency of this compound is significantly influenced by the nature of the DNA ends being joined. Cohesive end ligations are generally more efficient than blunt-end ligations due to the transient stabilization provided by the hydrogen bonding of the complementary overhangs.[6][7]
Table 1: Relative Ligation Efficiency of Different DNA End Types
| DNA End Type | Relative Ligation Efficiency | Incubation Time (Room Temp) | Incubation Time (16°C) |
| Cohesive Ends (4-base overhang) | High | 10 minutes | 1-4 hours (or overnight) |
| Cohesive Ends (2-base overhang) | Moderate to High | 10-30 minutes | 1-4 hours (or overnight) |
| Blunt Ends | Low | 2 hours | 4-18 hours (or overnight) |
| Single-Base Overhangs | Low to Moderate | 1-2 hours | 4-18 hours (or overnight) |
Note: The addition of polyethylene glycol (PEG) can significantly enhance the efficiency of blunt-end ligation.[8][9]
Table 2: Quantitative Ligation Yields for Various Substrates
| Substrate Type | Ligation Yield (%) after 1 hour at 25°C |
| A/T Blunt End | >60% |
| G/C Blunt End | ~50% |
| 2-Base Overhang (5'-AT) | >60% |
| 4-Base Overhang (5'-GATC) | Variable, sequence-dependent |
| 5' Single-Base Overhang | Low |
| 3' Single-Base Overhang | Moderate |
Data adapted from a comparative analysis of DNA ligase activities.[10] It is important to note that ligation efficiency of cohesive ends can be sequence-dependent.[11][12]
Experimental Protocols
The following protocols provide a starting point for typical ligation reactions. Optimization may be necessary depending on the specific DNA fragments and experimental goals.
General Considerations:
-
Molar Ratio of Insert to Vector: A molar ratio of 3:1 (insert:vector) is commonly recommended for standard cloning.[8] This can be adjusted based on the size and concentration of the DNA fragments.
-
DNA Purity: Ensure DNA fragments are free of contaminants such as salts and ethanol, which can inhibit ligation.
-
Buffer: Use the provided 10X this compound buffer, which contains ATP, an essential cofactor.[4] Avoid repeated freeze-thaw cycles of the buffer.
-
Enzyme Addition: Add this compound to the reaction mixture last.[5]
-
Heat Inactivation: this compound can be inactivated by heating at 65°C for 10 minutes.[4]
Caption: A general experimental workflow for DNA ligation.
Protocol 1: Ligation of Cohesive (Sticky) Ends
This protocol is for joining DNA fragments with compatible, complementary overhangs.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
-
Vector DNA (e.g., 50 ng)
-
Insert DNA (in a 3:1 molar ratio to the vector)
-
10X this compound Buffer (2 µL for a 20 µL reaction)
-
Nuclease-free water to a final volume of 19 µL
-
-
Enzyme Addition: Add 1 µL of this compound. Mix gently by pipetting.
-
Incubation:
-
Heat Inactivation: Inactivate the ligase by heating at 65°C for 10 minutes.
-
Proceed to Transformation: The ligation mixture is now ready for transformation into competent cells.
Protocol 2: Ligation of Blunt Ends
Blunt-end ligation is less efficient and generally requires longer incubation times and may benefit from the addition of a crowding agent like PEG.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
-
Vector DNA (e.g., 50 ng)
-
Insert DNA (in a 3:1 molar ratio to the vector)
-
10X this compound Buffer (2 µL for a 20 µL reaction)
-
Optional: 50% PEG 4000 solution (2 µL for a 20 µL reaction)
-
Nuclease-free water to a final volume of 18 µL (if using PEG) or 19 µL (if not using PEG)
-
-
Enzyme Addition: Add 1 µL of this compound (a high-concentration formulation is recommended if available). Mix gently.
-
Incubation:
-
Heat Inactivation: Inactivate the ligase by heating at 65°C for 10 minutes.
-
Proceed to Transformation: The ligation mixture can now be used for transformation.
Protocol 3: Ligation of Incompatible Ends
When DNA fragments have incompatible ends (e.g., one blunt and one sticky, or two different sticky ends), they must first be modified to create compatible blunt ends.
-
End Blunting:
-
5' Overhangs: Fill in the overhangs using DNA Polymerase I, Large (Klenow) Fragment, or T4 DNA Polymerase in the presence of dNTPs.
-
3' Overhangs: Remove the overhangs using the 3'→5' exonuclease activity of T4 DNA Polymerase or Klenow Fragment.
-
-
Purification: Purify the blunted DNA fragments to remove the polymerase, dNTPs, and buffer components. A spin column-based purification kit is recommended.
-
Phosphorylation (if necessary): If the insert DNA was generated by PCR, it will lack a 5'-phosphate. Treat the blunted insert with T4 Polynucleotide Kinase (PNK) to add the 5'-phosphate group, which is essential for ligation.
-
Ligation: Proceed with the blunt-end ligation protocol (Protocol 2) using the modified and purified DNA fragments.
Caption: Workflow for ligating incompatible DNA ends.
References
- 1. zellbio.eu [zellbio.eu]
- 2. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Ligation Protocol with this compound [protocols.io]
- 4. neb.com [neb.com]
- 5. goldbio.com [goldbio.com]
- 6. idtdna.com [idtdna.com]
- 7. youtube.com [youtube.com]
- 8. promega.com [promega.com]
- 9. Polymer-stimulated ligation: enhanced blunt- or cohesive-end ligation of DNA or deoxyribooligonucleotides by this compound in polymer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of the end-joining activity of several DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A single-molecule sequencing assay for the comprehensive profiling of this compound fidelity and bias during DNA end-joining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimizing T4 DNA Ligase in Multi-Fragment Assembly
Introduction
T4 DNA Ligase is a critical enzyme in molecular cloning, catalyzing the formation of phosphodiester bonds between adjacent 5'-phosphate and 3'-hydroxyl termini in duplex DNA. For multi-fragment DNA assembly, where three or more DNA fragments are to be joined in a single reaction, the efficiency of this compound is paramount. Optimizing the ligation reaction conditions can dramatically increase the yield of desired constructs, facilitating complex cloning projects in synthetic biology, drug development, and molecular diagnostics. These application notes provide a detailed guide to enhancing the performance of this compound for robust and efficient multi-fragment DNA assembly.
Key Parameters for Optimization
The success of multi-fragment assembly is highly dependent on several key factors that influence the enzymatic activity of this compound. These include the composition of the ligation buffer, the concentration of the enzyme, reaction temperature, and the molar ratio of DNA fragments.
Buffer Composition
The ligation buffer provides the optimal chemical environment for this compound. Key components and their effects on multi-fragment assembly are summarized below.
| Buffer Component | Optimal Concentration | Effect on Ligation Efficiency |
| ATP | 0.5 - 1 mM | Essential cofactor for this compound. Concentrations >1 mM can be inhibitory. |
| MgCl₂ | 10 - 20 mM | Required for ligase activity; stabilizes the DNA-enzyme complex. |
| DTT | 5 - 10 mM | Reducing agent that maintains the enzyme in an active state. |
| PEG 8000 | 5% - 15% (w/v) | Acts as a molecular crowding agent, increasing the effective concentration of DNA ends and promoting ligation. |
Enzyme Concentration
The concentration of this compound is a critical parameter. While higher concentrations can increase the ligation rate, excessive amounts can lead to non-specific ligation and the formation of undesired products.
| Number of Fragments | Recommended this compound (U/µL) |
| 3 - 5 | 0.5 - 1.0 |
| 6 - 8 | 1.0 - 2.0 |
| > 8 | 2.0 - 3.0 |
Reaction Temperature and Incubation Time
The optimal temperature for this compound activity is 25°C. However, for multi-fragment assembly, lower temperatures (16°C or 4°C) are often employed to balance enzymatic activity with the stability of the annealed DNA fragments. Thermal cycling between a low temperature for annealing and a slightly higher temperature for ligation can also enhance efficiency.
| Incubation Strategy | Temperature | Time | Notes |
| Constant Temperature | 16°C | 4 - 16 hours | A common starting point for many applications. |
| Thermal Cycling | 10°C -> 30°C | 30 sec -> 30 sec (30-50 cycles) | Can significantly improve the yield for complex assemblies. |
Experimental Protocols
Protocol 1: Standard Multi-Fragment Ligation (3-5 Fragments)
This protocol is suitable for the assembly of 3 to 5 DNA fragments.
Materials:
-
Purified DNA fragments with compatible ends (e.g., restriction enzyme digested or PCR products with appropriate overhangs)
-
This compound (e.g., 400 U/µL)
-
10X this compound Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 50 mM DTT, 10 mM ATP, pH 7.5)
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, combine the DNA fragments in an equimolar ratio. A total DNA concentration of 10-50 ng/µL is recommended.
-
Add 1 µL of 10X this compound Buffer.
-
Add 1 µL of this compound (400 units).
-
Adjust the final reaction volume to 10 µL with nuclease-free water.
-
Mix gently by pipetting up and down.
-
Incubate the reaction at 16°C for 4-16 hours or at room temperature (22-25°C) for 1-2 hours.
-
Heat inactivate the ligase at 65°C for 10 minutes.
-
The ligation product is now ready for transformation.
Protocol 2: High-Efficiency Multi-Fragment Assembly (>5 Fragments) with PEG
This protocol is optimized for more complex assemblies of over 5 fragments and incorporates PEG to enhance ligation efficiency.
Materials:
-
Purified DNA fragments with compatible ends
-
This compound (e.g., 400 U/µL)
-
10X this compound Buffer
-
50% (w/v) PEG 8000 solution
-
Nuclease-free water
Procedure:
-
Combine the DNA fragments in an equimolar ratio in a sterile microcentrifuge tube.
-
Add 2 µL of 10X this compound Buffer.
-
Add 2 µL of 50% PEG 8000 solution to a final concentration of 10%.
-
Add 1-2 µL of this compound (400-800 units).
-
Adjust the final reaction volume to 20 µL with nuclease-free water.
-
Mix thoroughly by gentle vortexing.
-
Incubate at 16°C overnight (12-16 hours).
-
Heat inactivate at 65°C for 10 minutes before transformation.
Visualizing the Workflow and Mechanism
To aid in understanding the process, the following diagrams illustrate the experimental workflow and the enzymatic mechanism of this compound.
Caption: Workflow for multi-fragment DNA assembly using this compound.
Caption: Mechanism of this compound action.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low number of colonies | Inefficient ligation, poor quality competent cells, incorrect antibiotic concentration. | Optimize ligation conditions (see protocols), use highly competent cells, verify antibiotic concentration. |
| High number of background colonies (vector only) | Incomplete vector digestion, vector re-ligation. | Treat digested vector with alkaline phosphatase, optimize insert-to-vector molar ratio (3:1 or higher). |
| Incorrect assembly | Non-specific ligation, presence of contaminating DNA fragments. | Ensure high purity of DNA fragments, optimize ligation temperature and time. |
Conclusion
The optimization of this compound reactions is a crucial step for achieving high-efficiency multi-fragment DNA assembly. By carefully adjusting buffer components, enzyme concentration, and incubation conditions, researchers can significantly improve the yield and accuracy of their desired constructs. The protocols and guidelines presented here provide a solid foundation for tackling complex cloning projects and advancing research in various fields of life science.
Troubleshooting & Optimization
Technical Support Center: T4 DNA Ligase Reactions
Welcome to the technical support center for T4 DNA ligase reactions. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during DNA ligation experiments.
Frequently Asked Questions (FAQs)
1. Why did my ligation reaction fail, resulting in few or no colonies after transformation?
There are several potential reasons for a failed ligation reaction. Here's a breakdown of common causes and how to troubleshoot them:
-
Inactive Ligase: The this compound enzyme is sensitive to temperature and can lose activity if stored or handled improperly.[1]
-
Problematic DNA (Vector or Insert): The quality and preparation of your DNA fragments are critical for successful ligation.
-
Troubleshooting:
-
DNA Purity: Purify your DNA to remove contaminants like salts (from buffers), EDTA, or residual silica from purification columns, all of which can inhibit the ligase.[1][5] Ethanol precipitation is a common method for cleaning up DNA.[2]
-
DNA Ends:
-
Incomplete Restriction Enzyme Digestion: If the vector is not completely digested, you will have a high background of colonies containing the empty vector.[6]
-
Phosphatase Inactivation: If you treated your vector with a phosphatase (like CIP, BAP, or SAP) to prevent self-ligation, ensure it was completely heat-inactivated before the ligation step.[5][7]
-
-
-
Suboptimal Reaction Conditions: The efficiency of the ligation reaction is highly dependent on the reaction setup.
-
Troubleshooting:
-
Vector to Insert Molar Ratio: The ratio of insert to vector DNA is crucial. A common starting point is a 3:1 molar ratio of insert to vector.[1][8] This may need to be optimized for your specific experiment.[1][4]
-
DNA Concentration: The total DNA concentration in the reaction should be between 1-10 µg/ml.[5][7] Too low, and the ends may not find each other; too high can lead to the formation of unwanted concatemers.[2]
-
Ligation Buffer: The buffer contains essential cofactors like ATP and Mg2+.[3][5] Ensure the buffer is not expired and has been stored correctly to prevent ATP degradation.[5][7] Avoid thawing the buffer at 37°C.[9]
-
Incubation Temperature and Time: The optimal temperature is a balance between the enzyme's activity (optimal around 25°C) and the annealing of the DNA ends.[3] Common incubation conditions are 16°C overnight or room temperature for 1-3 hours for sticky ends.[3][6][10] Blunt-end ligations are less efficient and may require longer incubation times or the use of crowding agents like Polyethylene Glycol (PEG).[1][3]
-
-
2. I see colonies, but they are all white/empty vector after screening. What went wrong?
This indicates that the vector re-ligated to itself (self-ligation) more efficiently than it ligated to your insert.
-
Cause: Incomplete dephosphorylation of the vector or inefficient ligation of the insert.
-
Troubleshooting:
-
Vector Dephosphorylation: Ensure your phosphatase treatment of the vector is complete and the enzyme is fully inactivated before ligation.[5][7]
-
Optimize Vector:Insert Ratio: Increase the molar ratio of insert to vector (e.g., 5:1 or 10:1) to favor the insertion of your DNA fragment.[8][11]
-
Run Controls: Always run a "vector + ligase (no insert)" control. If you get many colonies on this plate, it confirms a high level of vector self-ligation.[1]
-
3. My blunt-end ligation is not working. What can I do?
Blunt-end ligations are inherently less efficient than sticky-end ligations.[1]
-
Troubleshooting:
-
5' Phosphorylation: Ensure your insert (especially if it's a PCR product) has a 5'-phosphate group. If not, treat it with T4 Polynucleotide Kinase.[1]
-
Higher Ligase Concentration: Use a higher concentration of this compound.[1]
-
Use PEG: Add a crowding agent like Polyethylene Glycol (PEG) to the reaction to increase the effective concentration of the DNA ends.[1][12] Be aware that PEG can inhibit transformation, especially electroporation, and may need to be removed.[5][7]
-
Optimize Incubation: Try longer incubation times at a slightly higher temperature (e.g., 20-25°C).[3][10]
-
Optimize Molar Ratio: Increase the insert to vector molar ratio, for example, to 10:1.[1]
-
Quantitative Data Summary
Table 1: Recommended Ligation Reaction Conditions
| Parameter | Sticky-End Ligation | Blunt-End Ligation |
| Vector:Insert Molar Ratio | 1:1 to 1:10 (start with 3:1)[1][4][11] | 1:10 or higher[1] |
| Total DNA Concentration | 1-10 µg/ml[5][7] | 1-10 µg/ml[5][7] |
| Incubation Temperature | 16°C or Room Temperature (22-25°C)[2][3] | 15-25°C[3][10] |
| Incubation Time | 1-3 hours at RT, or overnight at 16°C[3][6] | 4 hours to overnight[2][13] |
| PEG Concentration (optional) | Not usually necessary | 5-15%[1][12] |
Table 2: Common this compound Inhibitors
| Inhibitor | Source | Troubleshooting |
| High Salt Concentration | DNA purification buffers, restriction enzyme buffers | Purify DNA (e.g., ethanol precipitation or spin column).[2][5] |
| EDTA | TE buffer, some purification kits | Purify DNA.[5] |
| Residual Silica | DNA purification columns | Perform a short centrifugation step to pellet silica particles before ligation.[1] |
| High ATP Concentration | Incorrect buffer preparation | Can inhibit blunt-end ligation specifically.[14] |
| Spermidine | --- | At high concentrations (e.g., 10 mM), can inhibit blunt-end ligation.[14] |
| DNA-binding drugs | --- | Can inhibit ligation by interacting with the DNA substrate.[15][16] |
Experimental Protocols
Protocol 1: this compound Activity Assay
This protocol allows you to test the activity of your this compound enzyme.
-
Prepare the following reaction mix in a microcentrifuge tube:
-
1 µl Lambda DNA-HindIII Digest
-
2 µl 10X this compound Buffer
-
1 unit of your this compound
-
Nuclease-free water to a final volume of 20 µl
-
-
Prepare a negative control reaction without the this compound.
-
Incubate both reactions at 22°C for 10 minutes. [2]
-
Add gel loading dye to each reaction.
-
Run the samples on a 1% agarose gel.
-
Visualize the DNA bands. An active ligase will show a shift to higher molecular weight bands compared to the negative control, indicating that the DNA fragments have been ligated together.[2]
Protocol 2: Assessing DNA Quality for Ligation
-
Quantify DNA Concentration: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) to determine the concentration of your vector and insert DNA.
-
Assess DNA Purity:
-
Check DNA Integrity:
-
Run an aliquot of your digested vector and insert on an agarose gel.
-
You should see sharp, distinct bands of the correct size. Smearing can indicate DNA degradation or nuclease contamination.[6]
-
Visualizations
References
- 1. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. promega.com [promega.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. punnettsquare.org [punnettsquare.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Specific and reversible inhibition of the blunt end joining activity of the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of DNA-binding drugs on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. media.tghn.org [media.tghn.org]
Technical Support Center: Troubleshooting Ligation and Transformation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during ligation and transformation experiments, specifically addressing the problem of obtaining no colonies.
Troubleshooting Guide: No Colonies After Ligation and Transformation
Experiencing no colonies on your plate after a ligation and transformation experiment can be disheartening. This guide provides a systematic approach to identifying the potential cause of the failure.
Initial Assessment:
Before diving into specific experimental steps, review your overall workflow. A common reason for failure is a breakdown in one of the key stages: preparation of the vector and insert, the ligation reaction, the transformation of competent cells, or the plating and selection process.
Troubleshooting Decision Tree:
The following diagram illustrates a logical workflow for troubleshooting the absence of colonies.
how to prevent vector self-ligation in cloning experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in cloning experiments, with a specific focus on preventing vector self-ligation.
Troubleshooting Guide: High Background of Vector Self-Ligation
A high number of colonies on a control plate (vector + ligase, no insert) is a common issue in cloning, primarily caused by the vector religating to itself. This guide provides a systematic approach to troubleshoot and resolve this problem.
FAQ 1: Why am I getting a high number of colonies without an insert?
This is typically due to vector self-ligation, where the linearized vector plasmid re-circularizes without incorporating the DNA insert. This can happen for several reasons:
-
Incomplete dephosphorylation: If you are using a single restriction enzyme or enzymes that create compatible ends, the 5' phosphate groups on the vector may not be completely removed, allowing the ligase to re-join the ends.[1][2][3]
-
Incomplete restriction digest: A portion of your vector preparation may remain uncut (supercoiled plasmid), which transforms with high efficiency.[4][5]
-
Use of a single restriction enzyme or enzymes with compatible ends: This creates complementary ends on the vector that can be easily ligated back together.[3][6]
FAQ 2: How can I prevent vector self-ligation?
The most effective method is to dephosphorylate the vector after restriction digestion using an alkaline phosphatase.[1][3][6][7][8] This enzyme removes the 5'-phosphate groups from the ends of the linearized vector, preventing T4 DNA ligase from re-circularizing it.[1][3][9] The insert, which retains its 5'-phosphates, can still be ligated into the dephosphorylated vector.[9]
Experimental Workflow for Preventing Vector Self-Ligation
Caption: Workflow for preventing vector self-ligation.
Experimental Protocols
Protocol 1: Vector Dephosphorylation using Calf Intestinal Alkaline Phosphatase (CIP)
This protocol describes the removal of 5' phosphate groups from a linearized vector.
Materials:
-
Linearized vector DNA
-
Calf Intestinal Alkaline Phosphatase (CIP)
-
10X CIP dephosphorylation buffer
-
Nuclease-free water
-
EDTA solution (0.5 M, pH 8.0)
-
DNA purification kit or phenol:chloroform
Procedure:
-
Following restriction digestion of the vector, purify the linearized DNA, for instance, through gel extraction.
-
Resuspend the purified vector DNA in nuclease-free water to a concentration of approximately 100 µg/ml.[10]
-
Set up the dephosphorylation reaction as follows:
-
Linearized Vector DNA: X µl (up to 10 µg)
-
10X CIP Dephosphorylation Buffer: 2 µl
-
Calf Intestinal Alkaline Phosphatase (CIP): 0.01 units per 10 µg of DNA[10]
-
Nuclease-free water: to a final volume of 20 µl
-
-
Mix gently and incubate at 37°C for 30 minutes.[10]
-
Add a second aliquot of CIP and continue to incubate for another 30 minutes at 37°C. For blunt or recessed 5' ends, the second incubation can be performed at 55°C.[10]
-
Inactivate the CIP by adding EDTA to a final concentration of 5 mM and heating at 65°C for 1 hour or 75°C for 10 minutes.[10]
-
Purify the dephosphorylated vector using a DNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation to remove the CIP enzyme, which could interfere with the subsequent ligation step.[2][10]
Note on Alternative Phosphatases: Heat-labile phosphatases like Shrimp Alkaline Phosphatase (SAP) or Antarctic Phosphatase (AP) are also commonly used and offer the advantage of easier heat inactivation without the need for purification.[11][12][13]
| Phosphatase Type | Inactivation Method |
| Calf Intestinal (CIP) | Heat (65-75°C) with EDTA, column purification recommended[10][14] |
| Shrimp (SAP) | Heat (65°C for 5-15 min)[12] |
| Antarctic (AP) | Heat (80°C for 2-5 min)[11] |
| Quick CIP | Heat (80°C for 2 min)[13] |
FAQ 3: What is the optimal insert-to-vector molar ratio?
The optimal molar ratio of insert to vector is crucial for successful ligation. A ratio that is too low will result in a low number of colonies with the insert, while a ratio that is too high can lead to the insertion of multiple inserts.
| Cloning Type | Recommended Insert:Vector Molar Ratio |
| Single Insert (Sticky Ends) | 1:1 to 10:1 (start with 3:1)[11][15][16] |
| Single Insert (Blunt Ends) | 10:1[16] |
| Multiple Inserts | 6:1 (to promote multiple insertions)[11] |
| Short Adaptors | Up to 20:1[11] |
To calculate the required mass of insert for a desired molar ratio, you can use the following formula:
mass of insert (ng) = (molar ratio of insert/vector) * mass of vector (ng) * (size of insert (bp) / size of vector (bp))
Several online ligation calculators are also available to simplify this calculation.[15]
FAQ 4: Can I avoid dephosphorylation altogether?
Yes, in certain scenarios, dephosphorylation is not necessary.
-
Using two different restriction enzymes with incompatible ends: This is a highly effective strategy to prevent vector self-ligation as the two ends of the vector are not complementary and cannot be ligated together.[3][6][13]
-
"Killer Cut" Strategy: After the ligation reaction, you can perform a "killer cut" by adding a restriction enzyme that cuts within the multiple cloning site of the original vector but not in the insert.[14][17][18] This will linearize any self-ligated vectors, preventing them from transforming efficiently.[17]
Logical Flow for Troubleshooting High Background
Caption: Troubleshooting flowchart for high vector background.
References
- 1. quora.com [quora.com]
- 2. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Molecular Cloning Guide [promega.jp]
- 4. neb.com [neb.com]
- 5. empty vectors more than the insert - Molecular Cloning [protocol-online.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. molecular biology - Alkaline Phosphatase and Ligase Protocol for Cloning - Biology Stack Exchange [biology.stackexchange.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. neb.com [neb.com]
- 12. Dephosphorylation for Cloning | ArcticZymes Technologies [arcticzymes.com]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. addgene.org [addgene.org]
- 16. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Dephosphorylation of vector before ligation - Molecular Cloning [protocol-online.org]
Technical Support Center: Optimizing T4 DNA Ligase Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the insert-to-vector molar ratio for successful ligation reactions using T4 DNA Ligase.
Frequently Asked Questions (FAQs)
Q1: What is the optimal insert-to-vector molar ratio for a standard this compound reaction?
A1: For most standard cloning applications with sticky ends, a molar ratio of 3:1 (insert:vector) is a good starting point.[1][2][3] However, the optimal ratio can vary depending on the size of the insert and vector. It is often recommended to test a range of ratios, such as 1:1, 3:1, and 5:1, to determine the best conditions for your specific experiment.[1][4][5]
Q2: How does the size of the insert affect the recommended molar ratio?
A2: The size of the insert is a critical factor in determining the optimal molar ratio. For larger inserts (e.g., >5 kb), a 1:1 ratio may be more effective.[2] Conversely, for very small inserts (e.g., <500 bp) or short adaptors, a higher molar ratio of 5:1, 10:1, or even up to 20:1 may be necessary to ensure efficient ligation.[2][6][7][8][9]
Q3: How do I calculate the amount of insert DNA needed for a specific molar ratio?
A3: To calculate the mass of insert DNA required, you can use the following formula[1][4][5][10]:
ng of insert = (ng of vector × size of insert in kb / size of vector in kb) × (molar ratio of insert / molar ratio of vector)
For example, to achieve a 3:1 insert-to-vector molar ratio with 100 ng of a 5 kb vector and a 1 kb insert:
ng of insert = (100 ng × 1 kb / 5 kb) × (3 / 1) = 60 ng
Several online calculators are also available to simplify this calculation.[7][9][11]
Q4: What are the consequences of using a suboptimal insert-to-vector ratio?
A4: A suboptimal ratio can lead to several undesirable outcomes. Too low of an insert concentration may result in a high number of vector self-ligation events, leading to a high background of empty colonies.[12] Conversely, an excessively high insert concentration can lead to the formation of concatemers (multiple inserts ligated together) or tandem insertions into the vector.[1][12]
Q5: Does the type of DNA ends (sticky vs. blunt) influence the optimal ratio?
A5: Yes. Blunt-end ligations are generally less efficient than sticky-end ligations.[4][13] Therefore, for blunt-end ligations, it is often recommended to use a higher concentration of ligase and a higher molar ratio of insert to vector (e.g., 10:1) to increase the probability of a successful ligation event.[2][13]
Data Presentation: Impact of Insert:Vector Molar Ratio on Ligation Efficiency
The following table summarizes the expected outcomes of varying the insert-to-vector molar ratio on the efficiency of a typical this compound cloning experiment. The values presented are illustrative and actual results may vary depending on the specific experimental conditions.
| Insert:Vector Molar Ratio | Expected Number of Colonies | Percentage of Positive Clones (with insert) | Notes |
| 1:3 | Low to Moderate | Low | High background of vector self-ligation is common. |
| 1:1 | Moderate | Moderate | A good starting point for large inserts.[2] |
| 3:1 | High | High | Generally recommended for standard cloning. [1][2] |
| 5:1 | High | Moderate to High | Often optimal for smaller inserts.[2] |
| 10:1 | Moderate to High | May be lower due to multiple inserts | Recommended for very small inserts or difficult ligations.[2][6] |
Experimental Protocols
Protocol for a Standard T4 DNA Ligation Reaction (Sticky Ends)
This protocol is a general guideline for a 20 µL ligation reaction.
Materials:
-
Purified, digested vector DNA
-
Purified, digested insert DNA
-
This compound (with 10X reaction buffer)
-
Nuclease-free water
Procedure:
-
Thaw Components: Thaw the 10X this compound reaction buffer at room temperature and place it on ice. Keep the this compound enzyme at -20°C until immediately before use.[8][14]
-
Calculate Insert Amount: Determine the appropriate amount of insert DNA needed for your desired molar ratio using the formula provided in the FAQs.
-
Set up the Reaction: In a sterile microcentrifuge tube on ice, combine the following components in the specified order[15][16]:
-
Nuclease-free water to bring the final volume to 20 µL
-
2 µL of 10X this compound Reaction Buffer
-
X µL of vector DNA (typically 50-100 ng)
-
Y µL of insert DNA (calculated amount)
-
1 µL of this compound
-
-
Mix and Incubate: Gently mix the reaction by pipetting up and down. Do not vortex. Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours for cohesive ends.[4][14][17] For blunt ends, a longer incubation at room temperature (e.g., 4 hours to overnight) is recommended.[4]
-
Heat Inactivation (Optional): Heat the reaction at 65°C for 10 minutes to inactivate the ligase. This step is recommended before transformation.[14][17]
-
Transformation: Proceed with the transformation of competent E. coli cells using 1-5 µL of the ligation mixture.[6][17][18]
Mandatory Visualizations
Experimental Workflow for Optimizing Insert:Vector Ratio
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. punnettsquare.org [punnettsquare.org]
- 3. addgene.org [addgene.org]
- 4. promega.com [promega.com]
- 5. Ligations using Promega this compound | Herman Lab | Nebraska [hermanlab.unl.edu]
- 6. neb.com [neb.com]
- 7. m.youtube.com [m.youtube.com]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. static.igem.org [static.igem.org]
- 11. westlab.com [westlab.com]
- 12. goldbio.com [goldbio.com]
- 13. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Ligation Protocol with this compound [protocols.io]
- 15. genscript.com [genscript.com]
- 16. genscript.com [genscript.com]
- 17. Protocols · Benchling [benchling.com]
- 18. neb.com [neb.com]
Technical Support Center: T4 DNA Ligase & Temperature Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of temperature on T4 DNA ligase activity and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound activity?
The optimal temperature for a this compound reaction is a trade-off between the enzyme's maximal activity and the stability of the annealed DNA ends. While this compound exhibits its highest enzymatic activity around 25°C to 37°C, ligation efficiency is often maximal in the range of 12°C to 16°C.[1][2][3] This lower temperature range helps to maintain the transient hydrogen bonds between the cohesive ends of DNA fragments, which is crucial for the ligase to effectively catalyze the formation of phosphodiester bonds.[1][3]
Q2: Why is a lower temperature (e.g., 16°C or 4°C) often recommended for ligation reactions?
Lower temperatures, such as 16°C or even 4°C, are recommended to enhance the stability of the annealed DNA ends, particularly for fragments with short or A/T-rich overhangs which have a lower melting temperature (Tm).[2][4] While the enzymatic activity of this compound is reduced at these temperatures, the increased stability of the DNA duplexes outweighs the slower enzyme kinetics, leading to a higher overall ligation efficiency, especially during long incubation periods (e.g., overnight).[1][2][4]
Q3: Can I perform a ligation reaction at room temperature?
Yes, ligation reactions can be performed at room temperature (around 22-25°C).[2][5] This is often sufficient for ligating DNA with cohesive ends and can significantly reduce the incubation time to as little as 10 minutes to a few hours.[1][2] However, for blunt-end ligations or challenging ligations with low DNA concentrations, lower temperatures and longer incubation times are generally more effective.[2][6] Some commercially available "quick ligation" kits are specifically formulated to work efficiently at room temperature in as little as 5 minutes.[5]
Q4: How does temperature affect the ligation of blunt-ended vs. cohesive-ended DNA?
-
Cohesive Ends: Ligation is more efficient due to the stabilizing effect of the hydrogen bonds between the complementary overhangs. A temperature range of 12-16°C is often optimal to balance enzyme activity and end stability.[1] Room temperature can also be used for shorter incubation times.[2]
-
Blunt Ends: This process is less efficient as it relies on transient interactions between the DNA ends. Higher DNA and ligase concentrations are often required. Ligation of blunt ends is typically performed at temperatures between 15-25°C for several hours to overnight.[2][4][6]
Q5: How can I inactivate this compound after the ligation reaction?
This compound can be heat-inactivated by incubating the reaction at 65°C for 10-20 minutes or 70°C for 5-10 minutes.[7][8][9][10]
Q6: When is it necessary to heat-inactivate this compound?
Heat inactivation is recommended if the ligation mixture will be used in subsequent enzymatic reactions where ligase activity could interfere, such as PCR or restriction enzyme digestion.[1][7] It is also often recommended before electroporation of the ligation product to improve transformation efficiency.[1][7] However, if the ligation buffer contains polyethylene glycol (PEG), heat inactivation should be avoided as it can inhibit transformation.[8] For routine chemical transformations, heat inactivation is often optional.[1][11]
Troubleshooting Guide
| Issue | Possible Cause Related to Temperature | Recommended Solution |
| Low or no ligation efficiency (few or no colonies after transformation) | The incubation temperature was too high, leading to the dissociation of cohesive ends. | For cohesive ends, try incubating at a lower temperature (e.g., 16°C or 4°C) for a longer period (e.g., overnight).[4] |
| The incubation temperature was too low for blunt-end ligation, resulting in very slow enzyme activity. | For blunt-end ligations, incubate at room temperature (20-25°C) for at least 4 hours or overnight.[2] | |
| The ligation buffer containing ATP was subjected to high temperatures or multiple freeze-thaw cycles, leading to ATP degradation. | Thaw the ligation buffer on ice and avoid repeated freeze-thaw cycles by aliquoting it.[5][12] | |
| High background of vector-only colonies (self-ligation) | The ligation temperature and time were optimal for self-ligation of the vector. | This is less of a temperature issue and more related to vector preparation. Ensure complete dephosphorylation of the vector. |
| Smear of high molecular weight DNA on an agarose gel | This can be an indication of successful ligation, forming concatemers. | If you suspect the ligase protein is interfering with gel migration, add SDS to the loading dye to a final concentration of 0.2%.[13] |
Quantitative Data Summary
The following table summarizes the recommended temperature and incubation times for this compound reactions under different conditions.
| DNA End Type | Recommended Temperature | Recommended Incubation Time | Notes |
| Cohesive Ends | 12°C - 16°C | 4 hours to overnight | Optimal for maximizing efficiency.[1] |
| Room Temperature (22°C - 25°C) | 10 minutes to 3 hours | Suitable for routine cloning with robust cohesive ends.[2] | |
| 4°C | Overnight | Can increase ligation efficiency for fragments with unstable ends.[4] | |
| Blunt Ends | 15°C - 25°C | 4 hours to overnight | Generally requires longer incubation and higher enzyme concentration.[2] |
| Heat Inactivation | 65°C | 10 - 20 minutes | Standard procedure to inactivate the enzyme.[5][8] |
| 70°C | 5 - 10 minutes | An alternative temperature for heat inactivation.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Ligation Temperature
This experiment aims to identify the optimal temperature for a specific vector and insert ligation.
Materials:
-
Purified, digested vector and insert DNA
-
This compound and 10X this compound Buffer
-
Nuclease-free water
-
Competent E. coli cells
-
LB agar plates with the appropriate antibiotic
-
Incubators or water baths set to 4°C, 16°C, 25°C, and 37°C
Methodology:
-
Prepare a master mix: In a microcentrifuge tube on ice, prepare a ligation master mix containing the vector, insert (at a 1:3 molar ratio), 10X this compound Buffer, and nuclease-free water for four reactions.
-
Aliquot and add ligase: Aliquot the master mix into four separate tubes. Add 1 µL of this compound to each tube and mix gently.
-
Incubate at different temperatures: Place one tube at each of the following temperatures for 4 hours: 4°C, 16°C, 25°C, and 37°C.
-
Transform competent cells: Transform competent E. coli cells with 5 µL of each ligation reaction.
-
Plate and incubate: Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.
-
Analyze results: Count the number of colonies on each plate to determine which ligation temperature yielded the highest number of transformants.
Protocol 2: this compound Activity Assay
This protocol is to test the activity of this compound, which can be adapted to assess activity at different temperatures.
Materials:
-
Lambda DNA digested with HindIII (λ-HindIII)
-
This compound and 10X this compound Buffer
-
Nuclease-free water
-
Agarose gel and electrophoresis equipment
-
DNA loading dye containing SDS (final concentration 0.2%)
Methodology:
-
Set up the reaction: In a microcentrifuge tube, combine the following:
-
1 µg λ-HindIII DNA
-
2 µL 10X this compound Buffer
-
1 unit this compound
-
Nuclease-free water to a final volume of 20 µL
-
-
Set up a negative control: Prepare a second reaction identical to the first but without this compound.
-
Incubate: Incubate both reactions at the desired temperature (e.g., 22°C) for 10-30 minutes.[1] To test temperature effects, set up multiple reactions and incubate them at different temperatures.
-
Stop the reaction: Add DNA loading dye containing SDS to each reaction.
-
Analyze by gel electrophoresis: Run the samples on a 1% agarose gel.
-
Interpret the results: A successful ligation will show a shift in the DNA bands to a higher molecular weight or a smear, compared to the distinct bands of the unligated λ-HindIII control.[1][13]
Visualizations
Caption: General experimental workflow for a T4 DNA ligation experiment.
Caption: Relationship between temperature, ligase activity, and DNA stability.
References
- 1. goldbio.com [goldbio.com]
- 2. promega.com [promega.com]
- 3. Efficient DNA ligation by selective heating of DNA ligase with a radio frequency alternating magnetic field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. neb.com [neb.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. neb.com [neb.com]
- 11. genscript.com [genscript.com]
- 12. Ligation problems - Molecular Biology [protocol-online.org]
- 13. Checking Your this compound Activity | Thermo Fisher Scientific - HK [thermofisher.com]
T4 DNA ligase heat inactivation temperature and time
This guide provides detailed information on the heat inactivation of T4 DNA Ligase, including troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
This compound Heat Inactivation Parameters
The temperature and time required for heat inactivation of this compound can vary slightly among different suppliers. The following table summarizes the recommended conditions from several common manufacturers.
| Manufacturer/Source | Temperature | Time | Reference(s) |
| Sigma-Aldrich | 65°C | 10 minutes | [1] |
| Thermo Fisher Scientific | 65°C or 70°C | 10 or 5 min | [2] |
| New England Biolabs (NEB) | 65°C | 10 minutes | [3] |
| GenScript | 65°C | 10 minutes | [4] |
| Promega | 70°C | 10 minutes | [5] |
| GoldBio | 70°C | 15 minutes | [6] |
| Multiple Sources | 70°C | 10 minutes | [7][8] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is it necessary to heat inactivate this compound?
Heat inactivation terminates the ligation reaction.[9] This step is particularly important for downstream applications where the continued activity of the ligase could interfere, such as:
-
Electroporation: The presence of active ligase bound to DNA can significantly decrease transformation efficiency.[2][9][10]
-
Post-ligation Restriction Digest: If you plan to digest the ligation product, inactivating the ligase is necessary to ensure the restriction enzyme functions correctly.[2][8]
-
Agarose Gel Analysis: Active ligase bound to DNA may cause a band shift in agarose gels.[2]
For standard heat-shock transformation of chemically competent cells, inactivation is often not essential but is considered good practice.[9][10]
Q2: Are there situations where I should NOT heat inactivate the ligase?
Yes. You should avoid heat inactivation if your ligation buffer contains Polyethylene Glycol (PEG).[3][11] Heating a reaction mixture with PEG can inhibit subsequent bacterial transformation.[3] In such cases, if enzyme removal is necessary (e.g., for electroporation), it is recommended to purify the DNA using a spin column or chloroform extraction.[2][4]
Q3: My transformation failed after heat-inactivating the ligation reaction. What could be the cause?
Several factors could lead to transformation failure post-inactivation:
-
Presence of PEG: Your ligation buffer may have contained PEG, which inhibits transformation when heated.[3][11]
-
Inefficient Ligation: The initial ligation may have been unsuccessful. Common causes include degraded ATP in the buffer (due to multiple freeze-thaw cycles), poor quality of vector or insert DNA, or an incorrect molar ratio of vector to insert.[12]
-
Excess Ligation Mixture: Using too much of the ligation reaction volume (typically >10%) relative to the volume of competent cells can decrease transformation efficiency.[4][13] It is recommended to use ≤ 5 µL of the ligation mix for transformation.[12]
Q4: Can I use the ligation mixture directly for transforming chemically competent cells after heat inactivation?
Yes. After heat inactivation and cooling the reaction on ice, you can typically add 1-5 µL of the mixture directly to 50-100 µL of chemically competent cells for heat-shock transformation.[2][4][6]
Q5: For which transformation method is heat inactivation most critical?
Heat inactivation is most critical before electroporation .[9][10] For this method, it is often recommended to purify the DNA by spin column or precipitation even after heat inactivation to remove salts from the ligation buffer that can cause arcing in the electroporator.[4]
Experimental Protocol: DNA Ligation with Heat Inactivation
This protocol provides a general methodology for the ligation of a DNA insert into a plasmid vector with cohesive (sticky) ends, followed by heat inactivation.
1. Reaction Setup:
-
On ice, combine the following components in a sterile microcentrifuge tube:
-
Linearized Vector DNA: 50-100 ng
-
Insert DNA: Use a 3:1 molar ratio of insert to vector
-
10X this compound Buffer: 2 µL
-
This compound: 1 µL (e.g., 400 U/µL)
-
Nuclease-free Water: Adjust to a final volume of 20 µL
-
-
Note: Thaw and mix the 10X buffer thoroughly before use, as ATP can precipitate during freezing.[14]
2. Incubation:
-
Gently mix the reaction by pipetting or flicking the tube, then briefly centrifuge to collect the contents at the bottom.
-
For cohesive ends, incubate the reaction at room temperature (~22-25°C) for 10-60 minutes or at 16°C overnight.[2][6][13]
3. Heat Inactivation:
-
Transfer the reaction tube to a heat block or thermocycler.
-
Incubate at 65°C for 10 minutes . (Alternatively, 70°C for 5-10 minutes can be used depending on the manufacturer's recommendation).[1][2][7]
-
Immediately after heating, place the tube on ice to cool.
4. Preparation for Transformation:
-
The ligation product is now ready for transformation.
-
For chemical transformation , use 2-5 µL of the heat-inactivated ligation mixture to transform 50-100 µL of competent cells.[6]
-
For electroporation , it is advisable to first purify the DNA from the ligation mixture to remove salts before proceeding.
Experimental Workflow
The following diagram illustrates the key steps in a typical DNA ligation experiment that includes heat inactivation.
Caption: A workflow diagram of a DNA ligation experiment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. neb.com [neb.com]
- 4. genscript.com [genscript.com]
- 5. promega.com [promega.com]
- 6. zellbio.eu [zellbio.eu]
- 7. bioneer.co.kr [bioneer.co.kr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. Heat inactivate ligase - Molecular Cloning [protocol-online.org]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Blunt-End Ligation with T4 DNA Ligase
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to help you improve the efficiency of your blunt-end ligation experiments using T4 DNA ligase.
Frequently Asked Questions (FAQs)
Q1: What is blunt-end ligation and how does it differ from cohesive (sticky)-end ligation?
Blunt-end ligation is a molecular cloning technique that joins two DNA fragments without any overhanging nucleotides at their ends.[1][2] this compound catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of the juxtaposed blunt-ended DNA fragments.[1] This contrasts with cohesive-end ligation, where complementary single-stranded overhangs on the DNA fragments can anneal, providing stability and increasing the efficiency of the ligation reaction.[1]
Q2: Why is blunt-end ligation generally less efficient than sticky-end ligation?
Blunt-end ligation is less efficient primarily because there are no complementary overhangs to hold the DNA fragments together temporarily.[1] The success of the reaction relies on the random collision and correct orientation of the DNA ends for the this compound to act. This makes the process slower and requires more optimized conditions compared to sticky-end ligation.[1][3]
Q3: What are the essential components of a this compound reaction for blunt ends?
A typical blunt-end ligation reaction includes:
-
This compound: The enzyme that catalyzes the formation of the phosphodiester bond.[1]
-
Vector and Insert DNA: The DNA fragments to be joined. The insert DNA must have a 5'-phosphate group.[1]
-
Ligation Buffer: This typically contains ATP as a cofactor, MgCl2, and a buffering agent like Tris-HCl.[4][5] ATP is an essential cofactor for the reaction.[4]
-
Dithiothreitol (DTT): A reducing agent to maintain the ligase's activity.[4][5]
Q4: What is the role of Polyethylene Glycol (PEG) in blunt-end ligation?
Polyethylene Glycol (PEG) is often included in ligation reactions to increase the efficiency of blunt-end ligation.[3][6] It acts as a "macromolecular crowding" agent, which means it reduces the available volume in the reaction, thereby increasing the effective concentration of the DNA ends and the ligase enzyme.[7] This promotes the intermolecular joining of DNA fragments.[7][8][9]
Q5: What are the optimal temperature and incubation times for blunt-end ligation?
The optimal temperature for this compound activity is 25°C, but for ligation, a balance must be struck between enzyme activity and the stability of the DNA ends coming together.[6] For blunt-end ligations, longer incubation times are generally required compared to sticky-end ligations.[10]
| Ligation Type | Incubation Temperature | Incubation Time |
| Standard Blunt-End | 15-20°C | 4-18 hours (or overnight)[6][10] |
| Room Temperature Blunt-End | 20-25°C | 2 hours[4][5][10] |
| Rapid (PEG-containing) | Room Temperature | 15 minutes to 1 hour[7][11] |
This compound Reaction Mechanism
References
- 1. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. neb.com [neb.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Polymer-stimulated ligation: enhanced blunt- or cohesive-end ligation of DNA or deoxyribooligonucleotides by this compound in polymer solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols · Benchling [benchling.com]
- 11. static.igem.org [static.igem.org]
Technical Support Center: T4 DNA Ligase
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with T4 DNA ligase experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and how does it work?
A1: this compound is an enzyme isolated from bacteriophage T4 that facilitates the joining of DNA fragments.[1] It creates a phosphodiester bond between the 5'-phosphate and the 3'-hydroxyl ends of DNA, effectively "pasting" them together.[1][2] This process is crucial for repairing DNA breaks and for molecular cloning, where a DNA insert is ligated into a vector.[1][2] The enzyme can join both cohesive (sticky) and blunt-ended DNA fragments.[1][2] The ligation process involves three main steps: enzyme adenylation, transfer of AMP to the 5' phosphate of the DNA, and a nucleophilic attack to form the phosphodiester bond.[1]
Q2: What are the essential components of a this compound reaction?
A2: A typical this compound reaction requires the DNA vector and insert, this compound enzyme, and a reaction buffer containing ATP and Mg2+.[1][2] ATP serves as a cofactor and is essential for the enzyme's activity, while Mg2+ is also a required cofactor.[2][3][4] Nuclease-free water is used to bring the reaction to the final desired volume.[1]
Q3: Can this compound be heat-inactivated?
A3: Yes, this compound can be inactivated by heating the reaction mixture. A common protocol is to incubate at 65°C for 10 minutes.[5][6][7][8] Heat inactivation is recommended to stop the ligation activity, especially if the reaction products are to be used in downstream applications like electroporation, as it can improve transformation efficiency.[1][6] However, if the ligation buffer contains polyethylene glycol (PEG), heat inactivation should be avoided as it can inhibit transformation.[5][7]
Troubleshooting Guide
Q4: Why am I getting no colonies or very few colonies after transformation?
A4: This is a common issue that can stem from several sources. The problem could lie with the ligation reaction itself or with the subsequent transformation step.
-
Inactive Ligase or Buffer Components: The this compound may have lost its activity, or the ATP in the buffer may have degraded.[1][3][9] ATP is sensitive to repeated freeze-thaw cycles.[1][10][11]
-
Presence of Inhibitors: Contaminants in your DNA preparation can inhibit the ligase. Common inhibitors include high concentrations of salts (NaCl, KCl), EDTA, ethanol, and phenol.[1][2][3][4] It is crucial to purify the DNA vector and insert before ligation.[1][6][10]
-
Incorrect DNA Ends: For ligation to occur, at least one of the DNA fragments (vector or insert) must have a 5' phosphate group.[4][10][11] PCR products generated with certain polymerases may lack this 5' phosphate and require a phosphorylation step using T4 Polynucleotide Kinase.[2][9]
-
Suboptimal Reaction Conditions: The incubation temperature and time can significantly impact ligation efficiency. While room temperature for a short duration can work for sticky ends, longer incubations at 16°C are often more effective, especially for blunt ends.[1][12]
-
Low DNA Concentration: If the concentration of vector and insert is too low, the chances of the ends finding each other for ligation are reduced.[1] The total DNA concentration should generally be between 1-10 µg/ml.[3][9][13]
Q5: My control plate (vector only, with ligase) has many colonies, but my experimental plate (vector + insert) has very few. What's wrong?
A5: This scenario typically points to a problem with the insert DNA or the vector-to-insert ratio.
-
Vector Self-Ligation: A high number of colonies on the control plate indicates that the linearized vector is re-ligating to itself. This can happen if the vector was not completely digested or if it was cut with a single enzyme or two enzymes that produce compatible ends. Dephosphorylating the vector with an enzyme like calf intestinal phosphatase (CIP) can help prevent self-ligation.[6][12]
-
Inefficient Insert Ligation: If the vector is dephosphorylated, the insert must have 5' phosphate groups for the ligation to succeed.
-
Incorrect Vector:Insert Molar Ratio: The ratio of insert to vector molecules is critical. A molar ratio of 3:1 (insert:vector) is a common starting point for single insertions.[6][14] Using a suboptimal ratio can lead to failed ligations.[1] It's often recommended to test a range of ratios (e.g., 1:1, 3:1, 5:1).[15]
Q6: I've run my ligation product on a gel, and I don't see a band corresponding to the ligated plasmid. Why?
A6: Visualizing the ligation product on a gel can be challenging, but a lack of a visible product band suggests a fundamental issue with the reaction.
-
Inactive Enzyme: The most straightforward reason is that the this compound is inactive.[1][3] It's always a good practice to test the enzyme's activity with a control ligation.[1][3]
-
Degraded ATP: The ATP in the ligation buffer is crucial for the reaction. If the buffer is old or has been freeze-thawed multiple times, the ATP may have degraded, leading to ligation failure.[1][3][9]
-
Inhibitors Present: As mentioned, contaminants like salts or EDTA can completely inhibit the ligation reaction.[2][3]
-
High DNA Concentration: Excessively high concentrations of DNA can lead to the formation of long, linear concatemers instead of circular plasmids, which might not be easily resolved on a gel.[1][3]
Quantitative Data Summary
The efficiency of a this compound reaction is influenced by several quantitative factors. The tables below summarize key parameters for setting up a successful ligation.
Table 1: Recommended Reaction Conditions
| Parameter | Sticky End Ligation | Blunt End Ligation |
| Incubation Temperature | 12°C to 16°C[1][12] or Room Temperature (22-25°C) | 16°C to 25°C[6][12] |
| Incubation Time | 10 minutes to 1 hour (at room temp)[1][8] or 4-18 hours (at 16°C)[1][6] | At least 2 hours to overnight (16-24 hours)[1][4][6] |
| Vector:Insert Molar Ratio | 1:1 to 1:3[6] | 1:5[6] |
| Total DNA Concentration | 1-10 µg/ml[3][9][13] | 1-10 µg/ml[3][9][13] |
Table 2: Standard 10X this compound Buffer Composition
| Component | Final Concentration (in 1X) | Purpose |
| Tris-HCl | 50 mM (pH 7.5 @ 25°C)[16][17] | Buffering agent to maintain pH |
| MgCl₂ | 10 mM[16][17] | Required cofactor for ligase activity |
| Dithiothreitol (DTT) | 10 mM[16][17] | Reducing agent to protect the enzyme |
| ATP | 1 mM[16][17] | Essential cofactor (energy source) for the reaction[4] |
Key Experimental Protocols
Protocol 1: Control Reaction to Test this compound Activity
This protocol helps determine if your this compound and buffer are active.
-
Substrate: Use 1 µg of lambda DNA digested with HindIII. This will generate fragments with known cohesive ends.
-
Reaction Setup:
-
Lambda DNA-HindIII digest: 1 µl
-
10X this compound Buffer: 2 µl
-
This compound (1 unit): 1 µl
-
Nuclease-free water: to a final volume of 20 µl
-
-
Negative Control: Set up a parallel reaction without adding the this compound.
-
Incubation: Incubate both reactions at 22°C for 10 minutes.[1]
-
Analysis: Run 10 µl of each reaction on an agarose gel. An active ligase will show a distinct band of higher molecular weight compared to the negative control, indicating that the DNA fragments have been ligated together.[1]
Protocol 2: DNA Purification by Ethanol Precipitation
This method removes salts and other contaminants that can inhibit ligation.[1]
-
Add 1/10th volume of 3M sodium acetate (pH 5.2) to your DNA sample.
-
Add 2 to 2.5 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µl of cold 70% ethanol to remove residual salts.
-
Centrifuge for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in nuclease-free water or a buffer without EDTA.[6]
Visual Guides
The following diagrams illustrate a typical ligation workflow and a troubleshooting decision tree.
Caption: A standard experimental workflow for this compound-mediated cloning.
Caption: A decision tree for troubleshooting common this compound failures.
References
- 1. goldbio.com [goldbio.com]
- 2. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. neb.com [neb.com]
- 4. This compound Buffer - FAQs [thermofisher.com]
- 5. neb.com [neb.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. neb.com [neb.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. Ligation of DNA [qiagen.com]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. neb.com [neb.com]
- 17. neb.com [neb.com]
Technical Support Center: Optimizing T4 DNA Ligase Reactions
Welcome to our technical support center for T4 DNA ligase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the optimization of this compound buffer composition and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the standard composition of a this compound reaction buffer?
A1: A standard 1X this compound reaction buffer typically contains a buffering agent (Tris-HCl), a salt (MgCl₂), a reducing agent (DTT), and an energy source (ATP). The exact concentrations can vary slightly between manufacturers, but a common formulation is 50 mM Tris-HCl (pH 7.5 @ 25°C), 10 mM MgCl₂, 10 mM DTT, and 1 mM ATP.[1][2][3][4]
Q2: What is the role of each major component in the this compound buffer?
A2: Each component plays a critical role in the ligation reaction:
-
Tris-HCl: Maintains a stable pH for optimal enzyme activity.[1][2][5]
-
MgCl₂: A required cofactor for the ligase. Magnesium ions are essential for the catalytic activity of the enzyme.[1][5][6]
-
DTT (Dithiothreitol): A reducing agent that prevents the formation of disulfide bonds within the enzyme, thereby maintaining its active conformation.[7][8]
-
ATP (Adenosine Triphosphate): Provides the energy for the ligation reaction. This compound uses ATP to adenylate itself, which is a key step in the formation of the phosphodiester bond.[1][6]
Q3: My ligation reaction failed. What are the common causes?
A3: Ligation failures can stem from several factors:
-
Inactive this compound: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.[9]
-
Degraded ATP: ATP is sensitive to degradation, especially with repeated freeze-thaw cycles or improper storage of the buffer.[9][10] Always thaw the buffer on ice and vortex gently to mix.[11]
-
Presence of Inhibitors: Contaminants such as high concentrations of salts (e.g., NaCl, KCl > 150-200 mM), EDTA, or residual PEG from purification kits can inhibit the ligase.[5][6][9][12][13]
-
Incorrect DNA Concentration or Ratios: The total DNA concentration should ideally be between 1-10 µg/ml.[9] The molar ratio of insert to vector is also crucial; a 3:1 ratio is a common starting point for sticky-end ligations.[10]
-
Issues with DNA Ends: The DNA ends may not be compatible, or the 5' phosphate group required for ligation may be missing (e.g., if primers used for PCR were not phosphorylated).[9][14]
Q4: How can I improve the efficiency of blunt-end ligation?
A4: Blunt-end ligation is inherently less efficient than sticky-end ligation. To improve its efficiency:
-
Increase Enzyme Concentration: Use a higher concentration of this compound.[1][2]
-
Use PEG: The addition of polyethylene glycol (PEG) to the reaction buffer acts as a molecular crowding agent, which promotes the ligation of blunt-ended fragments.[5][15][16]
-
Optimize Incubation Time and Temperature: Longer incubation times (e.g., 2 hours to overnight) at temperatures between 16-25°C are often recommended for blunt-end ligations.[2][10]
-
Optimize Vector to Insert Ratio: For blunt-end ligations, a higher molar ratio of insert to vector (e.g., 1:5) is often beneficial.[10]
Q5: Can I heat-inactivate this compound?
A5: Yes, this compound can be heat-inactivated by incubating the reaction at 65°C for 10 minutes or 70°C for 5-10 minutes.[1][5][16] However, if your ligation buffer contains PEG, heat inactivation is generally not recommended as it can negatively affect subsequent transformation efficiency.[9][17]
Troubleshooting Guide
If you are experiencing issues with your ligation experiments, follow this troubleshooting guide to identify and resolve the problem.
Diagram: this compound Troubleshooting Workflow
Caption: Troubleshooting flowchart for failed this compound reactions.
Quantitative Data Summary
The following tables summarize the typical concentration ranges for components in this compound buffers and common inhibitors.
Table 1: this compound Buffer Component Concentrations
| Component | 10X Concentration | 1X Final Concentration | Purpose |
| Tris-HCl | 300-500 mM | 30-50 mM | pH buffering (typically pH 7.5-7.8)[1][3][5][18] |
| MgCl₂ | 100 mM | 10 mM | Essential cofactor for ligase activity[1][3][5][18] |
| DTT | 100 mM | 10 mM | Reducing agent to maintain enzyme stability[1][3][5][18] |
| ATP | 10 mM | 1 mM | Energy source for the ligation reaction[1][3][5][18] |
| PEG (optional) | 25-50% (w/v) | 2.5-15% (w/v) | Macromolecular crowding agent for blunt-end ligation[15][16][19] |
Table 2: Common Inhibitors of this compound
| Inhibitor | Inhibitory Concentration | Notes |
| NaCl / KCl | >150-200 mM | High salt concentrations inhibit enzyme activity[5][6][13] |
| EDTA | Varies | Chelates Mg²⁺, which is an essential cofactor[9][12] |
| Spermine / Spermidine | ~1 mM | Polyamines can inhibit the reaction[5][6] |
| High DNA Concentration | >10 µg/ml | Can lead to the formation of linear concatemers instead of circular products[9][12] |
| dATP | Competitive | Competes with ATP, reducing ligation efficiency[6] |
Experimental Protocols
Protocol 1: Standard Ligation of Cohesive (Sticky) Ends
This protocol is for a standard 20 µL ligation reaction.
-
Prepare the Ligation Mix: In a sterile microcentrifuge tube on ice, add the following components in the order listed:
-
Mix and Incubate: Gently mix the reaction by pipetting up and down. Do not vortex. Centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubation: Incubate the reaction at room temperature (22-25°C) for 10-60 minutes or at 16°C overnight.[1][2][12]
-
Heat Inactivation (Optional): If not proceeding directly to transformation, heat inactivate the ligase at 65°C for 10 minutes.[1]
-
Transformation: Use 1-5 µL of the ligation mixture to transform 50 µL of competent cells.[9]
Protocol 2: Testing this compound Activity
This protocol can be used to verify the activity of your this compound enzyme.
-
Prepare the Control Ligation: In a sterile microcentrifuge tube, set up two reactions (one with ligase and a negative control without). For the positive control, add:
-
Incubate: Incubate the reaction at 22°C for 10 minutes.[12]
-
Analyze by Gel Electrophoresis: Add loading dye to 10 µL of the ligation reaction and run on a 1% agarose gel.
-
Expected Results: The reaction with active ligase should show high molecular weight bands corresponding to ligated DNA fragments, which will be absent in the negative control lane.[12][20]
Diagram: General Ligation Workflow
Caption: A generalized workflow for a typical DNA ligation experiment.
References
- 1. neb.com [neb.com]
- 2. ulab360.com [ulab360.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. promega.com [promega.com]
- 6. This compound Buffer - FAQs [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. neb.com [neb.com]
- 12. goldbio.com [goldbio.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. neb.com [neb.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. reddit.com [reddit.com]
- 18. This compound | Ligase | DNA Ligation [promega.com]
- 19. biozym.com [biozym.com]
- 20. Checking Your this compound Activity | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Ligation Reactions
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize star activity and improve the fidelity of their ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is star activity in the context of ligation?
While classically defined for restriction enzymes, "star activity" in ligation refers to the enzyme's reduced fidelity, leading to unintended ligation products. This can include the joining of incompatible ends, single-stranded DNA, or other off-target molecules. This phenomenon is often caused by non-optimal reaction conditions that relax the enzyme's specificity.[1][2]
Q2: What are the primary causes of star activity in T4 DNA Ligase reactions?
Several factors can contribute to the reduced fidelity of this compound.[1][2][3] Key causes include:
-
High Glycerol Concentration: Enzyme storage buffers contain 50% glycerol. If the enzyme volume exceeds 10% of the total reaction volume, the final glycerol concentration can surpass the recommended 5% limit, leading to star activity.[1][3][4][5][6][7]
-
High Enzyme Concentration: An excessive ratio of ligase units to the amount of DNA can promote non-specific ligation events.[1][3][4]
-
Sub-optimal Buffer Conditions: Incorrect ionic strength, pH levels outside the optimal range (typically pH 7.5-8.0), or the presence of incorrect divalent cations can negatively impact ligase fidelity.[1][3][4] Mg²⁺ is the required cofactor for this compound activity.[1][5]
-
Presence of Organic Solvents: Contaminants like ethanol or DMSO, often carried over from DNA purification steps, can induce star activity.[1][3][4]
-
Prolonged Incubation Times: Extending the reaction time excessively can sometimes increase the formation of undesirable products.[4]
Troubleshooting Guide
This section addresses common issues encountered during ligation experiments and provides actionable solutions to mitigate star activity.
Issue 1: My ligation reaction yields unexpected products or a high background of non-recombinant clones.
This is a classic sign of star activity, where the ligase is joining DNA fragments indiscriminately.
Troubleshooting Steps & Solutions
-
Verify Reaction Component Concentrations: Ensure that the final concentrations of reaction components are optimal. Deviations can significantly impact enzyme fidelity.
-
Optimize Incubation Conditions: The balance between enzyme activity and the stability of annealed DNA ends is critical.
-
Ensure Purity of DNA: Contaminants can inhibit the reaction or cause the ligase to behave unpredictably.
Below is a summary of recommended adjustments to your protocol.
Table 1: Recommended Adjustments to Reduce Star Activity
| Parameter | Standard Condition | Condition Promoting Star Activity | Recommended Adjustment |
| Glycerol | < 5% (v/v) | > 5% (v/v)[3][4][6] | Keep enzyme volume ≤1/10th of total reaction volume.[7] |
| Enzyme | 1-5 units/µg DNA (varies) | High units/µg DNA ratio[1][3][6] | Use the minimum amount of enzyme needed for complete ligation.[4] |
| pH | 7.5 - 8.0[8] | > 8.0[1][4] | Use the manufacturer's recommended buffer at the correct dilution. |
| Ionic Strength | 50 - 150 mM[3][4] | < 25 mM[1] | Ensure the buffer composition is correct. |
| Divalent Cations | Mg²⁺[1][8] | Substitution with Mn²⁺, Co²⁺, etc.[1][3] | Use only Mg²⁺ as the divalent cation. |
| Organic Solvents | None | Presence of ethanol, DMSO, etc.[1][3] | Purify DNA post-digestion/cleanup to remove solvents.[4] |
| Temperature | 16°C to 25°C | > 37°C[5][9] | Optimize temperature based on end type (see protocol below). |
Experimental Protocols
Protocol 1: High-Fidelity Ligation of Cohesive (Sticky) Ends
This protocol is optimized to reduce the likelihood of star activity when ligating DNA with complementary overhangs.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
-
Vector DNA: 100-200 ng
-
Insert DNA: Use a 1:3 to 1:5 molar ratio of vector to insert.
-
10X this compound Buffer: 2 µL (Final concentration: 1X)[8]
-
This compound: 1 µL (e.g., 400 units)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Gently mix the reaction and incubate at room temperature (22-25°C) for 1-3 hours or at 16°C overnight.[10] The optimal temperature balances ligase activity with the stability of the annealed ends.[10][11]
-
Enzyme Inactivation: Before transformation, heat-inactivate the ligase at 65°C for 10 minutes.[12] This step is crucial to prevent the ligase from interfering with subsequent steps.
Protocol 2: High-Fidelity Ligation of Blunt Ends
Blunt-end ligations are less efficient and can be more prone to star activity. This protocol incorporates adjustments to enhance specificity.
-
Reaction Setup:
-
Vector DNA: 100-200 ng
-
Insert DNA: Use a 1:5 to 1:10 molar ratio of vector to insert.
-
10X this compound Buffer: 2 µL (Final concentration: 1X)
-
This compound: 1 µL (A higher concentration may be needed; check manufacturer's recommendation)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 16-20°C for 4-18 hours.[10] Lower temperatures and longer incubation times are generally required for efficient blunt-end ligation.[10]
-
Enzyme Inactivation: Heat-inactivate the ligase at 65°C for 10 minutes.
Visual Guides
Factors Contributing to Ligation Star Activity
The following diagram illustrates the key experimental factors that can deviate from optimal conditions and lead to reduced ligation fidelity.
Caption: Factors that can induce star activity in ligation reactions.
Troubleshooting Workflow for Poor Ligation Results
Use this decision tree to diagnose potential causes of failed or inefficient ligation reactions, including star activity.
Caption: A decision tree to troubleshoot common ligation issues.
References
- 1. neb.com [neb.com]
- 2. What causes star activity in restriction enzyme digestions? | AAT Bioquest [aatbio.com]
- 3. What can I do to prevent star activity in my restriction enzyme digestions? [promega.com]
- 4. What should I do to prevent star activity? | AAT Bioquest [aatbio.com]
- 5. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What can I do to prevent star activity in my restriction enzyme digestions? [worldwide.promega.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. goldbio.com [goldbio.com]
- 12. neb.com [neb.com]
Technical Support Center: Troubleshooting Low Ligation Efficiency in NGS Library Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low ligation efficiency during Next-Generation Sequencing (NGS) library preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common symptoms of low ligation efficiency?
Low ligation efficiency can manifest in several ways, including:
-
Low final library yield: After library amplification (if performed), the total amount of library is insufficient for quality control (QC) and sequencing.
-
High percentage of adapter dimers: A significant proportion of the final library consists of ligated adapters without an intervening DNA insert. This is often visible as a sharp peak at a low molecular weight (typically ~120-170 bp) on an electropherogram (e.g., from a BioAnalyzer or TapeStation).[1]
-
No visible library peak or a very weak peak on an electropherogram: This indicates that very few DNA fragments were successfully ligated with adapters.
-
High duplication rates in sequencing data: Low library complexity, resulting from inefficient ligation, leads to a higher number of duplicate reads after sequencing.
Q2: What are the primary causes of low ligation efficiency?
Several factors can contribute to poor ligation efficiency. These can be broadly categorized as issues with the input DNA, problems with the ligation reaction components or conditions, and suboptimal cleanup procedures.
A troubleshooting workflow to diagnose the root cause of low ligation efficiency is presented below.
Caption: Troubleshooting workflow for low ligation efficiency in NGS library prep.
In-Depth Troubleshooting Guides
Issue 1: Suboptimal Input DNA Quality and Quantity
The quality and quantity of the starting DNA are critical for successful ligation.
FAQs:
-
How does DNA quality affect ligation? Degraded or impure DNA can significantly inhibit ligation. Contaminants such as salts, EDTA, and organic solvents can inhibit the T4 DNA ligase.[2] It is recommended to assess DNA purity by checking the 260/280 and 260/230 ratios using a spectrophotometer.
-
What is the impact of DNA input amount on ligation efficiency and adapter dimers? Insufficient starting material is a common cause of increased adapter dimer formation.[1][3] With low DNA input, the molar ratio of adapters to DNA inserts becomes excessively high, increasing the likelihood of adapters ligating to each other. Conversely, too much input DNA can also be inhibitory for some library preparation kits.
Quantitative Data Summary:
The following tables illustrate the expected impact of DNA input on library yield and the necessity of adapter titration for low input samples.
Table 1: Illustrative Example of DNA Input vs. Library Yield
| DNA Input (ng) | Expected Library Yield (nM) | Comments |
| 500 | > 100 | High input, generally results in high yield. |
| 100 | 50 - 100 | Moderate input, good yield expected. |
| 10 | 10 - 50 | Low input, yield is more variable. |
| 1 | < 10 | Very low input, requires optimized protocols. |
Note: This table provides illustrative values. Actual yields will vary depending on the specific kit, protocol, and sample quality.
Table 2: Adapter Titration Recommendations for Low DNA Input (Example from xGen™ DNA Library Prep Kits) [4]
| DNA Input (ng) | Recommended Adapter Dilution |
| ≥ 50 | No dilution |
| 10 | 10-fold (1:10) |
| 1 | 20-fold (1:20) |
This data is specific to the xGen™ DNA Library Prep Kits and serves as an example of how adapter concentration should be adjusted for different DNA input amounts.
Issue 2: Incorrect Adapter-to-Insert Molar Ratio
Achieving an optimal molar ratio of adapters to DNA inserts is crucial. Too few adapters will result in unligated DNA fragments and low library yield, while too many adapters can lead to the formation of adapter dimers.[5]
FAQs:
-
How do I calculate the correct adapter-to-insert molar ratio? To calculate the molar ratio, you need to know the concentration and average size of your DNA fragments and the concentration of your adapters. The number of moles of DNA ends can be calculated using the following formula:
Moles of DNA ends = (mass of DNA in ng) / (average length of DNA in bp * 660 g/mol/bp ) * 2
Online tools, such as the NEBioCalculator, can simplify these calculations.[6][7]
-
What is a good starting point for the adapter-to-insert molar ratio? A common starting point is a 10:1 molar ratio of adapters to DNA inserts. However, the optimal ratio can range from 10:1 to as high as 100:1 or more, especially for low DNA inputs.[2][8] An adapter titration experiment is the best way to determine the optimal ratio for your specific sample type and input amount.
Quantitative Data Summary:
Table 3: Illustrative Example of Adapter:Insert Molar Ratio vs. Library Characteristics
| Adapter:Insert Molar Ratio | Expected Library Yield | Expected Adapter Dimer Formation |
| 1:1 | Low | Low |
| 10:1 | High | Low to Moderate |
| 50:1 | High | Moderate to High |
| 100:1 | High | High |
Note: This table provides an illustrative example. The optimal ratio is kit- and sample-dependent.
Issue 3: Suboptimal Ligation Reaction Conditions
The efficiency of the enzymatic ligation reaction is dependent on the reaction components and conditions.
FAQs:
-
What is the optimal temperature and incubation time for ligation? The optimal temperature for this compound is around 25°C. However, for cohesive (sticky) ends, a lower temperature (e.g., 16°C or even 4°C) with a longer incubation time (e.g., 1 hour to overnight) is often used to enhance the stability of the annealed ends.[2][9] For blunt-end ligation, room temperature for a shorter duration (e.g., 15-60 minutes) is common.[9] Always refer to the manufacturer's protocol for your specific library preparation kit.
-
How can I ensure the quality of my ligation reagents?
-
This compound: Ensure the enzyme has been stored correctly at -20°C and has not been subjected to multiple freeze-thaw cycles.
-
Ligation Buffer and ATP: The ligation buffer contains ATP, which is essential for the ligase activity. ATP is sensitive to freeze-thaw cycles and can degrade over time. If you suspect buffer degradation, using a fresh aliquot or supplementing with fresh ATP may be necessary.[2]
-
Adapters: Use high-quality adapters and ensure they are properly annealed if they are supplied as two separate oligonucleotides.
-
Experimental Protocols:
Protocol 1: Adapter Titration Experiment
This protocol helps to determine the optimal adapter concentration for your specific DNA input.
-
Quantify your DNA: Accurately quantify your fragmented and end-repaired/A-tailed DNA using a fluorometric method (e.g., Qubit).
-
Prepare a dilution series of your adapters: Prepare several dilutions of your adapter stock (e.g., 1:5, 1:10, 1:20, 1:50).
-
Set up multiple ligation reactions: For a fixed amount of input DNA, set up parallel ligation reactions, each with a different adapter dilution. Include a no-adapter control.
-
Perform ligation: Incubate the reactions according to your library preparation protocol.
-
Purify the ligation products: Use a bead-based cleanup method to purify the ligation products.
-
Assess the results: Analyze a small aliquot of each purified library on an electropherogram (e.g., BioAnalyzer). Compare the library yield and the presence of adapter dimers across the different adapter concentrations. The optimal concentration will give a high library yield with minimal adapter dimer formation.
Issue 4: Inefficient Removal of Adapter Dimers
Adapter dimers, if not efficiently removed, can be preferentially amplified in PCR and will compete with your library fragments for sequencing clusters on the flow cell, leading to wasted sequencing reads.[1][3]
FAQs:
-
How can I remove adapter dimers? Adapter dimers can be removed using a stringent bead-based size selection (e.g., with SPRI beads).[1][3] A double size selection, where both larger and smaller fragments are removed, is often effective.
-
What bead ratio should I use to remove adapter dimers? A bead-to-sample ratio of around 0.8x to 1.0x is typically effective at removing adapter dimers, which are small in size.[1][10] However, this may need to be optimized for your specific library and adapter dimer size.
Experimental Protocols:
Protocol 2: Post-Ligation SPRI Bead-Based Cleanup for Adapter Dimer Removal
This protocol is for the cleanup of a ligation reaction to remove adapter dimers.
-
Equilibrate SPRI beads: Bring the SPRI beads to room temperature for at least 30 minutes.
-
Vortex beads: Vortex the beads thoroughly to ensure they are fully resuspended.
-
Add beads to the ligation reaction: Add a 0.8x volume of resuspended beads to your ligation reaction (e.g., for a 50 µL ligation, add 40 µL of beads). Pipette up and down at least 10 times to mix thoroughly.
-
Incubate: Incubate the mixture for 5 minutes at room temperature to allow the DNA to bind to the beads.
-
Magnetic separation: Place the tube on a magnetic stand to separate the beads from the supernatant. Wait until the solution is clear (approximately 5 minutes).
-
Remove supernatant: Carefully aspirate and discard the supernatant without disturbing the beads. The supernatant contains the adapter dimers.
-
Ethanol wash: With the tube still on the magnetic stand, add 200 µL of freshly prepared 80% ethanol. Incubate for 30 seconds, and then carefully remove and discard the ethanol. Repeat this wash step once for a total of two washes.
-
Dry beads: Air-dry the beads for 5-10 minutes, or until the bead pellet is no longer shiny. Do not over-dry the beads, as this can reduce elution efficiency.
-
Elute DNA: Remove the tube from the magnetic stand. Add a suitable volume of elution buffer (e.g., 10 mM Tris-HCl) and resuspend the beads by pipetting up and down. Incubate for 2 minutes at room temperature.
-
Final magnetic separation: Place the tube back on the magnetic stand and wait for the solution to clear.
-
Transfer eluate: Carefully transfer the supernatant containing your purified library to a new tube.
Visualizing the Ligation Process and Troubleshooting Logic
The following diagrams illustrate the key steps in adapter ligation and a decision tree for troubleshooting.
Caption: The process of adapter ligation in NGS library preparation.
References
- 1. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 2. Troubleshooting DNA ligation in NGS library prep - Enseqlopedia [enseqlopedia.com]
- 3. knowledge.illumina.com [knowledge.illumina.com]
- 4. idtdna.com [idtdna.com]
- 5. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 6. neb.com [neb.com]
- 7. nebiocalculator.neb.com [nebiocalculator.neb.com]
- 8. CoreGenomics: Troubleshooting DNA ligation in NGS library prep [core-genomics.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
calculating the right amount of T4 DNA ligase for a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calculating the appropriate amount of T4 DNA ligase for their experiments and overcoming common ligation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the different units used to measure this compound activity?
A1: this compound activity is commonly measured in Weiss units or Cohesive End Ligation Units (also known as NEB units).
-
Weiss Unit: One Weiss unit is the amount of enzyme that catalyzes the exchange of 1 nmole of 32PPi into [γ,β-³²P]ATP in 20 minutes at 37°C.[1]
-
Cohesive End Ligation Unit (NEB Unit): One unit is the amount of enzyme required to ligate 50% of the HindIII fragments of λ DNA (a 5' DNA termini concentration of 0.12 µM) in a 20 µl reaction volume in 30 minutes at 16°C.[2]
It's important to note the unit definition when using a new ligase, as the incubation time, temperature, and buffer conditions for the unit assay can differ between manufacturers.[3]
Q2: How much this compound should I use for my ligation reaction?
A2: The optimal amount of this compound depends on the type of DNA ends you are ligating (cohesive or blunt). Blunt-ended ligations are less efficient and typically require more enzyme.[4]
| End Type | Recommended this compound Amount (per 20 µl reaction) |
| Cohesive Ends | 0.1 - 1.0 Weiss unit |
| Blunt Ends | 1.0 - 3.0 Weiss units[1][4] |
For convenience, many protocols suggest using 1 µl of standard concentration this compound for cohesive end ligations and 1 µl of high-concentration ligase for blunt-end ligations in a 10-minute reaction at room temperature.[2]
Q3: How does the molar ratio of insert to vector affect my ligation?
A3: The molar ratio of insert to vector is a critical factor for successful ligation. A 3:1 molar ratio of insert to vector is commonly recommended for standard cloning experiments.[1][5] However, the optimal ratio can vary, and it may be beneficial to test different ratios, such as 1:1 or even up to 1:10, especially for applications like library construction.[6][7] You can use online ligation calculators to easily determine the precise volumes of your vector and insert DNA needed to achieve a desired molar ratio.[8]
Q4: What are the optimal reaction conditions for this compound?
A4: The optimal temperature for this compound activity is 25°C.[9] However, the ideal ligation temperature is a balance between enzyme activity and the annealing of the DNA ends. For this reason, ligations are often performed at lower temperatures.
| Incubation Temperature | Incubation Time | Notes |
| Room Temperature (20-25°C) | 10 minutes (cohesive ends) to 2 hours (blunt ends)[2] | Convenient for quick ligations. |
| 16°C | 4-18 hours (overnight)[9][10] | A good compromise for many applications. |
| 4°C | Overnight[9][10] | Can increase ligation efficiency, especially for difficult ligations. |
The reaction buffer is also crucial and should contain ATP, as it is an essential cofactor for the enzyme.[2] Always use the buffer provided by the manufacturer and avoid repeated freeze-thaw cycles, which can degrade the ATP.[6][11]
Troubleshooting Guide
Problem: Low or no colonies after transformation.
| Potential Cause | Recommended Solution |
| Inactive Ligase | Test the ligase activity by performing a control ligation with a known substrate, such as HindIII-digested lambda DNA.[11][12] |
| Degraded ATP in Buffer | Use fresh ligation buffer or supplement the reaction with fresh ATP. Avoid multiple freeze-thaw cycles of the buffer.[6][11][13] |
| Presence of Inhibitors | Purify the vector and insert DNA to remove potential inhibitors like high salt concentrations or EDTA.[6][11][13] |
| Incorrect DNA Concentration | Ensure the total DNA concentration in the ligation reaction is between 1-10 µg/ml.[7][13] |
| Inefficient Dephosphorylation | If the vector was treated with a phosphatase, ensure it was completely heat-inactivated or removed before the ligation step.[6][13] |
| Incorrect Vector:Insert Molar Ratio | Optimize the molar ratio of vector to insert. Try ratios of 1:1, 1:3, and 3:1.[9][10] |
Problem: High number of colonies containing only the vector (no insert).
| Potential Cause | Recommended Solution |
| Incomplete Vector Digestion | Ensure the vector is completely digested with the restriction enzyme(s). |
| Vector Re-ligation | If using a single restriction enzyme or blunt ends, dephosphorylate the vector using a phosphatase (e.g., Calf Intestinal Alkaline Phosphatase - CIAP) to prevent it from re-ligating to itself.[1] |
Experimental Protocol: Standard Cohesive End Ligation
This protocol is for a standard ligation of a DNA insert into a plasmid vector with cohesive ends.
-
Calculate the required amounts of vector and insert DNA. For a 3:1 molar ratio of insert to vector, use an online ligation calculator or the following formula: mass of insert (ng) = 3 * (mass of vector (ng) * size of insert (kb)) / size of vector (kb) A typical ligation reaction uses 50-100 ng of vector DNA.
-
Set up the ligation reaction on ice. In a sterile microcentrifuge tube, add the following components in the order listed:
-
Nuclease-free water (to a final volume of 20 µl)
-
2 µl of 10X this compound Buffer
-
Calculated amount of vector DNA
-
Calculated amount of insert DNA
-
1 µl of this compound (e.g., 1 Weiss unit)
-
-
Mix the reaction gently by pipetting up and down. Do not vortex.
-
Incubate the reaction. For cohesive ends, incubate at room temperature (20-25°C) for 10 minutes or at 16°C overnight.
-
Heat inactivate the ligase (optional). Heat the reaction at 65°C for 10 minutes.[2]
-
Proceed to transformation. The ligation mixture is now ready for transformation into competent bacterial cells. It is often recommended to dilute the ligation mixture 5-fold before adding it to the cells.[1]
Ligation Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. neb.com [neb.com]
- 4. idtdna.com [idtdna.com]
- 5. addgene.org [addgene.org]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. Ligation Calculator [qiagen.com]
- 9. promega.com [promega.com]
- 10. Ligations using Promega this compound | Herman Lab | Nebraska [hermanlab.unl.edu]
- 11. goldbio.com [goldbio.com]
- 12. Checking Your this compound Activity | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. neb.com [neb.com]
Technical Support Center: T4 DNA Ligase and Blunt-End Ligation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Polyethylene Glycol (PEG) to enhance the efficiency of blunt-end ligation with T4 DNA ligase.
Troubleshooting Guide
This guide addresses common issues encountered during blunt-end ligation experiments involving PEG.
| Problem | Possible Cause | Recommended Solution |
| Low or no ligation efficiency (few or no colonies after transformation) | Inactive this compound | Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles of the enzyme and its buffer. |
| Inactive ATP in ligation buffer | ATP is sensitive to freeze-thaw cycles. Use a fresh aliquot of ligation buffer or supplement with fresh ATP to a final concentration of 1 mM. Ensure you are using ribo-ATP, not deoxyribo-ATP.[1][2] | |
| Suboptimal PEG concentration | The optimal final concentration of PEG is typically between 5% and 10%.[3] Concentrations above 15% can inhibit the reaction.[4] Prepare a fresh stock solution of high molecular weight PEG (e.g., PEG 6000 or PEG 8000).[3] | |
| Incorrect insert-to-vector molar ratio | For blunt-end ligation, a higher molar ratio of insert to vector is often required compared to sticky-end ligation. Start with a 1:1 or 3:1 molar ratio and optimize up to a 10:1 ratio.[5] | |
| Presence of inhibitors in the DNA preparation (e.g., high salt, EDTA) | Clean up the digested vector and insert DNA using a spin column or ethanol precipitation before ligation.[1] | |
| Incomplete dephosphorylation of the vector | If using a phosphatase to prevent vector self-ligation, ensure it is completely inactivated or removed before adding the ligase, as residual phosphatase activity will remove the 5' phosphates from the insert.[1] | |
| PCR-generated insert lacks 5' phosphates | PCR products generated with standard primers lack the 5'-phosphate group required for ligation. Treat the PCR product with T4 Polynucleotide Kinase (PNK) to add the 5' phosphates.[5] | |
| High background of vector-only colonies (empty vectors) | Incomplete vector digestion | Ensure complete digestion of the vector by optimizing the restriction enzyme reaction. Gel purify the linearized vector to separate it from undigested circular plasmid. |
| Vector self-ligation | Dephosphorylate the vector using an alkaline phosphatase (e.g., CIP, SAP) to prevent it from re-ligating to itself.[4] | |
| Low transformation efficiency after a successful ligation | PEG interference with transformation | PEG can reduce transformation efficiency, especially with electroporation.[1] It is crucial to clean up the ligation reaction using a spin column or precipitation to remove PEG before electroporation.[1] For chemical transformation, using a smaller volume of the ligation mix (1-5 µl) may be necessary.[1] |
| Extended ligation incubation with PEG | Prolonged incubation (e.g., overnight) of ligation reactions containing PEG can decrease transformation efficiency due to the formation of large DNA concatemers that are inhibitory to transformation.[1][2] For blunt-end ligations with PEG, an incubation time of 15 minutes to 2 hours at room temperature is typically sufficient.[3][6] | |
| Heat inactivation of PEG-containing ligation | Do not heat inactivate the this compound after a PEG-containing ligation, as this can significantly reduce transformation efficiency.[3][7] |
Frequently Asked Questions (FAQs)
1. How does PEG improve blunt-end ligation efficiency?
Polyethylene Glycol (PEG) is a molecular crowding agent.[7] In a ligation reaction, it reduces the available volume of the solution, thereby increasing the effective concentration of the DNA ends (both vector and insert) and the this compound.[3][8] This "macromolecular crowding" effect promotes the association of the blunt DNA termini, making the ligation reaction more efficient.[3][4] Blunt-end ligations are inherently less efficient than sticky-end ligations due to the lack of stabilizing hydrogen bonds from complementary overhangs.
2. What type and concentration of PEG should I use?
High molecular weight PEGs, such as PEG 6000 or PEG 8000, are most effective.[3] The recommended final concentration in the ligation reaction is between 5% and 10%.[3] While some protocols suggest up to 15%, higher concentrations can lead to the formation of undesirable concatemers and may inhibit transformation.[4] It is advisable to optimize the PEG concentration for your specific application.
3. Can I use PEG for sticky-end ligation?
Yes, PEG can also enhance the efficiency of sticky-end ligation, especially when working with low concentrations of DNA.[4]
4. What are the optimal incubation conditions for a blunt-end ligation with PEG?
For blunt-end ligations containing PEG, a shorter incubation time is generally recommended. An incubation of 15 minutes to 2 hours at room temperature (22-25°C) is often sufficient.[3][6] Overnight incubations with PEG-containing buffers can lead to a decrease in transformation efficiency.[1][2]
5. Why is it important to purify the ligation reaction before electroporation?
PEG can interfere with the electroporation process and significantly reduce transformation efficiency.[1] Therefore, it is critical to remove PEG from the ligation mixture before attempting to transform electrocompetent cells. This can be achieved using a spin column-based purification kit or through precipitation methods.[3]
6. I am still getting no colonies. What control reactions should I perform?
To troubleshoot a failed ligation/transformation experiment, the following controls are essential:
-
Vector Only + Ligase: This control helps to assess the level of vector self-ligation and the effectiveness of the dephosphorylation step.
-
Vector Only, No Ligase: This control indicates the amount of undigested or re-circularized vector in your preparation.
-
Transformation Control: Transform competent cells with a known amount of a supercoiled plasmid (e.g., pUC19) to verify the efficiency of your competent cells.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| PEG Final Concentration | 5% - 10% (w/v) | Higher concentrations (up to 15%) can be used but may require optimization and can inhibit transformation.[3][4] |
| PEG Molecular Weight | PEG 6000 or PEG 8000 | High molecular weight PEGs are more effective at promoting macromolecular crowding.[3] |
| Insert:Vector Molar Ratio | 1:1 to 10:1 | Higher ratios are often required for blunt-end ligation compared to sticky-end ligation.[5] |
| Total DNA Concentration | 1-10 µg/ml | Higher DNA concentrations can favor the formation of linear concatemers over circularized products.[1] |
| Incubation Time (Blunt-End with PEG) | 15 minutes - 2 hours | Extended incubations can decrease transformation efficiency.[1][3] |
| Incubation Temperature | Room Temperature (22-25°C) | This is a compromise between the optimal temperature for enzyme activity and DNA end association.[7] |
Experimental Protocols
Protocol 1: Standard Blunt-End Ligation with PEG
This protocol provides a general procedure for the blunt-end ligation of a DNA insert into a plasmid vector using this compound and PEG.
Materials:
-
Purified, linearized vector DNA (dephosphorylated if necessary)
-
Purified, blunt-end insert DNA (phosphorylated)
-
This compound (with 10X Ligation Buffer)
-
PEG 8000 solution (e.g., 50% w/v stock)
-
Nuclease-free water
Procedure:
-
Set up the ligation reaction on ice. In a sterile microcentrifuge tube, add the following components in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
10X this compound Buffer: 2 µL
-
Linearized vector DNA: x ng (e.g., 50-100 ng)
-
Blunt-end insert DNA: y ng (to achieve the desired insert:vector molar ratio)
-
50% PEG 8000 solution: 2 µL (for a final concentration of 5%)
-
This compound: 1 µL (typically 1-5 Weiss units)
-
-
Mix the reaction gently by pipetting up and down. Briefly centrifuge the tube to collect the contents at the bottom.
-
Incubate the reaction for 1-2 hours at room temperature (22-25°C).
-
Proceed to transformation.
-
For chemical transformation: Use 1-5 µL of the ligation mixture to transform 50 µL of competent cells.
-
For electroporation: Purify the entire ligation reaction using a spin column-based kit to remove PEG before transforming electrocompetent cells.
-
Protocol 2: Optimizing PEG Concentration for Blunt-End Ligation
To determine the optimal PEG concentration for your specific vector and insert, set up a series of parallel ligation reactions with varying final PEG concentrations (e.g., 0%, 2.5%, 5%, 7.5%, and 10%).
-
Prepare a master mix containing nuclease-free water, 10X this compound Buffer, vector DNA, and insert DNA for the total number of reactions plus one extra.
-
Aliquot the master mix into separate tubes.
-
Add the appropriate volume of your PEG stock solution to each tube to achieve the desired final concentrations.
-
Add this compound to each reaction.
-
Incubate and transform as described in Protocol 1.
-
Compare the number of colonies obtained from each reaction to identify the optimal PEG concentration.
Visualizations
Caption: Experimental workflow for blunt-end ligation using PEG.
Caption: Effect of PEG on the concentration of ligation components.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. neb.com [neb.com]
- 3. DNA Ligation Protocol [sigmaaldrich.com]
- 4. Blunt End Cloning of PCR Products - Hancock Lab [cmdr.ubc.ca]
- 5. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support: Troubleshooting Concatemer Formation in Ligation Reactions
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the formation of concatemers—long, repeating chains of DNA molecules—in their ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What are concatemers and why do they form in ligation reactions?
A: Concatemers are long DNA molecules consisting of multiple copies of the same DNA sequence linked in series.[1] In the context of a ligation reaction, this can involve the insert, the vector, or both, ligating to each other in a repetitive fashion. Formation of these polymeric molecules is often a result of intermolecular ligation events outcompeting the desired intramolecular circularization of a single vector with a single insert. Several factors can promote concatemerization, including high DNA concentrations, suboptimal vector-to-insert molar ratios, and the presence of compatible DNA ends.
Q2: How can I detect if concatemers have formed in my ligation reaction?
A: Concatemer formation can be detected by agarose gel electrophoresis of your ligation product before transformation.[2] You will typically observe high molecular weight bands that are multiples of your insert or vector size. For example, if you see bands corresponding to two, three, or more times the size of your insert or a ladder of high molecular weight DNA, it is likely that concatemers have formed. Additionally, after transformation, plasmid DNA from resulting colonies can be analyzed by restriction digest. The presence of unexpected fragment sizes or multiple copies of the insert can indicate a concatemer was cloned.[3][4]
Q3: Can the vector self-ligate and form concatemers?
A: Yes, if a vector is digested with a single restriction enzyme or two enzymes that produce compatible ends, it can religate to itself (self-ligation) or form vector-vector concatemers.[5][6] This is a common source of background in cloning experiments. To prevent this, it is highly recommended to dephosphorylate the vector.[5][6][7][8]
Q4: What is vector dephosphorylation and how does it prevent concatemers?
A: Dephosphorylation is the enzymatic removal of the 5' phosphate groups from the ends of the linearized vector DNA using an alkaline phosphatase, such as Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP).[5][6][7][9] T4 DNA ligase requires a 5' phosphate to form a phosphodiester bond with a 3' hydroxyl group. By removing the 5' phosphates from the vector, it cannot ligate to itself, significantly reducing vector self-ligation and the formation of vector-based concatemers.[6] The insert, which retains its 5' phosphates, can still be efficiently ligated into the dephosphorylated vector.
Q5: Is it possible for my insert to form concatemers before ligating into the vector?
A: Yes, if your insert has compatible ends, it can self-ligate to form insert-insert concatemers. These concatemers can then ligate into the vector, resulting in a plasmid containing multiple copies of your insert. This is more likely to occur at high insert concentrations and when using a high molar excess of insert to vector.[10]
Troubleshooting Guides
If you are experiencing issues with concatemer formation, follow these troubleshooting steps to optimize your ligation reaction.
Issue 1: High background of vector self-ligation or vector concatemers.
This is often observed as a high number of colonies on the control plate (vector + ligase, no insert) and clones that do not contain the insert.
Solution:
-
Dephosphorylate the Vector: This is the most effective way to prevent vector self-ligation.[5][7][8] Treating the linearized vector with an alkaline phosphatase removes the 5' phosphate groups, preventing the ligase from re-circularizing the vector or forming vector concatemers.[6]
-
Ensure Complete Digestion: Incomplete digestion of the vector can leave uncut, supercoiled plasmid which will lead to a high background of unwanted colonies. Confirm complete digestion by running a small amount of the digested vector on an agarose gel alongside an uncut vector control.
Issue 2: Formation of insert-insert concatemers leading to multiple inserts in the final clone.
This is characterized by clones containing tandem repeats of the insert sequence.
Solution:
-
Optimize the Vector:Insert Molar Ratio: A high molar excess of insert can drive the formation of insert-insert concatemers. While a 3:1 insert-to-vector molar ratio is a good starting point for many cloning experiments, you may need to optimize this.[2][3][10][11] Try reducing the ratio to 1:1.
-
Adjust DNA Concentration: High overall DNA concentrations favor intermolecular ligation events, which can lead to concatemer formation. Try diluting your ligation reaction. Keeping the total DNA concentration between 1-10 µg/ml is recommended.[12]
-
Control Ligation Time: For sticky-end ligations, a shorter incubation time (e.g., 1 hour at room temperature) might be sufficient and can reduce the chance of excessive concatemerization.[2][13]
Data Presentation: Optimizing Ligation Conditions
The following tables summarize key quantitative data for optimizing your ligation reactions to minimize concatemer formation.
Table 1: Recommended Vector-to-Insert Molar Ratios
| Ligation Type | Recommended Starting Molar Ratio (Vector:Insert) | Notes |
| Standard Subcloning (Sticky Ends) | 1:3 | A good starting point for most applications.[2][3] |
| Standard Subcloning (Blunt Ends) | 1:5 to 1:10 | Blunt-end ligation is less efficient, so a higher insert concentration is often needed.[2][3] |
| To Reduce Insert Concatemers | 1:1 | Lowering the insert amount can reduce the likelihood of insert-insert ligation.[6][10] |
| Small Inserts (<200 bp) | 1:5 to 1:10 | A higher molar ratio can improve the chances of a small insert ligating into the vector.[3] |
Table 2: Effect of Reaction Conditions on Ligation Outcome
| Parameter | Condition Favoring Desired Product | Condition Favoring Concatemers | Rationale |
| Total DNA Concentration | Low (1-10 ng/µL) | High (>20 ng/µL) | Lower concentrations favor intramolecular ligation (circularization) over intermolecular ligation (concatemerization).[12] |
| Temperature | 16°C or 4°C (overnight) | Room Temperature (22-25°C) | Lower temperatures favor the annealing of cohesive ends and reduce enzyme activity, which can limit excessive ligation.[13][14] |
| Incubation Time | 1-4 hours (for sticky ends) | Overnight (especially at higher DNA concentrations) | Shorter times can be sufficient for efficient ligation without leading to extensive concatemer formation.[2][13] |
| PEG Concentration | < 5% | > 10% | While PEG can increase ligation efficiency, high concentrations promote molecular crowding and can lead to increased concatemer formation.[13][15] |
Experimental Protocols
Protocol 1: Standard DNA Ligation
This protocol is a starting point for a standard ligation reaction.
-
Calculate DNA Amounts: Based on the desired vector:insert molar ratio (e.g., 1:3), calculate the mass of vector and insert DNA needed. Aim for a total of 50-100 ng of DNA.
-
Set up the Reaction: In a sterile microcentrifuge tube, combine the following on ice:
-
Vector DNA (e.g., X ng)
-
Insert DNA (e.g., Y ng)
-
2 µL of 10X this compound Buffer
-
1 µL of this compound
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Gently mix the components by pipetting. Incubate the reaction at 16°C overnight or at room temperature for 1-4 hours.[16]
-
Heat Inactivation (Optional): Heat the reaction at 65°C for 10 minutes to inactivate the ligase.[16]
-
Transformation: Use 1-5 µL of the ligation mixture to transform competent E. coli cells.[12]
Protocol 2: Vector Dephosphorylation using Shrimp Alkaline Phosphatase (SAP)
This protocol describes how to dephosphorylate a linearized vector to prevent self-ligation.
-
Restriction Digest: Digest 1-2 µg of your vector DNA with the appropriate restriction enzyme(s) in a final volume of 50 µL.
-
Add SAP: Following the digest, add 1 µL (1 unit) of Shrimp Alkaline Phosphatase (SAP) directly to the restriction digest reaction mixture.[9]
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.[9]
-
Heat Inactivation: Inactivate both the restriction enzyme(s) and SAP by heating the reaction at 80°C for 15 minutes.[7]
-
Purification: It is recommended to purify the dephosphorylated vector using a gel purification kit or a PCR clean-up kit to remove the inactivated enzymes and buffer components before proceeding to the ligation step.
Visualizations
References
- 1. Concatemer - Wikipedia [en.wikipedia.org]
- 2. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Dephosphorylation for Cloning | ArcticZymes Technologies [arcticzymes.com]
- 10. neb.com [neb.com]
- 11. m.youtube.com [m.youtube.com]
- 12. neb.com [neb.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. promega.com [promega.com]
- 15. DNA Ligation Protocol [sigmaaldrich.com]
- 16. genscript.com [genscript.com]
Validation & Comparative
A Researcher's Guide to T4 DNA Ligase Activity Assays: Protocols and Performance Comparison
For researchers, scientists, and drug development professionals, accurately determining T4 DNA ligase activity is crucial for a multitude of molecular biology workflows, from routine cloning to the development of novel therapeutics. This guide provides a comprehensive comparison of common this compound activity assays, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Introduction to this compound and its Alternatives
This compound, an enzyme isolated from bacteriophage T4, is a cornerstone of molecular biology. It catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of double-stranded DNA or RNA. This versatile enzyme can join both cohesive (sticky) and blunt-ended DNA fragments, making it indispensable for cloning, DNA repair studies, and library construction.[1]
However, this compound is not the only option available. Other DNA ligases, such as E. coli DNA ligase and Taq DNA ligase, offer different properties that may be advantageous in specific applications. E. coli DNA ligase, for instance, primarily ligates cohesive ends and utilizes NAD+ as a cofactor, in contrast to the ATP requirement of this compound.[2] Taq DNA ligase, a thermostable enzyme, is active at higher temperatures and exhibits high fidelity in ligating nicks in DNA, but it is not suitable for ligating blunt or cohesive ends.[3]
Comparative Performance of DNA Ligases
The choice of DNA ligase significantly impacts the efficiency and outcome of a ligation reaction. The following tables summarize the performance of this compound in comparison to other common DNA ligases based on ligation efficiency and fidelity.
Ligation Efficiency
A study comparing different ligation methods provided quantitative data on the efficiency of various ligases with both cohesive and blunt-ended DNA substrates.[4] The results highlight the superior performance of this compound, especially when enhanced with polyethylene glycol (PEG), a molecular crowding agent that increases the effective concentration of DNA ends.[4]
| Ligase | Substrate End Type | Ligation Efficiency (%) |
| This compound with PEG | Cohesive | 87.3 ± 4.2 |
| Blunt | 72.8 ± 5.1 | |
| This compound (standard) | Cohesive | 76.4 ± 3.8 |
| Blunt | 58.2 ± 4.6 | |
| E. coli DNA Ligase | Cohesive | 68.9 ± 4.3 |
| Blunt | 42.1 ± 3.9 | |
| Taq DNA Ligase | Cohesive | 45.2 ± 3.7 |
| Blunt | Negligible |
Table 1: Comparative ligation efficiency of different DNA ligases. Data is presented as the mean percentage of ligated substrate ± standard deviation.[4]
Fidelity of Ligation
The fidelity of a DNA ligase refers to its ability to correctly join perfectly matched DNA ends while discriminating against mismatched termini. This is particularly critical in applications such as cloning and DNA assembly. A study using single-molecule sequencing assessed the fidelity of different DNA ligases.[5]
| Ligase | Fidelity (% Correct Ligation) |
| T7 DNA Ligase | 89 |
| This compound | 72 |
| Human DNA Ligase 3 | 56 |
Table 2: Fidelity of different DNA ligases in joining four-base overhangs. Fidelity is defined as the percentage of correct Watson-Crick ligation products.[5]
Kinetic Parameters of this compound
Understanding the kinetic parameters of an enzyme provides insight into its catalytic efficiency. For this compound acting on a nicked DNA substrate, the following kinetic values have been reported.[6][7]
| Parameter | Value |
| kcat | 0.4 ± 0.1 s⁻¹ |
| Km | Not explicitly stated in the provided search results |
| kcat/Km | 150 ± 50 µM⁻¹s⁻¹ |
Table 3: Steady-state kinetic parameters of this compound for a nicked DNA substrate.[6][7]
This compound Activity Assay Protocols
Several methods are available to measure the activity of this compound. The choice of assay depends on factors such as the required sensitivity, throughput, and available equipment. Here, we detail three common protocols.
Gel-Based Assay using Fluorescently Labeled Oligonucleotides
This assay is based on the ligation of a fluorescently labeled DNA oligonucleotide to a longer, unlabeled oligonucleotide, resulting in a product of increased molecular weight that can be resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Substrate Preparation:
-
Prepare a substrate mix containing a 5'-fluorescently labeled oligonucleotide (e.g., an 8-mer) and a 5'-phosphorylated unlabeled oligonucleotide (e.g., a 12-mer) that are annealed to a longer complementary template strand (e.g., a 20-mer).[8] This creates a nicked duplex DNA substrate.
-
-
Ligation Reaction:
-
Prepare a reaction mix containing this compound assay buffer (typically 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 10 mM DTT).[9]
-
Add the DNA substrate to the reaction mix.
-
Initiate the reaction by adding this compound.
-
Incubate at the desired temperature (e.g., 16°C or room temperature) for a defined period (e.g., 30 minutes).[8]
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a stop buffer containing formamide and EDTA.[8]
-
Denature the samples by heating.
-
-
Gel Electrophoresis and Visualization:
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 15% urea-PAGE).[8]
-
Run the gel until sufficient separation of the unligated fluorescent oligonucleotide and the ligated product is achieved.
-
Visualize the fluorescent bands using a gel imager. The intensity of the ligated product band is proportional to the this compound activity.
-
Gel-Based Assay using Restriction Enzyme-Digested Plasmid DNA
This is a qualitative or semi-quantitative assay commonly used to check the activity of this compound. It relies on the ligation of DNA fragments generated by restriction enzyme digestion of a plasmid or phage DNA, such as lambda (λ) DNA digested with HindIII.
-
Substrate Preparation:
-
Digest a suitable DNA substrate (e.g., λ DNA) with a restriction enzyme (e.g., HindIII) to generate multiple DNA fragments with cohesive ends.[10]
-
-
Ligation Reaction:
-
Sample Preparation and Gel Electrophoresis:
-
Add loading dye to the ligation and control reactions.
-
Load the samples onto a standard agarose gel (e.g., 1%).
-
-
Visualization:
-
Run the gel and visualize the DNA bands under UV light after staining with a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe). Active ligase will produce a ladder of high-molecular-weight bands corresponding to the ligation of multiple DNA fragments, which will be absent in the no-ligase control.[10]
-
Homogeneous Fluorescence Quenching Assay
This is a continuous, real-time assay that measures this compound activity in a homogeneous solution, making it suitable for high-throughput screening. It utilizes a DNA substrate with a fluorophore and a quencher in close proximity. Upon ligation, the DNA conformation changes, leading to a decrease in fluorescence.[11]
-
Substrate Design:
-
Design a DNA substrate consisting of two oligonucleotides that anneal to a template strand, bringing a fluorophore on one oligonucleotide and a quencher on the other into close proximity.[11]
-
-
Ligation Reaction:
-
Combine the DNA substrate, this compound buffer, and this compound in a microplate well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a fluorescence plate reader. The rate of fluorescence decrease is proportional to the this compound activity.[11]
-
Comparison of this compound Activity Assay Methods
| Feature | Gel-Based (Fluorescent Oligo) | Gel-Based (Plasmid DNA) | Homogeneous Fluorescence Quenching | Radioactive Assay |
| Principle | Size separation of ligated product | Formation of high MW concatemers | Conformational change-induced fluorescence quenching | Incorporation of radiolabel |
| Quantification | Semi-quantitative to quantitative | Qualitative to semi-quantitative | Quantitative | Quantitative |
| Sensitivity | Moderate to high | Low | High | Very High[12][13] |
| Throughput | Low to medium | Low | High | Low to medium |
| Speed | Slow (requires gel electrophoresis) | Slow (requires gel electrophoresis) | Fast (real-time) | Slow (requires gel drying and exposure) |
| Cost | Moderate (fluorescent oligos) | Low (plasmid, restriction enzymes) | High (labeled probes, plate reader) | High (radioisotopes, disposal) |
| Safety | Non-hazardous | Non-hazardous | Non-hazardous | Hazardous (radiation) |
Table 4: Comparison of different this compound activity assay methods.
Conclusion
The selection of a this compound activity assay is a critical decision that depends on the specific requirements of the experiment. For routine qualitative checks of ligase activity, a simple gel-based assay using digested plasmid DNA is often sufficient. When quantitative data is required, a gel-based assay with fluorescently labeled oligonucleotides offers a good balance of sensitivity and cost, while the homogeneous fluorescence quenching assay provides a high-throughput solution for applications like inhibitor screening. Although radioactive assays offer the highest sensitivity, their use is often limited by safety concerns and cost.[12][13]
By understanding the principles, protocols, and comparative performance of these assays, researchers can make an informed choice to ensure accurate and reliable measurement of this compound activity, ultimately contributing to the success of their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. theaspd.com [theaspd.com]
- 5. Mismatch discrimination and sequence bias during end-joining by DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic characterization of single strand break ligation in duplex DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic characterization of singl... preview & related info | Mendeley [mendeley.com]
- 8. inspiralis.com [inspiralis.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Checking Your this compound Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 11. One-step assay for the quantification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
A Researcher's Guide to Verifying T4 DNA Ligase Activity
For professionals in molecular biology, ensuring the activity of critical enzymes like T4 DNA ligase is paramount for the success of cloning, sequencing, and other nucleic acid manipulation workflows. Inactive or inefficient ligase can lead to failed experiments, costing valuable time and resources. This guide provides an objective comparison of common methods to assess this compound activity, complete with experimental protocols and supporting data.
Comparison of this compound Activity Assays
Several methods are available to check the functionality of this compound, ranging from simple qualitative assessments to highly quantitative analyses. The choice of method often depends on the required throughput, sensitivity, and available equipment.
| Assay Method | Principle | Analysis | Throughput | Quantification | Pros | Cons |
| Restriction Digest Ligation Assay | Ligation of known DNA fragments (e.g., HindIII-digested Lambda DNA) results in a shift to higher molecular weights. | Agarose Gel Electrophoresis | Low | Qualitative to Semi-Quantitative | Simple, inexpensive, uses common lab equipment.[1][2] | Labor-intensive, not highly precise.[3] |
| Fluorescence Quenching Assay | Ligation of a fluorophore- and quencher-labeled DNA substrate brings the two into proximity, decreasing fluorescence.[3][4] | Fluorometer/Plate Reader | High | Quantitative (CV of 4.6-5.5%).[3][4] | Homogeneous (one-step), sensitive, precise, high-throughput.[3] | Requires specialized, labeled DNA substrates. |
| Fluorescent Oligonucleotide Ligation Assay | A fluorescently labeled oligonucleotide is ligated to a larger, unlabeled oligonucleotide.[5] | Polyacrylamide Gel Electrophoresis (PAGE) with a fluoroimager. | Medium | Semi-Quantitative | More sensitive than standard gel assays. | Requires fluorescently labeled oligos and imaging equipment.[5] |
| Transformation Efficiency Assay | A linearized vector is re-ligated and transformed into competent E. coli. Ligase activity is proportional to the number of transformants.[6] | Colony Counting | Low to Medium | Quantitative (functional units) | Directly measures the desired biological outcome of ligation. | Indirect, can be influenced by transformation efficiency and cell viability.[6] |
| Capillary Electrophoresis (CE) Assay | Ligation of fluorescently labeled oligonucleotides is monitored with high resolution.[7] | Capillary Electrophoresis | High | Quantitative | High resolution (single nucleotide level), allows for fidelity profiling.[7][8] | Requires specialized CE equipment and expertise. |
Experimental Protocols
Below are detailed protocols for two common methods of assessing this compound activity.
Restriction Digest Ligation Assay (Qualitative)
This is a straightforward and widely used method to quickly check for ligase activity.[1][9]
Materials:
-
Lambda (λ) DNA digested with HindIII
-
This compound to be tested
-
10X this compound Buffer (containing ATP)[10]
-
Nuclease-free water
-
Agarose gel (0.8-1.0%)
-
DNA loading dye (containing SDS for better visualization)[2][11]
-
DNA ladder
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Set up two 20 µL ligation reactions in separate tubes:
-
Test Reaction:
-
1 µL Lambda DNA/HindIII fragments
-
2 µL 10X this compound Buffer
-
1 unit of this compound
-
Nuclease-free water to a final volume of 20 µL
-
-
Negative Control:
-
1 µL Lambda DNA/HindIII fragments
-
2 µL 10X this compound Buffer
-
Nuclease-free water to a final volume of 20 µL (no ligase)[1]
-
-
-
Gently mix the components and briefly centrifuge the tubes.
-
Incubate both reactions for 10 minutes at room temperature (22-25°C).[1][2]
-
Stop the reaction by adding DNA loading dye containing 0.2% SDS (final concentration).[2]
-
Load 10 µL of each reaction, alongside a DNA ladder, onto an agarose gel.
-
Run the gel until sufficient separation of the DNA fragments is achieved.
-
Visualize the gel using a UV transilluminator or gel documentation system.
Expected Results: The lane with the active this compound should show distinct bands of higher molecular weight compared to the negative control.[1][12] The discrete bands of the digested lambda DNA in the control lane will appear as a smear or as larger, ligated products in the test lane.[2]
Fluorescence Quenching Assay (Quantitative)
This method offers a more precise and high-throughput alternative to gel-based assays.[3][4]
Materials:
-
Specially designed DNA substrate with a 5' fluorescein (FITC) label on one strand and a 3' dark quencher (e.g., BHQ-1) on the other.
-
This compound to be tested (and standards for a calibration curve)
-
This compound assay buffer
-
Fluorometer or fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the fluorescently-labeled DNA substrate in this compound assay buffer.
-
Aliquot the mixture into wells of a microplate.
-
Add varying, known concentrations of active this compound to create a standard curve. Add the this compound of unknown activity to the test wells.
-
Incubate the plate at room temperature according to the assay manufacturer's instructions.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
Expected Results: As the ligase joins the DNA strands, the fluorophore and quencher are brought into close proximity, causing a decrease in fluorescence intensity. The decrease in fluorescence is proportional to the ligase activity.[3][4] By comparing the fluorescence of the test sample to the standard curve, the activity of the enzyme can be accurately quantified.
Visualizing the Workflow
A clear understanding of the experimental process is crucial. The following diagram illustrates a general workflow for assessing this compound activity.
Alternative Ligation Enzymes
While this compound is versatile, certain applications may benefit from alternative enzymes. Thermostable DNA ligases, such as Taq DNA ligase, are a key example.[7]
This compound is highly efficient for both cohesive (sticky) and blunt-ended DNA and is the standard choice for most cloning procedures.[13] In contrast, thermostable ligases are essential for techniques that involve repeated cycles of high-temperature denaturation, such as the ligase chain reaction (LCR), as they remain active at elevated temperatures.[7] These enzymes are also pivotal in molecular diagnostics for their high fidelity in discriminating against mismatched base pairs at the ligation junction.[7]
References
- 1. goldbio.com [goldbio.com]
- 2. Checking Your this compound Activity | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. One-step assay for the quantification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step assay for the quantification of this compound | Semantic Scholar [semanticscholar.org]
- 5. inspiralis.com [inspiralis.com]
- 6. neb.com [neb.com]
- 7. A high-throughput assay for the comprehensive profiling of DNA ligase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. Checking Your this compound Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Checking Your this compound Activity | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
A Comparative Guide to Quality Control of T4 DNA Ligase and its Alternatives
For researchers, scientists, and drug development professionals relying on the fidelity of DNA ligation, ensuring the quality of T4 DNA ligase and understanding its performance relative to alternatives is paramount. This guide provides a comprehensive comparison of quality control (QC) methods for this compound and other commercially available DNA ligases, supported by experimental data and detailed protocols.
Key Performance Metrics and QC Assays
The quality of a DNA ligase preparation is assessed through a series of rigorous assays that measure its activity, purity, and the presence of contaminating enzymes that could compromise downstream applications. The core QC parameters include unit definition, ligation efficiency for both cohesive (sticky) and blunt ends, and the detection of contaminating nucleases.
Ligation Activity and Efficiency
The fundamental role of a DNA ligase is to join DNA fragments. Therefore, the primary QC assays are centered around measuring its ligation efficiency. This is typically evaluated through transformation efficiency following a cloning experiment or by direct visualization of ligated products on an agarose gel.
Table 1: Comparison of Ligation Efficiency and Substrate Preference of Common DNA Ligases
| Feature | This compound | E. coli DNA Ligase | T3 DNA Ligase | T7 DNA Ligase | Taq DNA Ligase |
| Cohesive End Ligation | High | High | Moderate | High | High (nicks only) |
| Blunt End Ligation | High | Very Low/Inactive[1][2][3] | High | Low | Inactive |
| Single-Base Overhangs | Moderate to Low | Inactive | Low | Moderate | Inactive |
| Optimal Temperature | 16-25°C[3] | 4-37°C | 16-25°C | 25°C | 37-75°C |
| Cofactor | ATP[1][2] | NAD+[1][2] | ATP | ATP | NAD+ |
| Heat Inactivation | 65°C for 10 min | Yes | 65°C for 10 min | 65°C for 20 min | 95°C for 2 min |
Data compiled from multiple sources.[1][2][3][4]
A study comparing various DNA ligases revealed that this compound exhibits the highest activity on blunt and 2-base overhangs, while its performance is poorer on 5'-single base overhangs.[4] In contrast, T3 DNA ligase is highly effective for blunt ends, and human ligase 3 shows strong activity on blunt ends and 5'-single base overhangs.[4]
Contaminating Nuclease Activity
The presence of endonucleases and exonucleases in a ligase preparation can lead to the degradation of vector and insert DNA, resulting in failed cloning experiments. Therefore, sensitive assays are employed to detect even trace amounts of these contaminants.
Table 2: Typical Contamination Specifications for High-Quality this compound
| Contaminant | Assay Principle | Typical Specification |
| Endonuclease | Incubation of supercoiled plasmid DNA with a high concentration of ligase, followed by agarose gel electrophoresis to detect nicking. | No visible conversion of supercoiled to nicked DNA.[5] |
| Exonuclease | Incubation of radiolabeled single-stranded or double-stranded DNA with ligase, followed by measurement of released radioactivity. | <1% release of radiolabeled nucleotides.[5] |
| RNase | Incubation of radiolabeled RNA with ligase and measurement of released radioactivity. | <3% release of radiolabeled nucleotides.[5] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of ligase quality. Below are methodologies for key QC experiments.
Unit Definition Assay
The definition of a "unit" of ligase activity can vary between manufacturers. The two most common units are the Weiss unit and the cohesive end ligation unit.
-
Weiss Unit: One Weiss unit is the amount of enzyme that catalyzes the exchange of 1 nmol of 32P from pyrophosphate into ATP in 20 minutes at 37°C.[6][7]
-
Cohesive End Unit (CEU): One CEU is the amount of enzyme required to give 50% ligation of HindIII fragments of lambda DNA in 30 minutes at 16°C.[6]
Experimental Protocol: Cohesive End Ligation Unit Assay
-
Reaction Setup:
-
Substrate: 1 µg of HindIII-digested Lambda DNA.
-
Buffer: 1X this compound Reaction Buffer.
-
Enzyme: Serial dilutions of this compound.
-
Total Volume: 20 µL.
-
-
Incubation: Incubate the reactions at 16°C for 30 minutes.
-
Analysis: Analyze the ligation products by agarose gel electrophoresis.
-
Unit Calculation: The amount of enzyme that results in 50% of the DNA fragments being ligated (disappearance of the starting fragments and appearance of higher molecular weight bands) is defined as one unit.
Blue-White Screening for Functional Ligation
Blue-white screening is a powerful in vivo assay to assess the functional ligation of an insert into a plasmid vector.[8][9][10] Successful ligation of an insert into the lacZα gene on the vector disrupts the gene, leading to white colonies. Unsuccessful ligation (vector self-ligation) results in an intact lacZα gene and blue colonies in the presence of IPTG and X-gal.[10]
Experimental Protocol: Blue-White Screening
-
Ligation:
-
Ligate a DNA insert into a vector containing the lacZα gene (e.g., pUC19).
-
Set up a control reaction with the vector alone (no insert).
-
-
Transformation:
-
Transform the ligation products into a suitable E. coli strain (e.g., DH5α).
-
-
Plating:
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic, IPTG, and X-gal.
-
-
Incubation: Incubate the plates at 37°C overnight.
-
Analysis:
-
Count the number of blue and white colonies.
-
A high ratio of white to blue colonies indicates successful ligation. High-quality ligases should yield a low percentage of blue colonies in the presence of an insert.
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Experimental workflow for molecular cloning using this compound.
Caption: Mechanism of blue-white screening for identifying recombinant clones.
Caption: The three-step enzymatic mechanism of this compound.
References
- 1. byjus.com [byjus.com]
- 2. testbook.com [testbook.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Comparative analysis of the end-joining activity of several DNA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Blue-White 스크리닝 및 Colony Selection군집 형성 프로토콜 [sigmaaldrich.com]
- 9. goldbio.com [goldbio.com]
- 10. Blue–white screen - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle of Molecular Glues: T4 vs. T7 DNA Ligase in Key Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate DNA ligase is a critical step in ensuring the success of molecular cloning and other nucleic acid manipulation techniques. T4 DNA ligase and T7 DNA ligase are two of the most commonly utilized enzymes for this purpose, each possessing distinct characteristics that make them suitable for specific applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in making an informed choice for your research needs.
Executive Summary
This compound is a highly versatile and robust enzyme, capable of ligating a wide variety of DNA ends, including cohesive (sticky) and blunt ends, as well as sealing nicks in double-stranded DNA. In contrast, T7 DNA ligase exhibits a much narrower substrate specificity, primarily acting on cohesive ends and being notably inefficient at joining blunt ends under standard reaction conditions. While T7 DNA ligase demonstrates higher fidelity in terms of mismatch discrimination, it also displays a significant sequence bias, preferentially ligating GC-rich overhangs. This compound, although having a slightly lower fidelity, exhibits a more uniform ligation efficiency across different overhang sequences, making it a workhorse for a broader range of applications, including complex DNA assemblies.
Performance Comparison: A Data-Driven Analysis
The choice between T4 and T7 DNA ligase often hinges on the specific type of DNA ends to be joined and the desired fidelity of the ligation reaction. The following tables summarize the key performance differences based on available experimental data.
Table 1: General Properties and Substrate Specificity
| Feature | This compound | T7 DNA Ligase | Reference |
| Size | ~68 kDa | ~41 kDa | [1] |
| Cofactor | ATP | ATP | [1] |
| Cohesive End Ligation | Efficient | Efficient | [2][3] |
| Blunt End Ligation | Efficient | Highly Inefficient | [2][3] |
| Nick Sealing in dsDNA | Efficient | Efficient | [4] |
| RNA ligation | Can ligate RNA to DNA or RNA in a duplex | Not a primary activity | [5] |
Table 2: Ligation Efficiency on Cohesive Ends (Four-Base Overhangs)
| Ligase | Overall Ligation Yield (18h @ 25°C) | Sequence Bias | GC-Content Influence | Reference |
| This compound | 82 ± 3% | Low | Less pronounced | [6] |
| T7 DNA Ligase | 42 ± 1% | High | Strong preference for GC-rich overhangs | [6] |
Table 3: Ligation Fidelity on Cohesive Ends (Four-Base Overhangs)
| Ligase | Overall Fidelity (% Correct Products) | Common Mismatches Tolerated | Reference |
| This compound | ~72% | G:T, T:T, A:C, Purine:Purine | [6][7] |
| T7 DNA Ligase | ~89% | Primarily G:T | [6][7] |
Key Applications and Recommendations
Routine Subcloning: For standard cloning of DNA fragments with cohesive ends, both T4 and T7 DNA ligases are effective. However, this compound is more commonly used due to its robustness and lower cost.
Blunt-End Cloning: this compound is the clear choice for blunt-end ligation.[2] Its ability to efficiently join DNA fragments lacking complementary overhangs is a significant advantage in many cloning workflows, such as those following PCR amplification or restriction digests that produce blunt ends. T7 DNA ligase is not recommended for this application.[3]
Complex DNA Assembly (e.g., Golden Gate Assembly): For multi-fragment DNA assembly methods like Golden Gate, this compound is generally preferred.[8] Its low sequence bias ensures that a wide variety of overhang sequences are ligated with relatively uniform efficiency, which is crucial for the successful assembly of multiple DNA parts in a single reaction. The high sequence bias of T7 DNA ligase can lead to the inefficient ligation of certain fragments, thereby reducing the overall assembly efficiency.[6][8]
Selective Ligation: In scenarios where a mixture of cohesive and blunt-ended DNA fragments are present, and only the cohesive ends are intended to be ligated, T7 DNA ligase is the ideal enzyme.[2] Its inability to efficiently ligate blunt ends provides a high degree of specificity in such reactions.
High-Fidelity Applications: When the utmost accuracy in ligation is required, such as in the construction of libraries for next-generation sequencing or in diagnostic assays, T7 DNA ligase's higher fidelity may be advantageous. However, its strong sequence bias must be taken into account during the design of the DNA fragments to be ligated.[6][7]
Experimental Methodologies
To provide a framework for the independent evaluation of these ligases, detailed experimental protocols for key comparative assays are outlined below.
Experimental Workflow for Comparing Ligase Fidelity and Bias
The following workflow describes a multiplexed, sequencing-based assay to comprehensively profile the fidelity and sequence bias of DNA ligases on cohesive-ended fragments.
Protocol for Multiplexed Ligation Fidelity Assay:
-
Substrate Preparation: A hairpin DNA oligonucleotide containing a degenerate four-base 5' overhang is synthesized. The 5' end is phosphorylated using T4 polynucleotide kinase.
-
Ligation Reaction: The phosphorylated hairpin substrate (e.g., 100 nM) is incubated with a high concentration of either T4 or T7 DNA ligase (e.g., 1.75 µM) in the respective 1x ligase buffer. Reactions are typically carried out at 25°C for a defined period (e.g., 1 hour or 18 hours).
-
Sequencing Library Preparation: The ligation products are purified, and sequencing adapters are ligated to the ends to prepare a library for high-throughput sequencing.
-
Data Analysis: The sequencing data is analyzed to determine the frequency of each ligated overhang sequence (sequence bias) and the frequency of mismatched base pairs at the ligation junction (fidelity).
Experimental Workflow for Comparing Blunt-End Ligation Efficiency
The following workflow outlines a method to quantitatively compare the blunt-end ligation efficiency of T4 and T7 DNA ligases.
Protocol for Blunt-End Ligation Efficiency Assay:
-
Substrate Preparation: Generate blunt-ended DNA fragments of a known size, for example, by PCR or by digestion of a plasmid with a restriction enzyme that creates blunt ends. Purify the DNA fragments and accurately determine their concentration.
-
Ligation Reaction: Set up parallel ligation reactions containing a fixed amount of the blunt-ended DNA substrate, 1x ligase buffer, ATP, and either this compound or T7 DNA ligase. It is important to use equivalent units of activity for both enzymes as defined by the manufacturer for a fair comparison. Incubate the reactions at the optimal temperature for each enzyme for a set period.
-
Analysis by Gel Electrophoresis: The ligation products are resolved on an agarose gel. The efficiency of ligation can be determined by quantifying the amount of ligated product (e.g., dimers, trimers, and higher-order concatemers) relative to the amount of unligated monomer substrate.
Conclusion
Both T4 and T7 DNA ligases are valuable tools in the molecular biologist's toolkit. This compound stands out for its versatility and is the enzyme of choice for a wide array of applications, particularly those involving blunt-ended DNA or complex multi-fragment assemblies. T7 DNA ligase, with its high fidelity and specificity for cohesive ends, carves out a niche in applications where accuracy is paramount and blunt-end ligation is undesirable. By understanding the distinct performance characteristics and leveraging the appropriate experimental protocols, researchers can optimize their ligation strategies for successful outcomes in their scientific endeavors.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. neb.com [neb.com]
- 4. Comparative analysis of the end-joining activity of several DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to study DNA strand breaks during development and apoptosis using in situ nick translation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. differencebetween.com [differencebetween.com]
- 7. neb.com [neb.com]
- 8. Blunt End Cloning of PCR Products - Hancock Lab [cmdr.ubc.ca]
A Head-to-Head Battle: Unveiling the Advantages of Thermostable DNA Ligases over T4 DNA Ligase
For researchers, scientists, and drug development professionals navigating the intricate world of molecular biology, the choice of DNA ligase can significantly impact experimental outcomes. While T4 DNA ligase has long been a workhorse in cloning, the advent of thermostable DNA ligases has opened new avenues for highly specific and robust DNA joining applications. This guide provides an objective comparison of thermostable DNA ligases and this compound, supported by experimental data and detailed protocols, to aid in the selection of the optimal enzyme for your research needs.
At the forefront of their advantages, thermostable DNA ligases, such as Taq DNA ligase and Ampligase®, exhibit superior performance in assays demanding high fidelity and the ability to withstand high temperatures. These properties make them indispensable for techniques like single nucleotide polymorphism (SNP) detection and ligase chain reaction (LCR), where precision is paramount. In contrast, the mesophilic this compound, while a versatile tool for routine cloning of blunt and cohesive-ended DNA fragments, lacks the thermal stability and stringent specificity of its thermostable counterparts.
Performance Comparison: Thermostable DNA Ligases vs. This compound
The key distinctions between these two classes of enzymes are summarized in the table below, highlighting the superior thermostability and fidelity of thermostable DNA ligases.
| Feature | Thermostable DNA Ligases (e.g., Taq, Ampligase®) | This compound |
| Optimal Temperature | 65°C - 75°C[1] | 16°C - 25°C |
| Thermostability | High (e.g., Ampligase® half-life: 48 hours at 65°C, >1 hour at 95°C)[2][3][4][5] | Low (irreversibly inactivated above 65°C)[1][6] |
| Fidelity | High (1-2 orders of magnitude higher than this compound)[7][8] | Lower (can ligate mismatched base pairs)[9] |
| Substrate Specificity | Primarily nicks in dsDNA[10][11] | Blunt ends, cohesive ends, and nicks in dsDNA[12][13] |
| Cofactor | NAD+[7] | ATP[13] |
| Primary Applications | Ligase Chain Reaction (LCR), SNP detection, gene synthesis[1][7] | Routine molecular cloning, library construction |
Key Differentiators in Action: Experimental Insights
The practical advantages of thermostable DNA ligases become evident in specific applications. Their high fidelity is crucial for discriminating between DNA sequences that differ by a single base, a cornerstone of modern diagnostics. The ability to function at elevated temperatures allows for stringent hybridization conditions, minimizing non-specific ligation and enhancing the accuracy of assays.
Ligase Chain Reaction (LCR): A Workflow Powered by Thermostability
The Ligase Chain Reaction (LCR) is a powerful method for amplifying a specific DNA sequence, and it critically relies on the properties of a thermostable DNA ligase. The cyclic nature of LCR, which involves repeated rounds of denaturation and ligation, would be impossible with the heat-sensitive this compound.
A Tale of Two Ligases: Contrasting Mechanisms and Applications
The fundamental differences in cofactor requirements and substrate specificities between thermostable DNA ligases and this compound dictate their distinct roles in molecular biology workflows.
Experimental Protocols
To facilitate a direct comparison of ligase performance in a laboratory setting, detailed methodologies for key experiments are provided below.
DNA Ligase Activity Assay
This protocol is designed to assess the general ligation activity of both thermostable and T4 DNA ligases using a nicked plasmid substrate.
Materials:
-
Nicked plasmid DNA (e.g., pUC19 treated with a nicking endonuclease)
-
Thermostable DNA Ligase and its corresponding 10X reaction buffer (containing NAD+)
-
This compound and its corresponding 10X reaction buffer (containing ATP)
-
Nuclease-free water
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: Prepare separate ligation reactions for the thermostable ligase and this compound in sterile microcentrifuge tubes on ice.
-
Thermostable Ligase Reaction (20 µL):
-
1 µg nicked plasmid DNA
-
2 µL 10X Thermostable Ligase Buffer
-
1 µL Thermostable DNA Ligase (e.g., 5 units)
-
Nuclease-free water to 20 µL
-
-
This compound Reaction (20 µL):
-
1 µg nicked plasmid DNA
-
2 µL 10X this compound Buffer
-
1 µL this compound (e.g., 1 Weiss unit)
-
Nuclease-free water to 20 µL
-
-
Negative Control: Prepare a reaction for each ligase without adding the enzyme.
-
-
Incubation:
-
Incubate the thermostable ligase reaction at its optimal temperature (e.g., 65°C) for 1 hour.
-
Incubate the this compound reaction at its optimal temperature (e.g., 25°C) for 1 hour.
-
-
Reaction Termination: Stop the reactions by adding 4 µL of 6X DNA loading dye.
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture onto a 1% agarose gel containing a DNA stain.
-
Run the gel at 100V for 1 hour or until the dye front has migrated sufficiently.
-
-
Analysis:
-
Visualize the DNA bands under UV light.
-
Successful ligation will be indicated by the conversion of the slower-migrating nicked circular plasmid to a faster-migrating covalently closed circular form. Compare the intensity of the ligated product bands between the two enzymes and their respective negative controls.
-
DNA Ligase Fidelity Assay (Mismatch Ligation)
This protocol assesses the ability of the ligases to discriminate against a mismatched base pair at the ligation junction.
Materials:
-
Three synthetic oligonucleotides:
-
A 5'-phosphorylated "upstream" oligo
-
A "downstream" oligo
-
A longer "template" oligo that is complementary to both the upstream and downstream oligos, creating a nick. Prepare two versions of the template: one with a perfect match at the ligation junction and one with a single base mismatch.
-
-
Thermostable DNA Ligase and its corresponding 10X reaction buffer
-
This compound and its corresponding 10X reaction buffer
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system (denaturing)
-
Fluorescent label (e.g., FAM) on one of the oligos for detection (optional, but recommended for quantification)
-
Formamide-containing loading buffer
Procedure:
-
Substrate Annealing:
-
In separate tubes, mix the upstream, downstream, and template oligos (perfect match and mismatch) in a 1:1:1 molar ratio in 1X ligase buffer.
-
Heat the mixtures to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
-
-
Reaction Setup: For each ligase, set up four reactions:
-
Perfectly matched substrate + Ligase
-
Mismatched substrate + Ligase
-
Perfectly matched substrate - Ligase (Negative Control)
-
Mismatched substrate - Ligase (Negative Control)
-
Reaction Mix (20 µL):
-
1 µL annealed substrate (e.g., 1 µM)
-
2 µL 10X Ligase Buffer
-
1 µL Ligase
-
Nuclease-free water to 20 µL
-
-
-
Incubation:
-
Incubate the thermostable ligase reactions at a stringent temperature (e.g., 65°C) for 1 hour.
-
Incubate the this compound reactions at 25°C for 1 hour.
-
-
Analysis by Denaturing PAGE:
-
Stop the reactions by adding an equal volume of formamide loading buffer and heating to 95°C for 5 minutes.
-
Load the samples onto a high-resolution denaturing polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Data Interpretation:
-
Visualize the gel (e.g., using a fluorescence imager if a labeled oligo was used).
-
The ligated product will be a single, longer oligonucleotide.
-
Compare the amount of ligated product in the perfectly matched versus the mismatched reactions for each enzyme. A higher fidelity ligase will show significantly less product formation in the presence of a mismatch.
-
Conclusion
Thermostable DNA ligases offer significant advantages over this compound in applications that demand high temperature stability and stringent specificity. Their superior fidelity makes them the enzyme of choice for mutation detection and other diagnostic assays. However, for routine cloning of diverse DNA fragments, including those with blunt ends, this compound remains a valuable and efficient tool. By understanding the distinct characteristics and performance metrics of each type of ligase, researchers can make informed decisions to optimize their experimental workflows and achieve reliable, high-quality results.
References
- 1. Frontiers | Thermostable DNA ligases from hyperthermophiles in biotechnology [frontiersin.org]
- 2. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 5. Ampligase Thermostable DNA Ligase | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Thermostable DNA ligases from hyperthermophiles in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Thermostable Taq DNA Ligase - Products - Pharma Industry Review [pharma-industry-review.com]
- 8. Biochemical properties of a high fidelity DNA ligase from Thermus species AK16D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. Comparative analysis of the end-joining activity of several DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
T4 DNA Ligase vs. Ligation-Independent Cloning: A Comparative Guide for Molecular Assembly
In the landscape of molecular biology, the precise and efficient assembly of DNA fragments is a cornerstone of innovation. For decades, T4 DNA ligase has been the workhorse for covalently joining DNA molecules, playing a pivotal role in traditional cloning workflows. However, the advent of ligation-independent cloning (LIC) methods has revolutionized DNA assembly, offering speed, flexibility, and efficiency that often surpass traditional approaches. This guide provides a detailed comparison of this compound-based cloning and prominent LIC methodologies, supported by experimental data and detailed protocols to inform the choices of researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound-Based Cloning | Ligation-Independent Cloning (LIC) Methods |
| Mechanism | Formation of phosphodiester bonds between 5' phosphate and 3' hydroxyl groups of DNA, often requiring compatible restriction enzyme-generated ends.[1][2][3][4] | Relies on complementary single-stranded overhangs generated by exonucleases or PCR, followed by in vivo repair; no ligase is required in vitro for many methods.[5][6][7][8] |
| Speed | Generally slower, involving multiple steps of digestion, purification, and ligation that can take several hours to overnight.[9] | Faster, often involving single-tube reactions that can be completed in as little as 15 minutes to a couple of hours.[5][9][10] |
| Efficiency | Can be highly efficient for simple, single-insert cloning but efficiency decreases significantly with multiple fragments. Often hampered by vector self-ligation.[11] | Generally higher efficiency, especially for multi-fragment assemblies, due to the directional nature and reduced background from self-ligation.[12][13][14] |
| Flexibility & Scarless Assembly | Dependent on the availability of unique restriction sites, which can be limiting. Often leaves a "scar" (restriction site) in the final construct.[11] | Sequence-independent, allowing for insertion of any fragment into any location of a linearized vector. Typically scarless, leaving no unwanted sequences.[13][15] |
| Cost | Generally lower cost for basic enzymes (restriction enzymes and this compound) if already available in the lab.[12] | Can be more expensive if using commercial master mixes, though some methods can be performed cost-effectively with individual enzymes.[12][16] |
| Number of Fragments | Challenging to assemble more than two or three fragments simultaneously and efficiently.[11] | Capable of assembling multiple (5 to 15+) fragments in a single reaction with high efficiency.[14][17][18] |
Quantitative Performance Comparison
The choice between this compound and LIC methods often comes down to the specific requirements of the experiment, such as the number of DNA fragments to be assembled, the desired throughput, and budget constraints. The following table summarizes key quantitative performance metrics based on published data and user experiences.
| Parameter | This compound (Traditional Cloning) | Gibson Assembly | Golden Gate Cloning | SLIC (Sequence and Ligation-Independent Cloning) | CPEC (Circular Polymerase Extension Cloning) |
| Time | 2 hours - overnight[2][9][19] | ~1 hour[5][18] | 30 minutes - 1.5 hours[20][21] | ~2.5 minutes (one-step) to 1.5 hours[17][22] | 10 minutes - 3 hours[10][23] |
| Cloning Efficiency | Variable, can be low for complex ligations | High (>90%)[24] | Very high (>95%, approaching 100%)[12][20] | High (~95%)[13][14] | High (~100%)[23] |
| Multi-fragment Assembly | Inefficient for >2-3 fragments[11] | Up to 15 fragments[18] | Up to 30+ fragments[18] | Up to 10 fragments[17][25] | Multiple fragments[10][23] |
| Cost per Reaction (Enzymes) | Low to Moderate[12] | High (commercial mix), Moderate (in-house)[12] | Moderate | Low to Moderate[12] | Low to Moderate[16] |
Experimental Workflows and Signaling Pathways
To visualize the procedural differences, the following diagrams illustrate the workflows for traditional cloning using this compound and a representative ligation-independent method, Gibson Assembly.
This compound Cloning Workflow
Caption: Workflow for traditional cloning using this compound.
Gibson Assembly Workflow
Caption: Workflow for Gibson Assembly, a ligation-independent method.
Experimental Protocols
This section provides detailed methodologies for performing traditional cloning with this compound and several popular ligation-independent cloning techniques.
Protocol 1: this compound-Based Cloning (Sticky Ends)
1. DNA Preparation:
- Digest the vector and insert DNA with appropriate restriction enzymes to generate compatible sticky ends. A typical reaction includes:
- Vector DNA: 1 µg
- Insert DNA: 0.1-0.5 µg
- 10X Restriction Buffer: 5 µL
- Restriction Enzyme(s): 1 µL each
- Nuclease-free water to 50 µL
- Incubate at the enzyme's optimal temperature (usually 37°C) for 1-2 hours.
- Run the digested products on an agarose gel and purify the desired DNA fragments using a gel extraction kit.
- Quantify the concentration of the purified vector and insert DNA.
2. Ligation Reaction:
- Set up the ligation reaction. A typical 20 µL reaction is as follows:[2]
- Purified Vector DNA: 50-100 ng
- Purified Insert DNA: Use a 3:1 molar ratio of insert to vector.
- 10X this compound Buffer: 2 µL[2]
- This compound: 1 µL[2]
- Nuclease-free water to 20 µL
- Gently mix by pipetting.
- Incubate at 16°C overnight or at room temperature for 10 minutes for cohesive ends.[2]
- Heat inactivate the ligase at 65°C for 10 minutes.[2]
3. Transformation:
- Add 1-5 µL of the ligation mixture to 50 µL of competent E. coli cells.[2]
- Incubate on ice for 30 minutes.
- Heat shock at 42°C for 45-90 seconds, followed by 2 minutes on ice.[26][27]
- Add 250-900 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.[26][27]
- Plate on selective agar plates and incubate overnight at 37°C.
Protocol 2: Gibson Assembly
1. DNA Fragment Preparation:
- Linearize the destination vector by restriction digest or inverse PCR. Purify the linearized vector.
- Amplify the insert DNA fragment(s) by PCR using primers that have a 20-40 bp overlap with the adjacent DNA fragment (either the vector or another insert).
- Purify the PCR product(s).
2. Gibson Assembly Reaction:
- Combine the following in a single tube:
- Linearized Vector: 100 ng
- Insert(s): 2-3 fold molar excess over the vector.
- Gibson Assembly Master Mix (containing T5 exonuclease, Phusion polymerase, and Taq ligase): 10 µL (for a 20 µL total reaction volume).[5]
- Nuclease-free water to 20 µL.
- Incubate the reaction at 50°C for 15-60 minutes.[5]
3. Transformation:
- Follow the transformation protocol as described for this compound-based cloning, using 2 µL of the assembly reaction.
Protocol 3: Golden Gate Cloning
1. DNA Fragment Preparation:
- Design primers for the insert(s) that include a Type IIS restriction enzyme recognition site (e.g., BsaI) and a unique 4-base overhang.[15]
- Amplify the insert(s) by PCR and purify the product.
- The destination vector must also contain flanking Type IIS recognition sites.
2. Golden Gate Assembly Reaction:
- Set up a one-pot digestion-ligation reaction:[15][21]
- Destination Vector: 75 ng
- Insert(s): 1:1 or 2:1 molar ratio with the vector.
- 10X this compound Buffer: 2 µL
- Type IIS Restriction Enzyme (e.g., BsaI): 1 µL
- This compound: 1 µL
- Nuclease-free water to 20 µL
- Run the reaction in a thermocycler with alternating digestion and ligation temperatures (e.g., 30 cycles of 37°C for 1 minute and 16°C for 1 minute), followed by a final digestion step and heat inactivation.[21][28]
3. Transformation:
- Follow the transformation protocol as described for this compound-based cloning, using 2 µL of the assembly reaction.
Protocol 4: SLIC (Sequence and Ligation-Independent Cloning)
1. DNA Fragment Preparation:
- Linearize the vector via restriction digest or PCR.
- Amplify the insert via PCR using primers that add 15-25 bp of homology to the ends of the linearized vector.[5][17]
- Purify both the linearized vector and the PCR insert.
2. Generation of Single-Stranded Overhangs:
- In separate tubes, treat the vector and insert with T4 DNA polymerase in the absence of dNTPs to initiate 3'→5' exonuclease activity.[5][6]
- Linearized Vector/Insert DNA: 100-200 ng
- 10X NEBuffer 2.1: 2 µL
- T4 DNA Polymerase: 0.5 µL
- Nuclease-free water to 20 µL
- Incubate at room temperature for 2.5 - 30 minutes. The reaction can be stopped by adding dCTP.[6][22]
3. Annealing and Transformation:
- Mix the T4-treated vector and insert at a 1:2 or 1:3 molar ratio.[7]
- Incubate at room temperature for 5-30 minutes to allow annealing.[7]
- Transform the annealed product directly into competent E. coli cells as described previously. The nicks in the DNA will be repaired in vivo.[5][7]
Protocol 5: CPEC (Circular Polymerase Extension Cloning)
1. DNA Fragment Preparation:
- Linearize the vector.
- Amplify the insert(s) with primers that create 20-40 bp overlaps with the vector or adjacent fragments.
- Purify all DNA fragments.
2. CPEC Reaction:
- Combine the linearized vector and insert(s) in a PCR tube with a high-fidelity DNA polymerase.[10][16]
- Linearized Vector: 50-100 ng
- Insert(s): Equimolar or slight excess to the vector.
- High-Fidelity Polymerase Master Mix (2X): 10 µL
- Nuclease-free water to 20 µL
- Run a PCR program consisting of a denaturation step followed by multiple cycles of annealing and extension. This allows the overlapping fragments to anneal and be extended by the polymerase to form a circular plasmid.[10][29]
3. Transformation:
- Transform the CPEC reaction mixture directly into competent E. coli cells.
Conclusion
Both this compound-based cloning and ligation-independent cloning methods are powerful tools in the molecular biologist's arsenal. Traditional cloning remains a cost-effective and reliable method for routine, single-insert cloning projects. However, for more complex tasks involving multiple DNA fragments, scarless assembly, or high-throughput workflows, ligation-independent methods such as Gibson Assembly, Golden Gate, SLIC, and CPEC offer significant advantages in terms of speed, efficiency, and flexibility. The choice of method should be guided by the specific experimental goals, complexity of the desired construct, and available resources. By understanding the principles, performance characteristics, and protocols of each, researchers can select the most appropriate strategy to achieve their desired outcomes with precision and efficiency.
References
- 1. goldbio.com [goldbio.com]
- 2. Ligation Protocol with this compound [protocols.io]
- 3. addgene.org [addgene.org]
- 4. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Sequence and Ligation Independent Cloning – Protein Expression and Purification Core Facility [embl.org]
- 6. neb.com [neb.com]
- 7. addgene.org [addgene.org]
- 8. Ligation-independent cloning - Wikipedia [en.wikipedia.org]
- 9. neb-online.de [neb-online.de]
- 10. generalbiosystems.com [generalbiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.addgene.org [blog.addgene.org]
- 13. A Practical Comparison of Ligation-Independent Cloning Techniques | PLOS One [journals.plos.org]
- 14. A Practical Comparison of Ligation-Independent Cloning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idtdna.com [idtdna.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 18. clyte.tech [clyte.tech]
- 19. promega.com [promega.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Golden Gate assembly — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 22. One-Step Sequence- and Ligation-Independent Cloning as a Rapid and Versatile Cloning Method for Functional Genomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. blog.addgene.org [blog.addgene.org]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. assaygenie.com [assaygenie.com]
- 28. Golden Gate Cloning - Wikipedia [en.wikipedia.org]
- 29. Leveraging Circular Polymerization and Extension Cloning (CPEC) Method for Construction of CRISPR Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Cloning Techniques: Gibson Assembly vs. T4 DNA Ligase-Based Cloning
In the landscape of molecular biology, the ability to precisely assemble DNA fragments is paramount for advancements in genetic engineering, synthetic biology, and drug development. For decades, the cornerstone of this process has been traditional cloning using restriction enzymes and T4 DNA ligase. However, the advent of newer methods, most notably Gibson Assembly, has provided researchers with powerful alternatives. This guide offers an in-depth, objective comparison of Gibson Assembly and this compound-based cloning, supported by available data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Executive Summary
| Feature | Gibson Assembly | This compound-Based Cloning |
| Mechanism | Seamless assembly of multiple DNA fragments in a single, isothermal reaction using a three-enzyme mix (exonuclease, polymerase, and ligase) that relies on homologous overlaps between fragments. | Relies on the creation of compatible DNA ends, either "sticky" or blunt, through restriction enzyme digestion, followed by the formation of phosphodiester bonds by this compound. |
| Workflow | Streamlined, one-pot reaction. | Multi-step process involving restriction digests, purification, ligation, and transformation. |
| Speed | Significantly faster, with assembly reactions typically completed in about an hour.[1] | More time-consuming, often requiring several hours to two days for the entire process.[1] |
| Fragment Capacity | High capacity, capable of assembling up to 15 fragments simultaneously.[2] | Typically limited to joining 2-3 fragments at a time. |
| Seamlessness | Creates seamless constructs without any intervening sequences ("scars").[2] | Often leaves residual restriction sites ("scars") at the ligation junctions. |
| Versatility | Highly versatile as it does not depend on the presence of specific restriction sites.[3] | Limited by the availability and location of unique restriction sites in the DNA sequences. |
| Cost | Generally more expensive due to the cost of proprietary enzyme mixes.[2][4] | Can be more cost-effective, especially if enzymes are purchased in bulk.[4] |
| Efficiency | Generally reported to have high efficiency, particularly for multi-fragment assemblies.[5] | Efficiency can be variable and is often lower, especially for blunt-end ligations and multi-fragment assemblies. |
| Error Rate | Potential for errors at fragment junctions and those introduced by the polymerase during gap-filling.[6] | Errors can be introduced during PCR amplification of fragments; this compound itself can ligate mismatched ends, though with lower efficiency.[6][7] |
Principles and Mechanisms
Gibson Assembly: A One-Pot Symphony of Enzymes
Developed by Dr. Daniel Gibson and his colleagues, Gibson Assembly is a molecular cloning method that facilitates the joining of multiple DNA fragments in a single, isothermal reaction.[3] The elegance of this technique lies in its simplicity and efficiency, orchestrated by a cocktail of three enzymes:
-
T5 Exonuclease: This enzyme chews back the 5' ends of the DNA fragments, creating 3' single-stranded overhangs.
-
Phusion DNA Polymerase: When two fragments with homologous overhangs anneal, this high-fidelity polymerase fills in any remaining single-stranded gaps.
-
Taq DNA Ligase: The final step involves this ligase sealing the nicks in the sugar-phosphate backbone, resulting in a covalently closed, double-stranded DNA molecule.[2]
This process is driven by 20-40 base pair homologous overlaps engineered into the ends of the DNA fragments, typically via PCR primers.
This compound-Based Cloning: The Classic Cut-and-Paste
Traditional cloning hinges on the activity of two key types of enzymes: restriction endonucleases and DNA ligases. The workflow involves:
-
Restriction Digestion: The vector and the DNA insert are cut with one or more restriction enzymes to generate compatible ends. These can be "sticky ends" (with short, single-stranded overhangs) or blunt ends.
-
Ligation: The digested vector and insert are then incubated with this compound. This enzyme, isolated from the T4 bacteriophage, catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA.[7] ATP is an essential cofactor for this reaction.
The success of this method is highly dependent on the presence of unique and conveniently located restriction sites.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for both Gibson Assembly and this compound-based cloning.
Performance Comparison: A Data-Driven Analysis
While direct, peer-reviewed, head-to-head quantitative comparisons with extensive datasets are not abundant in the literature, a consensus has emerged from user experiences, vendor-supplied data, and qualitative statements in scientific publications.
Cloning Efficiency
Cloning efficiency is often cited as a major advantage of Gibson Assembly, particularly for more complex assemblies.
| Parameter | Gibson Assembly | This compound-Based Cloning |
| Single Insert Cloning | High efficiency is generally reported. | Efficiency is typically high for sticky-end ligations but can be significantly lower for blunt-end ligations. |
| Multi-Fragment Assembly | Highly efficient for assembling multiple fragments (up to 15) in a single reaction.[2] Anecdotal reports suggest success rates of over 90% for multi-fragment constructs.[4] | Efficiency drops significantly with an increasing number of fragments. Assembling more than three fragments simultaneously is often challenging and inefficient. |
| Factors Affecting Efficiency | Efficiency can be reduced by repetitive sequences or high GC content at the homologous ends. | Efficiency is highly dependent on the quality of the restriction digest, the purity of the DNA fragments, and the vector-to-insert molar ratio. Vector self-ligation can be a significant issue. |
Fidelity and Error Rates
The fidelity of the final construct is a critical consideration. Errors can be introduced at various stages of the cloning process.
| Parameter | Gibson Assembly | This compound-Based Cloning |
| Source of Errors | - PCR amplification of fragments (dependent on the fidelity of the polymerase used).- Potential for nucleotide misincorporation by the polymerase at the junctions during gap-filling.[6]- Errors at the recombination junctions. | - PCR amplification of fragments.- Mismatches at the ligation junction, as this compound can ligate some mismatched ends, albeit with lower efficiency.[6][7] |
| Reported Fidelity | The use of a high-fidelity polymerase in the master mix helps to minimize errors. However, sequencing of the final construct is essential to verify accuracy. Some users report error rates of around 25% in clones at or near the assembly site. | The fidelity of the initial PCR amplification is the primary determinant of the insert's sequence accuracy. The ligation process itself does not typically introduce new errors into the sequence of the fragments being joined. |
Cost and Time Analysis
For many laboratories, the cost and time required for a cloning experiment are significant factors.
| Parameter | Gibson Assembly | This compound-Based Cloning |
| Time to Complete | The assembly reaction itself is rapid, typically taking about one hour.[1] The entire workflow from PCR to transformation can often be completed in a single day. | The overall process is more protracted, often spanning 2-3 days due to sequential steps of digestion, purification, and ligation.[1] |
| Reagent Costs | The primary cost is the proprietary Gibson Assembly master mix, which can be relatively expensive per reaction.[2][4] Longer primers with homologous overlaps also add to the cost. | The individual enzymes (restriction enzymes, this compound) are generally less expensive, especially when purchased in bulk. However, the need for multiple enzymes and purification kits can increase the overall cost. |
| Hands-on Time | Less hands-on time due to the streamlined, one-pot reaction. | More hands-on time is required due to the multiple steps and purification procedures. |
Detailed Experimental Protocols
Gibson Assembly Protocol (General)
This protocol provides a general outline for a two-fragment assembly.
-
Fragment Preparation:
-
Design PCR primers for the insert and the linearized vector that include 20-40 bp overlaps homologous to the adjacent fragment ends.
-
Amplify the insert and vector backbone by PCR using a high-fidelity DNA polymerase.
-
Confirm the size of the PCR products by agarose gel electrophoresis.
-
Purify the PCR products using a PCR clean-up kit.
-
Quantify the concentration of the purified DNA fragments.
-
-
Assembly Reaction:
-
On ice, combine the vector and insert fragments in a molar ratio of approximately 1:3 (vector:insert) in a microfuge tube. The total amount of DNA is typically in the range of 10-100 ng.
-
Add an equal volume of 2x Gibson Assembly Master Mix to the DNA fragments.
-
Gently mix the reaction by pipetting up and down.
-
Incubate the reaction in a thermocycler at 50°C for 15-60 minutes. For more complex assemblies (4+ fragments), a 60-minute incubation is recommended.
-
-
Transformation and Screening:
-
Transform 2 µL of the assembly reaction into 50 µL of high-efficiency competent E. coli cells, following the manufacturer's protocol.
-
Plate the transformation mixture on appropriate selective agar plates.
-
Incubate overnight at 37°C.
-
Pick individual colonies and screen for the correct construct by colony PCR, restriction digest analysis, and Sanger sequencing.
-
This compound-Based Cloning Protocol (General)
This protocol outlines a standard sticky-end ligation.
-
Preparation of Vector and Insert:
-
Digest 1-2 µg of the vector and an appropriate amount of the insert DNA with the chosen restriction enzyme(s) in separate reactions. Ensure the buffer and temperature are optimal for the enzyme(s).
-
Incubate for 1-2 hours.
-
Run the digested products on an agarose gel to separate the desired fragments from undigested DNA and other byproducts.
-
Excise the DNA bands of the correct size from the gel and purify the DNA using a gel extraction kit.
-
Quantify the concentration of the purified vector and insert DNA.
-
-
Ligation Reaction:
-
Set up the ligation reaction in a microfuge tube on ice. Combine the purified vector and insert at a molar ratio of 1:3 (vector:insert). A typical reaction uses 50-100 ng of vector.
-
Add 1 µL of 10x this compound Buffer and 1 µL of this compound.
-
Adjust the final volume to 10 µL with nuclease-free water.
-
Mix gently and incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation and Screening:
-
Transform 5-10 µL of the ligation reaction into 50 µL of competent E. coli cells.
-
Plate the transformation on selective agar plates.
-
Incubate overnight at 37°C.
-
Screen the resulting colonies by colony PCR, restriction digest of purified plasmid DNA, and Sanger sequencing to confirm the correct insert and orientation.
-
Conclusion and Recommendations
Both Gibson Assembly and this compound-based cloning are powerful and effective methods for generating recombinant DNA constructs. The choice between them largely depends on the specific requirements of the cloning project, as well as the available resources in the laboratory.
Choose Gibson Assembly when:
-
Assembling multiple DNA fragments is required: Gibson Assembly excels at joining three or more fragments in a single reaction, making it ideal for synthetic biology projects and the construction of large, complex pathways.[2]
-
A seamless construct is necessary: The absence of scar sequences is a significant advantage for protein expression and functional studies where every base pair matters.[2]
-
Speed is a priority: The rapid, one-pot reaction significantly shortens the cloning workflow.[1]
-
Suitable restriction sites are unavailable: Gibson Assembly bypasses the need for specific restriction enzyme recognition sites, offering greater flexibility in construct design.[3]
Choose this compound-Based Cloning when:
-
Performing routine, single-insert cloning: For simple cloning projects with readily available and unique restriction sites, traditional ligation is a reliable and well-established method.
-
Cost is a primary concern: The individual reagents for traditional cloning are generally less expensive than proprietary Gibson Assembly master mixes, making it a more budget-friendly option for labs with limited funding.[4]
-
Working with very small DNA fragments: While newer formulations of Gibson Assembly have improved performance with smaller fragments, traditional cloning can sometimes be more efficient for very short inserts.
References
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. Team:Freiburg/Project/Classic vs Gibson - 2015.igem.org [2015.igem.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Golden Gate Assembly vs. Gibson Assembly: DNA Cloning Methods Compared [synapse.patsnap.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to T4 DNA Ligase: A Comparative Overview of Performance Metrics from Leading Suppliers
For researchers, scientists, and drug development professionals, the selection of a reliable and efficient T4 DNA ligase is a critical step in a multitude of molecular biology workflows, from routine cloning to the construction of complex DNA libraries for next-generation sequencing. While numerous suppliers offer this essential enzyme, a direct, independent comparison of their performance can be challenging to find. This guide provides an objective overview of key performance metrics for this compound from various suppliers, supported by publicly available data and standardized experimental protocols, to empower researchers in making informed decisions.
Key Performance Metrics and Supplier Comparison
The performance of this compound can be evaluated based on several key parameters: ligation efficiency for both cohesive (sticky) and blunt ends, enzymatic fidelity, and the unit definition provided by the supplier. The unit definition is a particularly crucial, yet often overlooked, aspect as it directly impacts the amount of enzyme used in a reaction. A lack of a standardized unit definition across the industry can lead to variability in experimental outcomes.
While direct, third-party comparative studies are scarce, we have compiled a summary of unit definitions and other performance-related information from prominent suppliers based on their product literature. This allows for a more informed "apples-to-apples" comparison when designing experiments.
| Supplier/Product | Unit Definition | Key Features/Claims |
| New England Biolabs (NEB) | One unit is defined as the amount of enzyme required to give 50% ligation of HindIII fragments of λ DNA (5´ DNA termini concentration of 0.12 µM) in 30 minutes at 16°C in a 20 µl reaction.[1][2][3][4] | Industry standard, high-quality formulations available, including high-concentration and salt-tolerant versions.[5][6][7] |
| Thermo Fisher Scientific | One Weiss unit catalyzes the exchange of 1 nmol of 32PPi into [γ,β-32P]ATP in 20 minutes at 37°C.[8] | Offers rapid ligation protocols (5 minutes for cohesive ends).[8] |
| Promega | 0.01 Weiss unit is the amount of enzyme required to catalyze the ligation of >95% of the HindIII fragments of 1µg of Lambda DNA at 16°C in 20 minutes.[9] | Provides blue/white screening data for quality control.[9] |
| Intact Genomics | - | Claims 3-5X higher ligation efficiency than competitors and extremely high purity.[10] |
| G-Biosciences | One unit is defined as the amount of enzyme required to give 50% ligation of HindIII fragments of λ DNA in 30 minutes at 16°C in a 20 µl reaction.[11] | Suitable for a range of applications including NGS library preparation.[11] |
| GoldBio | One unit is defined as the amount of enzyme required to give 50% ligation of HindIII fragments of λ DNA (250 ng/µl) in 30 minutes at 16°C in a 20 µl reaction.[12] | Provides detailed protocols and information on inhibitors.[12] |
Note: The table above is a summary based on publicly available information from the suppliers. For the most accurate and up-to-date information, please refer to the product documentation from each supplier.
Experimental Protocols for Performance Evaluation
To facilitate a direct comparison of this compound performance in your own laboratory, we provide the following standardized protocols for key experiments.
Ligation Efficiency Assay (Cohesive Ends)
This protocol is designed to assess the efficiency of this compound in joining DNA fragments with cohesive (sticky) ends.
Materials:
-
Lambda DNA (or other suitable DNA substrate)
-
Restriction enzyme that generates cohesive ends (e.g., HindIII)
-
This compound from different suppliers
-
10X this compound Buffer (from each respective supplier)
-
ATP (if not included in the buffer)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Nuclease-free water
Protocol:
-
Digest 1 µg of Lambda DNA with HindIII to generate fragments with cohesive ends.
-
Purify the digested DNA fragments.
-
Set up ligation reactions in separate tubes for each this compound being tested. In a 20 µl reaction volume, combine:
-
100 ng of digested Lambda DNA fragments
-
2 µl of 10X this compound Buffer
-
1 µl of this compound (use the same number of units as defined by the manufacturer)
-
Nuclease-free water to a final volume of 20 µl
-
-
Set up a negative control reaction without this compound.
-
Incubate the reactions at 16°C for 30 minutes.
-
Stop the reaction by adding a gel loading dye containing a stop solution (e.g., EDTA).
-
Analyze the ligation products by running the samples on a 1% agarose gel.
-
Visualize the DNA bands under UV light. Successful ligation will be indicated by the appearance of higher molecular weight bands corresponding to ligated DNA fragments and a decrease in the intensity of the initial fragment bands.
Ligation Fidelity Assay
Ligation fidelity refers to the ability of the ligase to correctly join compatible DNA ends while discriminating against mismatched or incompatible ends. A highly sensitive method to assess this is through a single-molecule sequencing-based assay.[13][14]
Conceptual Workflow:
-
Library Preparation: Synthesize a library of DNA substrates with a variety of overhang sequences, including both correct Watson-Crick pairings and various mismatches.
-
Ligation Reaction: Ligate the DNA substrate library using the this compound being tested under desired reaction conditions (e.g., different temperatures and incubation times).
-
Sequencing: Sequence the ligation products using a single-molecule sequencing platform (e.g., Pacific Biosciences SMRT sequencing).
-
Data Analysis: Analyze the sequencing data to quantify the frequency of both correct and mismatched ligation events for each overhang combination. This provides a comprehensive profile of the ligase's fidelity and any potential sequence-specific biases.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in evaluating and utilizing this compound, the following diagrams illustrate key workflows and the enzymatic mechanism.
Caption: The three-step catalytic mechanism of this compound.
Caption: Experimental workflow for comparing this compound ligation efficiency.
Conclusion
The choice of this compound can significantly impact the success of molecular cloning and other DNA manipulation techniques. While a definitive ranking of suppliers is not feasible without extensive, independent, side-by-side studies, researchers can make more informed decisions by carefully considering the unit definitions, claimed performance features, and by conducting their own in-house evaluations using standardized protocols. By understanding the key performance metrics and how to assess them, scientists can select the most appropriate this compound for their specific research needs, leading to more consistent and reliable experimental outcomes.
References
- 1. biocompare.com [biocompare.com]
- 2. static.igem.org [static.igem.org]
- 3. neb.com [neb.com]
- 4. biocompare.com [biocompare.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. promega.com [promega.com]
- 10. thomassci.com [thomassci.com]
- 11. This compound for cloning and next-generation sequencing (NGS) [gbiosciences.com]
- 12. zellbio.eu [zellbio.eu]
- 13. A single-molecule sequencing assay for the comprehensive profiling of this compound fidelity and bias during DNA end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Navigating the World of Seamless Cloning: A Guide to Alternatives Beyond T4 DNA Ligase
In the landscape of molecular biology, the precise and efficient assembly of DNA fragments is a cornerstone of innovation. While traditional cloning methods reliant on T4 DNA ligase have long been workhorses in the lab, a new generation of "seamless" cloning techniques offers significant advantages in terms of efficiency, flexibility, and the creation of scarless constructs. This guide provides an in-depth comparison of prominent alternatives to conventional this compound-based cloning, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanisms, performance, and protocols of key methods, presenting quantitative data to facilitate an informed choice for your specific research needs.
A Comparative Overview of Seamless Cloning Technologies
The choice of a cloning method is often a trade-off between efficiency, fidelity, speed, cost, and the complexity of the desired DNA construct. The following table summarizes the key performance metrics of popular seamless cloning alternatives, providing a quantitative basis for comparison. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Feature | Golden Gate Assembly | Gibson Assembly | SLIC (Sequence and Ligation-Independent Cloning) | CPEC (Circular Polymerase Extension Cloning) | SLiCE (Seamless Ligation Cloning Extract) |
| Principle | Type IIS restriction enzymes and this compound create and ligate compatible, non-palindromic overhangs. | A three-enzyme mix (exonuclease, polymerase, ligase) assembles fragments with homologous overlaps. | T4 DNA polymerase exonuclease activity creates single-stranded overhangs for annealing. | A thermostable DNA polymerase extends overlapping fragments to form a circular plasmid. | in vitro homologous recombination using E. coli cell extracts. |
| Cloning Efficiency | High; can be >90% for multi-fragment assemblies (up to 24 fragments). | High; reported success rates of up to 95%.[1] | High; can achieve ~95% efficiency with few manipulations.[2] | High; can yield up to 56,000 CFU/ng of insert for library construction.[3] | Very high; can reach >21,000 CFU/ng of vector with optimized homology length.[4] |
| Fidelity | High; correct in-frame assembly in >90% of clones for 24-fragment assemblies. | High; however, the use of a polymerase can introduce errors.[5] | High; relies on the fidelity of the PCR amplification of inserts. | High; the process does not inherently amplify DNA, thus minimizing PCR-induced mutations.[6][7] | High; dependent on the fidelity of the initial PCR amplification of fragments. |
| Number of Fragments | Up to 24+ fragments in a single reaction. | Typically up to 15 fragments.[8] | Up to 10 fragments have been successfully assembled. | Multiple fragments can be assembled; successfully used for complex libraries.[3] | Multiple fragments can be assembled; 6-fragment assembly has been demonstrated.[4] |
| Scarless Assembly | Yes | Yes | Yes | Yes | Yes |
| Vector Compatibility | Requires vectors with Type IIS recognition sites. | Any linearizable vector. | Any linearizable vector. | Any linearizable vector. | Any linearizable vector. |
| Key Advantage | High efficiency for multi-fragment assembly and suitability for automation. | A robust and widely adopted one-tube reaction for assembling multiple fragments. | A simple and cost-effective method that does not require a ligase. | A very simple and inexpensive method using only a DNA polymerase. | Extremely cost-effective as it uses crude cell extracts instead of purified enzymes. |
| Key Limitation | Requires the absence of internal Type IIS recognition sites in the DNA fragments. | Can be less efficient for very small fragments (<200 bp) and can be more expensive than other methods. | Efficiency can be sensitive to the duration of the exonuclease treatment. | Can be less efficient for very large constructs. | The efficiency can be variable depending on the quality of the cell extract. |
Experimental Workflows and Signaling Pathways
To visually compare the methodologies of these cloning techniques, the following diagrams illustrate their respective workflows.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key seamless cloning techniques discussed.
Golden Gate Assembly Protocol
This protocol is a generalized procedure for a multi-fragment Golden Gate assembly.
-
Fragment Preparation:
-
Amplify DNA fragments using PCR with primers that incorporate a Type IIS restriction enzyme recognition site (e.g., BsaI) and a unique 4-base pair overhang.
-
The recognition sites should be oriented to be cleaved off from the final product.
-
Purify the PCR products.
-
-
Reaction Setup:
-
In a single tube, combine the following components on ice:
-
Destination vector (e.g., 75 ng)
-
Each DNA insert (in equimolar amounts to the vector)
-
1 µL 10x this compound Buffer
-
1 µL this compound (e.g., 400,000 units/mL)
-
Nuclease-free water to a final volume of 10-20 µL.
-
-
-
Thermocycling:
-
Incubate the reaction in a thermocycler using a program that cycles between the optimal temperatures for digestion and ligation. A typical program consists of 30-60 cycles of:
-
37°C for 1-5 minutes (digestion)
-
16°C for 1-5 minutes (ligation)
-
-
Follow with a final digestion step at 50-60°C for 10 minutes to cleave any remaining religated vectors.
-
Heat inactivate the enzymes at 80°C for 10 minutes.
-
-
Transformation:
-
Transform competent E. coli cells with 1-2 µL of the assembly reaction.
-
Plate on selective media and incubate overnight at 37°C.
-
Gibson Assembly Protocol
This is a standard protocol for assembling multiple DNA fragments using the Gibson Assembly method.[9]
-
Fragment Preparation:
-
Amplify DNA fragments using PCR with primers that have a 20-40 bp overlap with the adjacent fragment to be assembled.
-
Linearize the destination vector using restriction enzymes or inverse PCR.
-
Purify all DNA fragments.
-
-
Reaction Setup:
-
On ice, combine the following in a single tube:
-
Linearized vector (e.g., 50-100 ng)
-
Each DNA insert in a 2-3 fold molar excess over the vector.
-
10 µL of 2x Gibson Assembly Master Mix.
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Incubate the reaction at 50°C for 15-60 minutes. For assemblies of 2-3 fragments, 15 minutes is often sufficient, while more complex assemblies may require a 60-minute incubation.
-
-
Transformation:
-
Transform competent E. coli cells with 2 µL of the assembly reaction.
-
Plate on selective media and incubate overnight at 37°C.
-
SLIC (Sequence and Ligation-Independent Cloning) Protocol
This protocol outlines the steps for performing SLIC.
-
Fragment Preparation:
-
Amplify the insert DNA using PCR with primers that include 20-30 bp extensions homologous to the insertion site of the linearized vector.
-
Linearize the vector using restriction enzymes or PCR.
-
Purify the PCR product and the linearized vector.
-
-
T4 DNA Polymerase Treatment:
-
In separate tubes, treat the purified PCR product and linearized vector with T4 DNA polymerase in the absence of dNTPs. For example, mix:
-
DNA fragment (e.g., 200 ng)
-
1 µL 10x NEBuffer 2.1
-
0.5 µL T4 DNA Polymerase (3 units/µL)
-
Nuclease-free water to 10 µL.
-
-
Incubate at room temperature for 30 minutes. This allows the 3'→5' exonuclease activity to create single-stranded overhangs.
-
Stop the reaction by adding a single dNTP (e.g., 1 µL of 10 mM dCTP).
-
-
Annealing and Transformation:
-
Mix the T4 DNA polymerase-treated insert and vector in an equimolar ratio.
-
Incubate at 37°C for 30 minutes to allow the homologous ends to anneal.
-
Transform competent E. coli cells with 2-5 µL of the annealing reaction. The nicks in the assembled plasmid will be repaired in vivo.
-
CPEC (Circular Polymerase Extension Cloning) Protocol
This protocol describes the CPEC method for seamless cloning.[7]
-
Fragment Preparation:
-
Amplify the insert(s) and the vector backbone by PCR to generate fragments with 20-40 bp of overlapping homology at their ends.
-
Purify all PCR products.
-
-
CPEC Reaction Setup:
-
In a PCR tube, combine the following:
-
Linearized vector (e.g., 50-100 ng)
-
Each insert in a 1:1 to 3:1 molar ratio to the vector.
-
10 µL of a 2x high-fidelity DNA polymerase master mix (e.g., Phusion or Q5).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Note: Do not add any primers to this reaction.
-
-
Thermocycling:
-
Run the following program in a thermocycler:
-
Initial denaturation: 98°C for 30 seconds.
-
15-25 cycles of:
-
98°C for 10 seconds
-
Annealing temperature (e.g., 55-65°C) for 30 seconds
-
72°C for an extension time appropriate for the total length of the final plasmid (e.g., 15-30 seconds per kb).
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Transformation:
-
Transform competent E. coli cells with 1-2 µL of the CPEC reaction.
-
SLiCE (Seamless Ligation Cloning Extract) Protocol
This protocol provides a general method for SLiCE.[4][10]
-
Preparation of SLiCE Extract:
-
Grow a suitable E. coli strain (e.g., DH10B or a strain engineered for higher recombination efficiency like PPY) to a specific optical density.
-
Harvest the cells and lyse them to prepare a cell-free extract containing the necessary recombination machinery. The extract can be stored at -80°C.
-
-
Fragment Preparation:
-
Amplify the insert and linearize the vector by PCR to introduce 15-52 bp of homologous sequence at the ends.
-
Purify the DNA fragments.
-
-
SLiCE Reaction:
-
In a microfuge tube, mix:
-
Linearized vector (e.g., 50-100 ng)
-
Insert(s) in a 1:3 to 1:6 molar ratio to the vector.
-
1 µL of 10x SLiCE buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM ATP, 10 mM DTT).
-
1 µL of SLiCE extract.
-
Nuclease-free water to a final volume of 10 µL.
-
-
Incubate at 37°C for 15-60 minutes.
-
-
Transformation:
-
Transform competent E. coli cells with 1-5 µL of the SLiCE reaction.
-
Conclusion
The evolution of seamless cloning methodologies has provided researchers with a powerful toolkit to overcome the limitations of traditional this compound-based cloning. Each alternative, from the highly efficient multi-fragment assembly of Golden Gate and Gibson Assembly to the cost-effective and simple workflows of SLIC, CPEC, and SLiCE, offers a unique set of advantages. The choice of the optimal method will depend on the specific requirements of the experiment, including the number and size of the DNA fragments, the desired fidelity, and available resources. By understanding the principles and performance characteristics of these techniques, researchers can streamline their cloning workflows, accelerate their research, and push the boundaries of synthetic biology and genetic engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Circular Polymerase Extension Cloning of Complex Gene Libraries and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLiCE: a novel bacterial cell extract-based DNA cloning method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing a seamless cloning method [takarabio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. generalbiosystems.com [generalbiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. neb.com [neb.com]
- 10. Evaluation of the efficiency and utility of recombinant enzyme-free seamless DNA cloning methods - PMC [pmc.ncbi.nlm.nih.gov]
Validating DNA Ligation: A Comparative Guide to Gel Electrophoresis Techniques
The successful ligation of DNA fragments is a cornerstone of molecular cloning, forming the basis for creating recombinant DNA constructs used in a vast array of research, diagnostic, and therapeutic applications. Following the ligation reaction, it is crucial to verify that the desired DNA molecule has been successfully created. Gel electrophoresis is a fundamental, accessible, and widely used technique for this validation step. This guide provides a detailed comparison of the primary gel electrophoresis methods used for analyzing ligation products, supported by experimental data and protocols to assist researchers in selecting the most appropriate technique for their needs.
The Critical Role of Ligation Validation
DNA ligation, catalyzed by the enzyme DNA ligase, joins DNA fragments by forming phosphodiester bonds. The intended outcome is typically the insertion of a DNA fragment (the "insert") into a plasmid or vector backbone. However, the ligation process can result in several outcomes:
-
Desired Product: The vector successfully incorporates the insert.
-
Unligated Vector: The vector backbone remains unligated.
-
Self-Ligated Vector: The vector re-ligates to itself without the insert.
-
Insert Dimers/Multimers: The insert fragments ligate to each other.
Gel electrophoresis allows for the separation of these different DNA species based on their size, enabling the researcher to visually confirm the presence of the desired ligation product.
Principles of Gel Electrophoresis for Ligation Product Analysis
Gel electrophoresis is a technique that separates macromolecules, such as DNA, based on their size and charge. When a DNA sample is loaded into a gel matrix and an electric field is applied, the negatively charged DNA molecules migrate towards the positive electrode. Smaller DNA fragments move more quickly through the gel matrix than larger fragments, resulting in separation by size. The inclusion of a DNA ladder with fragments of known sizes allows for the estimation of the size of the ligation products.
Comparison of Gel Electrophoresis Techniques
The two most common types of gels used for the analysis of DNA ligation products are agarose and polyacrylamide gels. The choice between these two depends on the size of the DNA fragments being analyzed and the required resolution.
| Feature | Agarose Gel Electrophoresis | Polyacrylamide Gel Electrophoresis (PAGE) |
| Resolving Power | Lower resolution, suitable for separating fragments that differ in size by at least 50-100 base pairs. | High resolution, capable of separating DNA fragments that differ by as little as a single base pair. |
| Fragment Size Range | Ideal for separating large DNA fragments, typically from 200 bp to 50 kb. | Best for separating small DNA fragments, typically from 5 bp to 500 bp. |
| Gel Preparation | Simple and quick to prepare by dissolving agarose powder in buffer. | More complex and time-consuming to prepare due to the polymerization of acrylamide and bis-acrylamide. Acrylamide is a neurotoxin and requires careful handling. |
| Typical Application in Ligation Validation | Routinely used for standard cloning to check for the presence of an insert in a plasmid (e.g., distinguishing between a 3 kb self-ligated vector and a 4 kb vector-insert construct). | Used for applications requiring high resolution, such as analyzing small DNA fragments, single-stranded DNA, or for techniques like electrophoretic mobility shift assays (EMSA). |
| Sensitivity | Can detect DNA in the nanogram range. | Higher sensitivity, capable of detecting DNA in the picogram range. |
Experimental Protocols
Agarose Gel Electrophoresis of Ligation Products
This protocol is suitable for the routine validation of standard cloning experiments.
Materials:
-
Agarose
-
1x TAE or TBE buffer
-
DNA loading dye (containing a density agent like glycerol and a tracking dye)
-
Ethidium bromide or a safer alternative DNA stain
-
DNA ladder
-
Ligation reaction samples
-
Control samples (e.g., unligated vector, vector-only ligation)
Procedure:
-
Prepare the Agarose Gel:
-
Weigh out the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1.0 g of agarose for a 1.0% 100 mL gel).
-
Add the agarose to a flask containing the required volume of 1x TAE or TBE buffer.
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
-
Allow the solution to cool to about 50-60°C.
-
Add the DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL) to the molten agarose and swirl to mix.
-
Pour the gel into a casting tray with a comb in place and allow it to solidify.
-
-
Prepare the Samples:
-
Mix a portion of your ligation reaction (e.g., 5-10 µL) with DNA loading dye.
-
Prepare your control samples in the same way.
-
-
Run the Gel:
-
Once the gel has solidified, place it in the electrophoresis tank and add 1x running buffer to cover the gel.
-
Carefully remove the comb.
-
Load the DNA ladder and your prepared samples into the wells.
-
Connect the electrophoresis unit to a power supply and apply a constant voltage (e.g., 80-120 V) until the tracking dye has migrated a sufficient distance down the gel.
-
-
Visualize the Results:
-
Carefully remove the gel from the tank and view it on a UV transilluminator or with a suitable imaging system for the chosen DNA stain.
-
The desired ligation product should appear as a band of the expected size (vector size + insert size). Compare this to the control lanes to confirm a successful ligation.
-
Polyacrylamide Gel Electrophoresis (PAGE) of Ligation Products
This protocol is recommended for high-resolution analysis of small DNA fragments.
Materials:
-
Acrylamide/bis-acrylamide solution
-
1x TBE buffer
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Urea (for denaturing gels)
-
DNA loading dye
-
DNA stain (e.g., SYBR Green or silver stain)
-
DNA ladder
-
Ligation reaction samples and controls
Procedure:
-
Prepare the Polyacrylamide Gel:
-
Assemble the glass plates for the gel casting system.
-
Prepare the gel solution by mixing the acrylamide/bis-acrylamide solution, 1x TBE buffer, and (if needed) urea.
-
Initiate polymerization by adding fresh APS and TEMED. Swirl gently to mix.
-
Immediately pour the solution between the glass plates, insert the comb, and allow the gel to polymerize completely.
-
-
Prepare the Samples:
-
Mix a small volume of your ligation reaction with a suitable loading dye. For denaturing gels, the loading dye should also contain a denaturant like formamide.
-
Heat the samples before loading if a denaturing gel is used.
-
-
Run the Gel:
-
Place the polymerized gel into the electrophoresis tank and add 1x TBE running buffer to the upper and lower chambers.
-
Remove the comb and rinse the wells.
-
Load the DNA ladder and samples.
-
Connect the power supply and run the gel at the recommended voltage. PAGE gels often require higher voltages than agarose gels.
-
-
Visualize the Results:
-
After electrophoresis, carefully separate the glass plates.
-
Stain the gel using a method compatible with polyacrylamide gels (e.g., silver staining or a fluorescent dye like SYBR Green).
-
Image the gel to visualize the separated DNA fragments.
-
Visualizing the Workflow
High-Concentration T4 DNA Ligase: A Comparative Guide for Enhanced Ligation Efficiency
In the realm of molecular biology, the precise and efficient joining of DNA fragments is paramount for the success of numerous applications, from routine cloning to the construction of complex next-generation sequencing (NGS) libraries. T4 DNA ligase is the workhorse enzyme for this task, catalyzing the formation of phosphodiester bonds between adjacent 5'-phosphate and 3'-hydroxyl groups of DNA. While standard concentrations of this compound are effective for many routine applications, high-concentration formulations have emerged as a powerful alternative, offering significant advantages in terms of speed, efficiency, and the ability to ligate challenging DNA ends.
This guide provides an objective comparison of high-concentration versus standard-concentration this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal enzyme for their specific needs.
Performance Comparison: High-Concentration vs. Standard-Concentration this compound
The primary benefits of using high-concentration this compound are most evident in challenging ligation scenarios, such as joining blunt-ended DNA fragments or single-base overhangs, and in applications where rapid reaction times are critical.
Ligation Efficiency
The efficiency of ligation can be assessed by the percentage of DNA fragments successfully joined or by the number of transformants obtained after cloning the ligation product. High-concentration this compound, often in conjunction with specialized buffers containing crowding agents like polyethylene glycol (PEG), significantly enhances the ligation of both cohesive (sticky) and blunt-ended DNA.
| Parameter | Standard-Concentration this compound | High-Concentration this compound | High-Concentration this compound with PEG |
| Cohesive End Ligation Efficiency | ~75% | ~85% | >90% |
| Blunt End Ligation Efficiency | ~20-30% | ~50-60% | ~70-80% |
| Reaction Time (Cohesive Ends) | 1-4 hours | 15-30 minutes | 5-15 minutes |
| Reaction Time (Blunt Ends) | 4-16 hours | 1-2 hours | 15-30 minutes |
| Transformation Efficiency (CFU/µg DNA) | Moderate | High | Very High |
Note: The values presented are representative and can vary depending on the specific experimental conditions, including DNA quality, vector-to-insert ratio, and transformation method.
Applications in Next-Generation Sequencing (NGS) Library Preparation
In NGS library preparation, the efficient ligation of sequencing adapters to fragmented DNA is a critical step that directly impacts library yield and quality. High-concentration this compound is particularly beneficial in this context, as it promotes efficient adapter ligation, even with low input DNA, and helps to minimize the formation of adapter-dimers.
| Parameter | Standard-Concentration this compound | High-Concentration this compound |
| Library Yield from Low Input DNA | Low to Moderate | High |
| Adapter Ligation Efficiency | Moderate | High |
| Adapter-Dimer Formation | Can be significant | Reduced |
| Workflow Time | Longer | Shorter |
Experimental Protocols
To provide a framework for comparing ligation efficiencies, two key experimental protocols are detailed below.
Experiment 1: Assessing Ligation Efficiency of Cohesive and Blunt Ends
This experiment aims to quantify the ligation efficiency of both cohesive (HindIII digested Lambda DNA) and blunt-ended (EcoRV digested pUC19) DNA fragments using standard and high-concentration this compound.
Materials:
-
Lambda DNA (cI857ind 1 Sam 7)
-
pUC19 Plasmid DNA
-
Restriction enzymes: HindIII and EcoRV
-
Standard-Concentration this compound (e.g., 400,000 cohesive end units/ml)
-
High-Concentration this compound (e.g., 2,000,000 cohesive end units/ml)
-
10X this compound Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 10 mM ATP, 100 mM DTT, pH 7.5 @ 25°C)
-
Nuclease-free water
-
Agarose gel and electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel documentation system
Methodology:
-
DNA Fragmentation:
-
Digest 1 µg of Lambda DNA with HindIII in a 20 µL reaction volume.
-
Digest 1 µg of pUC19 DNA with EcoRV in a 20 µL reaction volume.
-
Incubate both reactions at 37°C for 1 hour.
-
Heat-inactivate the restriction enzymes at 65°C for 15 minutes.
-
-
Ligation Reactions:
-
Set up the following 20 µL ligation reactions in separate tubes for both HindIII digested Lambda DNA and EcoRV digested pUC19:
-
Control (No Ligase): 2 µL 10X T4 Ligase Buffer, 100 ng digested DNA, nuclease-free water to 20 µL.
-
Standard-Concentration Ligase: 2 µL 10X T4 Ligase Buffer, 100 ng digested DNA, 1 µL Standard-Concentration this compound, nuclease-free water to 20 µL.
-
High-Concentration Ligase: 2 µL 10X T4 Ligase Buffer, 100 ng digested DNA, 1 µL High-Concentration this compound, nuclease-free water to 20 µL.
-
-
Incubate the cohesive end (HindIII) reactions at 22°C for 1 hour.
-
Incubate the blunt end (EcoRV) reactions at 22°C for 2 hours.
-
-
Analysis:
-
Run 10 µL of each ligation reaction on a 1% agarose gel.
-
Stain the gel and visualize the DNA bands.
-
Ligation efficiency is determined by the appearance of high-molecular-weight bands corresponding to ligated DNA fragments and a decrease in the intensity of the initial fragments.
-
Experiment 2: Comparing Transformation Efficiency in a Cloning Workflow
This protocol compares the number of transformants obtained after cloning a PCR product into a plasmid vector using both standard and high-concentration this compound.
Materials:
-
Linearized plasmid vector (e.g., pUC19 digested with SmaI and dephosphorylated)
-
Blunt-ended PCR product (insert DNA)
-
Standard-Concentration this compound
-
High-Concentration this compound
-
10X this compound Buffer
-
Chemically competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
-
SOC medium
Methodology:
-
Ligation:
-
Set up two ligation reactions with a 1:3 molar ratio of vector to insert DNA:
-
Standard Ligase: 50 ng linearized vector, calculated amount of insert DNA, 1 µL 10X T4 Ligase Buffer, 1 µL Standard-Concentration this compound, nuclease-free water to 10 µL.
-
High-Concentration Ligase: 50 ng linearized vector, calculated amount of insert DNA, 1 µL 10X T4 Ligase Buffer, 1 µL High-Concentration this compound, nuclease-free water to 10 µL.
-
-
Incubate both reactions at room temperature for 1 hour for the standard ligase and 15 minutes for the high-concentration ligase.
-
-
Transformation:
-
Add 5 µL of each ligation reaction to 50 µL of competent E. coli cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock at 42°C for 45 seconds and immediately return to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of each transformation onto LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Analysis:
-
Count the number of colonies (Colony Forming Units, CFU) on each plate.
-
Calculate the transformation efficiency (CFU per µg of plasmid DNA). A higher number of colonies indicates a more efficient ligation reaction.
-
Mechanism of Action and Experimental Workflows
The underlying mechanism of this compound and the workflows for its application are crucial for understanding its function and for designing effective experiments.
This compound Mechanism
The ligation reaction catalyzed by this compound proceeds in three main steps.[1] This process requires ATP as a cofactor.
Figure 1. The three-step mechanism of this compound.
Standard Cloning Workflow
A typical molecular cloning experiment involves several key steps where this compound plays a crucial role in the final ligation step.
Figure 2. A generalized workflow for molecular cloning.
NGS Library Preparation Workflow
In NGS library preparation, this compound is essential for attaching adapters to the ends of fragmented DNA.
Figure 3. Key steps in NGS library preparation.
Alternatives to High-Concentration this compound
While high-concentration this compound offers significant advantages, other ligation strategies and enzymes are available for specific applications.
-
Standard this compound: Remains a cost-effective choice for routine cloning of cohesive-ended DNA fragments where speed is not a primary concern.
-
T7 DNA Ligase: Exhibits a higher fidelity than this compound but is less efficient at ligating blunt ends.[2] It can be advantageous in applications where preventing mismatches is critical.
-
E. coli DNA Ligase: Can be used for ligating cohesive ends but is generally less efficient than this compound and cannot ligate blunt ends.
-
Ligation-Independent Cloning (LIC): Methods such as Gibson Assembly and SLIC (Sequence and Ligation Independent Cloning) bypass the need for a separate ligation step by using homologous recombination.[3] These methods are particularly useful for assembling multiple DNA fragments.
-
Topoisomerase-Mediated Cloning: Utilizes topoisomerase I to mediate the joining of a PCR product directly into a vector without the need for restriction enzymes or ligase.[3]
Conclusion
High-concentration this compound represents a significant advancement in molecular biology, offering researchers a powerful tool to overcome common ligation challenges. Its ability to rapidly and efficiently ligate both cohesive and blunt-ended DNA makes it an ideal choice for a wide range of applications, from routine cloning to the demanding requirements of NGS library preparation. By understanding the comparative performance and underlying principles outlined in this guide, researchers can make informed decisions to optimize their experimental workflows and achieve greater success in their research endeavors.
References
A Researcher's Guide to Selecting the Optimal DNA Ligase for Cloning
In the realm of molecular cloning, the selection of an appropriate DNA ligase is a critical determinant of experimental success. DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, joining DNA fragments together. This guide provides a comprehensive comparison of commonly used DNA ligases, supported by experimental data, to aid researchers in making informed decisions for their specific cloning applications.
Key Performance Characteristics of Common DNA Ligases
The choice of DNA ligase hinges on several factors, including the nature of the DNA ends (cohesive or blunt), the reaction temperature, and the specific application. The following table summarizes the key characteristics of the most frequently used DNA ligases in cloning experiments.
| Feature | T4 DNA Ligase | E. coli DNA Ligase | Taq DNA Ligase | Ampligase® |
| Source | Bacteriophage T4 | Escherichia coli | Thermus aquaticus | Thermophilic bacterium |
| Cofactor | ATP | NAD+ | NAD+ | NAD+ |
| Substrate Compatibility | Cohesive & Blunt ends, DNA/RNA hybrids | Cohesive ends only | Nicks in duplex DNA | Nicks in duplex DNA |
| Optimal Temperature | 16-25°C | 16°C | 45-65°C | 65-95°C |
| Heat Inactivation | 65°C for 10 min | 65°C for 20 min | No | No |
| Key Applications | Routine cloning, blunt-end ligation, library construction | cDNA cloning (second-strand synthesis) | High-temperature ligation, LCR, SNP detection | High-temperature ligation, LCR, SNP detection |
Comparative Analysis of Ligation Efficiency
The efficiency of a DNA ligase is paramount for successful cloning. The following tables present a comparative analysis of ligation efficiency for different DNA ends under various conditions.
Cohesive End Ligation Efficiency
| Ligase | Relative Efficiency (%) |
| This compound (with PEG) | 87.3 ± 4.2[1] |
| This compound (standard) | 76.4 ± 3.8[1] |
| E. coli DNA Ligase | 68.9 ± 4.3[1] |
| Taq DNA Ligase | 45.2 ± 3.7[1] |
Blunt-End Ligation Efficiency
| Ligase | Relative Efficiency (%) |
| This compound (with PEG) | 72.8 ± 5.1[1] |
| This compound (standard) | 58.2 ± 4.6[1] |
| E. coli DNA Ligase | 42.1 ± 3.9[1] |
| Taq DNA Ligase | Negligible[1] |
A study by Potapov, V. et al. provides a detailed analysis of the end-joining activity of several DNA ligases on various substrates. The following table summarizes their findings on the percentage of ligated product for different end types.
| DNA Substrate | This compound (%) | T3 DNA Ligase (%) | PBCV-1 DNA Ligase (%) | hLig3 (%) |
| Blunt End (A/T) | >60 | ~70 | <10 | ~70 |
| Blunt End (G/C) | ~50 | ~70 | <10 | ~70 |
| 5' Single Base Overhang (A/T) | <10 | <10 | <10 | ~40 |
| 3' Single Base Overhang (A/T or G/C) | ~20 | <10 | ~50 | ~20 |
| 2-Base Overhang (AT/TA) | >60 | <10 | ~50 | ~20 |
| 4-Base Overhang (GATC/CTAG) | >80 | >80 | >80 | >80 |
Experimental Workflows and Decision Making
Visualizing the experimental workflow and the decision-making process can streamline the selection of the appropriate ligase.
References
Assessing the Purity of T4 DNA Ligase Preparations: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of enzymes used in molecular biology workflows is paramount to achieving reliable and reproducible results. T4 DNA ligase, a cornerstone enzyme for DNA cloning and repair, is no exception. Contaminating activities in a this compound preparation can lead to failed experiments, loss of valuable samples, and misinterpretation of data. This guide provides a comprehensive comparison of methods to assess the purity of this compound, supported by experimental data and detailed protocols.
Key Quality Control Metrics
The purity of a this compound preparation is determined by two main factors: the physical purity of the enzyme (the percentage of the desired protein) and the absence of contaminating enzymatic activities. The most common and detrimental contaminants are nucleases, which can degrade DNA substrates and intermediates.
Table 1: Common Quality Control Assays for this compound Purity
| Quality Control Assay | Purpose | Typical Specification |
| Physical Purity (SDS-PAGE) | To determine the percentage of this compound protein relative to other protein contaminants. | ≥90% - ≥99% pure[1][2] |
| Endonuclease Activity | To detect the presence of endonucleases that nick or cut supercoiled plasmid DNA. | No visible nicking or cutting of supercoiled DNA after prolonged incubation[1][3] |
| Exonuclease Activity (dsDNA) | To detect the presence of exonucleases that degrade double-stranded DNA. | <1% release of radiolabeled nucleotides[2] |
| Exonuclease Activity (ssDNA) | To detect the presence of exonucleases that degrade single-stranded DNA. | <1% - <2% release of radiolabeled nucleotides[1][2] |
| RNase Activity | To detect the presence of ribonucleases that degrade RNA. | No detectable degradation of RNA substrate after prolonged incubation[3] |
| Ligation Efficiency | To confirm the specific activity of the this compound. | >95% ligation of a standard DNA substrate (e.g., HindIII-digested Lambda DNA)[1] |
| Blue/White Cloning Assay | To assess the ligase's performance in a functional cloning experiment. | <2% white colonies for cohesive ends, <5% for blunt ends[1] |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing enzyme purity. Below are protocols for key experiments.
Endonuclease Activity Assay
Purpose: To detect the presence of contaminating endonucleases.
Methodology:
-
Set up a 20 µL reaction containing 1 µg of a supercoiled plasmid DNA (e.g., pUC19) and a high concentration of this compound (e.g., 20 units) in 1X this compound buffer.
-
Incubate the reaction for an extended period, typically 4-16 hours, at 37°C.[1]
-
Run the entire reaction on a 1% agarose gel alongside an uncut plasmid control.
-
Visualize the DNA using an appropriate stain (e.g., ethidium bromide or SYBR Safe).
-
Purity Assessment: A pure this compound preparation will show no conversion of the supercoiled plasmid to nicked (open circular) or linear forms compared to the control.
Exonuclease Activity Assay (Radiolabeled Substrate)
Purpose: To quantify the activity of contaminating exonucleases.
Methodology:
-
Prepare a reaction mix containing a radiolabeled DNA substrate (either single-stranded or double-stranded), 1X this compound buffer, and a high concentration of this compound (e.g., 20 units).[1]
-
Incubate the reaction for 4-16 hours at 37°C.[1]
-
Stop the reaction and precipitate the remaining DNA using trichloroacetic acid (TCA).
-
Centrifuge the sample to pellet the precipitated DNA. The supernatant will contain any released, acid-soluble radiolabeled nucleotides.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Purity Assessment: The percentage of released nucleotides is calculated relative to the total radioactivity in the reaction. A high-purity ligase will have minimal release, typically less than 1-2%.[1][2]
Ligation Activity Assay
Purpose: To determine the functional activity of the this compound.
Methodology:
-
Prepare a DNA substrate, typically 1 µg of Lambda DNA digested with HindIII, which generates cohesive ends.[4][5]
-
Set up a 20 µL ligation reaction containing the digested Lambda DNA, 1X this compound buffer (with ATP), and a defined amount of this compound (e.g., 0.01 Weiss units).[1]
-
Incubate the reaction at the recommended temperature and time (e.g., 16°C for 30 minutes or room temperature for 10 minutes).[6]
-
Stop the reaction by adding a loading dye containing SDS.[4][5]
-
Analyze the ligation products on a 0.8% agarose gel.
-
Activity Assessment: A successful ligation will show a shift from the distinct banding pattern of the digested Lambda DNA to high molecular weight bands or a smear, indicating the formation of ligated concatemers.[4][5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the purity of a this compound preparation.
Caption: Workflow for assessing this compound purity.
Alternatives to this compound
While this compound is a versatile and widely used enzyme, several alternatives exist for specific applications.
Table 2: Comparison of this compound Alternatives
| Alternative | Principle | Advantages | Disadvantages | Primary Applications |
| T3, T7, E. coli DNA Ligases | Enzymatic ligation of DNA | Different substrate specificities (e.g., E. coli ligase prefers cohesive ends).[7] | May have different buffer requirements and efficiencies. | Specific cloning applications where alternative specificities are desired.[7][8] |
| Ligase-Independent Cloning (LIC) | Utilizes the 3'→5' exonuclease activity of T4 DNA polymerase to create complementary overhangs.[9] | No restriction digest or ligation required; seamless cloning. | Requires longer, specific primers. | High-throughput cloning.[10] |
| Topoisomerase-based Cloning | Uses Vaccinia virus topoisomerase I to cleave and rejoin DNA.[10] | Fast (5-minute reaction); no ligase needed. | Requires specialized vectors. | Routine PCR cloning. |
| Quick Ligation Kits | Often contain this compound with an optimized buffer containing PEG. | Faster ligation times, especially for blunt ends.[7] | PEG can inhibit transformation and must be removed for electroporation.[11] | Rapid cloning. |
The choice of a DNA ligation method depends on the specific requirements of the experiment, including the nature of the DNA ends, desired speed, and downstream applications.
The Ligation Reaction Pathway
The following diagram illustrates the key steps in the DNA ligation reaction catalyzed by this compound.
Caption: The three steps of DNA ligation by this compound.
Conclusion
Ensuring the purity of this compound is a critical step in molecular biology workflows. By employing a comprehensive set of quality control assays, including assessments of physical purity and contaminating nuclease activities, researchers can have confidence in the integrity of their results. While this compound remains a robust and versatile tool, a variety of alternative ligation strategies are available that may offer advantages for specific applications. The information and protocols provided in this guide serve as a valuable resource for researchers to evaluate and compare this compound preparations and to select the most appropriate tools for their research needs.
References
- 1. promega.com [promega.com]
- 2. watchmakergenomics.com [watchmakergenomics.com]
- 3. neb.com [neb.com]
- 4. Checking Your this compound Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Checking Your this compound Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. Enzymes for cloning | Annealing modifications and ligation | QIAGEN [qiagen.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. neb.com [neb.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for T4 DNA Ligase
Ensuring the safe and compliant disposal of common laboratory reagents is a critical component of maintaining a secure research environment. For researchers, scientists, and drug development professionals, understanding the proper handling and disposal of enzymes like T4 DNA ligase is paramount to prevent environmental contamination and ensure workplace safety. This guide provides a detailed, step-by-step protocol for the effective inactivation and disposal of this compound and its associated waste, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound and its reagents, always wear:
-
Chemical safety goggles to protect against splashes.
-
Standard laboratory gloves.
-
A lab coat to protect skin and clothing.
Handle all solutions and waste in accordance with good industrial hygiene and safety practices.[1][2]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the volume of the waste and the specific regulations of your institution. The following protocols outline recommended procedures for both the enzyme solution and contaminated labware.
Protocol 1: Inactivation of this compound Solution
For residual this compound solutions, including leftover ligation reactions, inactivation is a crucial step to denature the enzyme before disposal.
Method A: Heat Inactivation
Heat inactivation is a common and effective method for denaturing this compound.[3][4][5]
-
Incubation: Place the tube containing the this compound solution in a heat block or water bath.
-
Temperature and Duration: Heat the solution to 65-70°C for 10 minutes.[3][4][5] This will completely inactivate the enzyme.
-
Cooling: Allow the solution to cool to room temperature.
-
Disposal: Dispose of the inactivated solution in accordance with local, regional, state, and national regulations.[1][6] For many institutions, this may be down the drain with copious amounts of water, but always confirm with your institution's specific guidelines.
Method B: Chemical Inactivation (for general enzyme waste)
While heat inactivation is standard for this compound, chemical inactivation is a broader method applicable to many enzyme waste streams. A common approach involves the use of a bleach solution.[7]
-
Preparation: In a designated chemical fume hood, prepare a 5% bleach solution.
-
Treatment: Add the bleach solution to the enzyme waste and let it sit for 12-16 hours.[7]
-
Disposal: Following the incubation period, the deactivated solution can be disposed of as per your institution's chemical waste procedures.
Protocol 2: Disposal of Contaminated Labware
Any materials that have come into contact with this compound or its reaction components, such as pipette tips, microcentrifuge tubes, and gloves, should be treated as chemical or biohazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof waste container clearly labeled for chemical or biohazardous waste.[8][9]
-
Packaging: Ensure contaminated gloves are disposed of after use in accordance with applicable laws and good laboratory practices.[1]
-
Final Disposal: The sealed container should be disposed of through your institution's hazardous waste management service.[10][11]
Quantitative Data for this compound Inactivation
| Parameter | Value | Source |
| Heat Inactivation Temperature | 65 - 70 °C | [3][4][5] |
| Heat Inactivation Duration | 10 minutes | [3][4][5] |
| Chemical Inactivation Agent | 5% Bleach Solution | [7] |
| Chemical Inactivation Duration | 12 - 16 hours | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A logical workflow for the safe disposal of this compound waste.
References
- 1. edvotek.com [edvotek.com]
- 2. isg.ku.edu.tr [isg.ku.edu.tr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. eurx.com.pl [eurx.com.pl]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Biohazard and Chemical Waste [thesammonslab.org]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. amgenbiotechexperience.com [amgenbiotechexperience.com]
- 11. danielshealth.com [danielshealth.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for T4 DNA Ligase
Researchers and laboratory professionals working with T4 DNA ligase should adhere to standard laboratory safety protocols to ensure a safe and effective experimental environment. While this compound is not classified as a hazardous substance, the accompanying buffers and reagents may pose minimal risks, such as mild skin or eye irritation.[1][2] This guide provides essential information on the personal protective equipment (PPE) required, as well as operational and disposal plans for handling this compound and its associated components.
Essential Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against potential laboratory hazards. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes | Safety glasses with side shields or goggles | Should be worn at all times to protect against splashes of the enzyme or buffer solutions.[3][4] |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Gloves should be disposed of after use in accordance with laboratory procedures.[1][3] |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential spills.[5] |
| Respiratory | Not generally required | Use in a well-ventilated area.[3][6] A respirator may be necessary if working in an area with poor ventilation or if an aerosol-generating procedure is unavoidable. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of contamination and ensure the integrity of your experiments. The following workflow outlines the key steps from preparation to post-ligation.
Experimental Protocol: Standard Ligation Reaction
The following is a general protocol for a standard DNA ligation reaction. Always refer to the manufacturer's specific instructions for optimal results.
-
Preparation : On ice, combine the following in a sterile microcentrifuge tube:
-
Vector DNA (10-200 ng)
-
Insert DNA (in a 1:1, 3:1, or 5:1 molar ratio to the vector)
-
10X this compound Buffer (to a final concentration of 1X)
-
This compound (0.1-1 Weiss unit)
-
Nuclease-free water to the final reaction volume (typically 10-20 µL)
-
-
Incubation : Gently mix the reaction by pipetting up and down and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at the recommended temperature and time. For cohesive (sticky) ends, incubation at room temperature (22-25°C) for 10-60 minutes is often sufficient.[7][8] For blunt ends, a longer incubation of 2 hours to overnight at 16°C is recommended.[7][8]
-
Heat Inactivation (Optional) : If required for downstream applications, the this compound can be heat-inactivated by incubating the reaction at 65-70°C for 10 minutes.[8]
Disposal Plan: Managing this compound Waste
Proper disposal of biological and chemical waste is crucial for maintaining a safe laboratory environment.
-
Liquid Waste : Unused this compound, reaction buffers, and ligation reaction mixtures should be collected in a designated chemical waste container.[1] Some safety data sheets suggest that small quantities can be diluted with a large amount of water and flushed down the drain; however, it is imperative to consult and adhere to your institution's specific waste disposal guidelines.[1] Do not allow the product to enter sewers or surface water.[1]
-
Solid Waste : Contaminated materials such as pipette tips, microcentrifuge tubes, and gloves should be disposed of in the appropriate biohazardous or chemical waste containers.[1]
-
Packaging : Empty containers should be triple-rinsed before disposal or recycling, if applicable.[3] Contaminated packaging should be disposed of as unused product.[1]
By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their experimental workflows, fostering a secure and productive research environment.
References
- 1. edvotek.com [edvotek.com]
- 2. agilent.com [agilent.com]
- 3. amgenbiotechexperience.com [amgenbiotechexperience.com]
- 4. amgenbiotechexperience.com [amgenbiotechexperience.com]
- 5. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 6. neb.com [neb.com]
- 7. This compound (5 U/μL) - FAQs [thermofisher.com]
- 8. promega.com [promega.com]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
